Triamterene
Beschreibung
Eigenschaften
IUPAC Name |
6-phenylpteridine-2,4,7-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-5H,(H6,13,14,15,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYLWPVRPXGIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 | |
| Record name | TRIAMTERENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21139 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | triamterene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Triamterene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021373 | |
| Record name | Triamterene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Triamterene appears as odorless yellow powder or crystalline solid. Melting point 316 °C. Almost tasteless at first and with a slightly bitter aftertaste. Acidified solutions give a blue fluorescence. Used as a diuretic drug., Solid | |
| Record name | TRIAMTERENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21139 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triamterene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001940 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Very slightly soluble in water (<0.1%), Slightly soluble in water (1 in 1000), In water, less than 0.1% at 50 °C, Slightly soluble in ethanol (1 in 3000), chloroform (1 in 4000), Soluble in formic acid; sparingly soluble in methoxyethanol; very slightly soluble in acetic acid, dilute mineral acids, For more Solubility (Complete) data for Triamterene (7 total), please visit the HSDB record page. | |
| Record name | TRIAMTERENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21139 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triamterene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00384 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Triamterene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3405 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow plates from butanol, Crystals from dimethylformamide, Yellow crystalline powder | |
CAS No. |
396-01-0 | |
| Record name | TRIAMTERENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21139 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triamterene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=396-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triamterene [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triamterene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00384 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | triamterene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | triamterene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triamterene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triamterene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIAMTERENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS821Z52LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Triamterene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3405 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Triamterene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001940 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
601 °F (NTP, 1992), 316 °C, MP: 327 °C (crystals from dimethylformamide) | |
| Record name | TRIAMTERENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21139 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Triamterene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00384 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Triamterene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3405 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Triamterene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001940 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Triamterene on Epithelial Sodium Channels (ENaC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which the potassium-sparing diuretic, triamterene, inhibits the epithelial sodium channel (ENaC). This document details the binding characteristics, quantitative inhibition data, and the experimental protocols used to elucidate this interaction, aimed at facilitating further research and drug development efforts in this area.
Core Mechanism of this compound Action on ENaC
This compound exerts its diuretic effect by directly blocking the epithelial sodium channel (ENaC) located in the apical membrane of principal cells in the distal nephron and collecting ducts.[1][2][3] ENaC is a heterotrimeric ion channel, composed of α, β, and γ subunits, that mediates sodium reabsorption from the tubular fluid.[3][4] By inhibiting ENaC, this compound reduces sodium reabsorption, leading to a mild natriuresis and diuresis.[4][5] This inhibition of positive sodium ion influx makes the luminal potential more positive, which in turn reduces the electrochemical gradient for potassium and hydrogen ion secretion, resulting in potassium and hydrogen ion retention.[1][2]
The interaction of this compound with ENaC is both voltage-dependent and pH-dependent.[6][7] The blocking effect is more pronounced at more negative membrane potentials (hyperpolarization).[6][7] this compound is a weak base with a pKa of 6.2, and its protonated (positively charged) form is significantly more potent in blocking the ENaC pore than the unprotonated form.[6][7] This suggests that the charged form of the molecule directly interacts with the channel's electric field.[6][7] The pteridine moiety of the this compound molecule is believed to be crucial for this characteristic blockade.[6][7]
This compound shares a similar mechanism of action and likely a common binding site with the well-characterized ENaC blocker, amiloride.[6][7] Studies involving site-directed mutagenesis have identified key amino acid residues in the extracellular loop of the α-subunit of ENaC that are critical for the binding of both amiloride and this compound.[6][7][8] Deletion of the α-subunit region from residues 278-283 significantly reduces the affinity for both drugs.[6][7]
Quantitative Data: this compound Inhibition of ENaC
The inhibitory potency of this compound on ENaC has been quantified in several studies, primarily through electrophysiological measurements in heterologous expression systems like Xenopus laevis oocytes. The half-maximal inhibitory concentration (IC50) is a key parameter and is influenced by membrane voltage and extracellular pH.
| Compound | ENaC Source | Expression System | Voltage (mV) | Extracellular pH | IC50 (µM) | Reference(s) |
| This compound | Rat (rENaC) | Xenopus oocytes | -90 | 7.5 | 5 | [6][7] |
| This compound | Rat (rENaC) | Xenopus oocytes | -40 | 7.5 | 10 | [6][7] |
| This compound | Rat (rENaC) | Xenopus oocytes | -90 | 6.5 | 1 | [6][7] |
| This compound | Rat (rENaC) | Xenopus oocytes | -90 | 8.5 | 17 | [6][7] |
| p-hydroxythis compound sulfuric acid ester | Rat (rENaC) | Xenopus oocytes | - | - | ~2x lower affinity than this compound | [6][7] |
| This compound Derivatives (substituted at p-position of phenyl moiety) | Rat (rENaC) | Xenopus oocytes | - | - | 0.1 - 20 | [6][7] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction between this compound and ENaC.
Expression of ENaC in Xenopus laevis Oocytes and Two-Electrode Voltage Clamp (TEVC) Recording
This is a widely used method to study the function and pharmacology of ion channels in a controlled environment.
Protocol:
-
Oocyte Preparation:
-
Surgically harvest oocytes from a mature female Xenopus laevis.
-
Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in a calcium-free solution) with gentle agitation.
-
Manually select healthy stage V-VI oocytes.
-
Store the oocytes in a sterile Barth's solution supplemented with antibiotics.
-
-
cRNA Injection:
-
Synthesize capped complementary RNAs (cRNAs) for the α, β, and γ subunits of ENaC using in vitro transcription kits.
-
Inject a mixture of the α, β, and γ cRNAs (typically in a 1:1:1 ratio, with a total of 1-10 ng of cRNA per oocyte) into the cytoplasm of the prepared oocytes using a microinjection setup.
-
Incubate the injected oocytes for 1-4 days at 16-18°C to allow for channel expression.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an ENaC-expressing oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., containing in mM: 100 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Record whole-cell currents. The amiloride-sensitive current, which represents the ENaC-mediated current, can be determined by perfusing the oocyte with a high concentration of amiloride (e.g., 10 µM) and subtracting the remaining current from the total current.
-
-
This compound Inhibition Assay:
-
After establishing a stable baseline ENaC current, perfuse the oocyte with recording solutions containing increasing concentrations of this compound.
-
Allow the current to reach a steady state at each concentration.
-
Record the current inhibition at each concentration relative to the baseline ENaC current.
-
To study the voltage dependence, repeat the measurements at different holding potentials.
-
To study the pH dependence, perform the experiments using recording solutions with different pH values.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the this compound concentration and fit the data to determine the IC50 value.
-
Whole-Cell Patch Clamp of ENaC-Expressing Mammalian Cells
This technique allows for more detailed investigation of ion channel kinetics and pharmacology in a mammalian cell system.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293, CHO) in appropriate growth medium.
-
Transiently or stably transfect the cells with plasmids encoding the α, β, and γ subunits of ENaC. A reporter gene (e.g., GFP) can be co-transfected to identify transfected cells.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Fire-polish the pipette tips to ensure a smooth surface for sealing.
-
Fill the pipettes with an intracellular solution (e.g., containing in mM: 120 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA, pH 7.2).
-
-
Whole-Cell Recording:
-
Place a coverslip with the transfected cells in a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Approach a single transfected cell with the micropipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the cell at a desired holding potential (e.g., -60 mV).
-
-
This compound Application and Data Analysis:
-
Record baseline whole-cell currents.
-
Apply different concentrations of this compound to the cell via the perfusion system.
-
Measure the inhibition of the amiloride-sensitive current as described for the TEVC protocol.
-
Analyze the data to determine the IC50 and other kinetic parameters of the block.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of ENaC blockade by protonated this compound in the tubular lumen.
Experimental Workflow Diagram
Caption: Workflow for determining this compound's IC50 on ENaC using TEVC in oocytes.
References
- 1. ENaC–Membrane Interactions: Regulation of Channel Activity by Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENaC Blockers (Amiloride, this compound) Mnemonic for USMLE [pixorize.com]
- 3. What are ENaC blockers and how do they work? [synapse.patsnap.com]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CFTR fails to inhibit the epithelial sodium channel ENaC expressed in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of an amiloride binding region in the alpha-subunit of ENaC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Triamterene: A Technical Guide
An in-depth exploration of the history, development, and chemical synthesis of the potassium-sparing diuretic, triamterene. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Development
The journey of this compound's discovery began at the laboratories of Smith Kline and French in Philadelphia.[1] Scientists were intrigued by the renal effects of naturally occurring compounds, particularly xanthopterin, which, like this compound, possesses a pteridine ring system found in molecules such as folic acid and riboflavin.[1] This observation sparked a medicinal chemistry campaign aimed at discovering a potassium-sparing diuretic.
The research efforts culminated in the synthesis of this compound, and the first clinical studies on the compound were published in 1961.[1] Following successful trials, Smith Kline & French launched this compound as a single agent under the brand name Dyrenium in 1964.[1] A combination product with hydrochlorothiazide, named Dyazide, was first approved in the United States in 1965.[1]
Mechanism of Action
This compound exerts its diuretic effect by directly blocking the epithelial sodium channel (ENaC) on the luminal side of the collecting tubule in the kidneys.[1] This action inhibits the reabsorption of sodium ions from the urine into the blood, which in turn reduces the excretion of potassium ions, thus "sparing" potassium.
Synthesis Pathways
The most common and well-documented synthesis of this compound is a three-step process commencing from guanidine and malonodinitrile.
Overall Synthesis Pathway
Caption: Overall three-step synthesis pathway of this compound.
Step 1: Synthesis of 2,4,6-Triaminopyrimidine
The initial step involves the condensation of guanidine with malonodinitrile. This reaction is typically carried out in the presence of a base, such as sodium methoxide, in an alcohol solvent like ethanol.
Experimental Protocol:
While a one-pot synthesis to the subsequent nitroso compound is often employed, a general procedure for the formation of 2,4,6-triaminopyrimidine is as follows:
-
A solution of guanidine is prepared by reacting a guanidine salt (e.g., guanidine hydrochloride) with a strong base like sodium methoxide in ethanol.
-
Malonodinitrile, dissolved in ethanol, is then added to the guanidine solution.
-
The reaction mixture is heated under reflux for several hours.
-
Upon cooling, the product, 2,4,6-triaminopyrimidine, precipitates and can be isolated by filtration.
Due to the high sensitivity of the product to oxidation, it is crucial to perform all operations under an inert atmosphere.[2]
| Parameter | Value | Reference |
| Reactants | Guanidine, Malonodinitrile | [2] |
| Solvent | Ethanol | [2] |
| Base | Sodium Methoxide | [2] |
| Yield | High (reported as 92% in a microwave-assisted Merrifield synthesis) | [2] |
Step 2: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine
This step involves the nitrosation of 2,4,6-triaminopyrimidine at the 5-position. Alternatively, a more efficient one-pot synthesis from guanidine and malonodinitrile without the isolation of the intermediate pyrimidine is commonly used.
Experimental Protocol (One-Pot Synthesis):
-
A suspension of malononitrile (66 g) and guanidine hydrochloride (96 g) in water (200 g) is prepared.
-
A solution of sodium nitrite (70 g) in water (120 g) is added dropwise at room temperature, maintaining a pH of 4 with the addition of hydrochloric acid.
-
The reaction is stirred for 4 hours at room temperature.
-
Sodium carbonate (21 g) and dimethylformamide (400 g) are added, and water is distilled off under reduced pressure.
-
The mixture is then heated to 140°C for 1 hour to induce isomerization to 5-nitroso-2,4,6-triaminopyrimidine.
-
After cooling and addition of water (400 ml), the product is filtered, washed, and dried.
| Parameter | Value | Reference |
| Starting Materials | Malononitrile, Guanidine Hydrochloride, Sodium Nitrite | |
| Solvent | Water, Dimethylformamide | |
| pH | 4 | |
| Temperature | Room temperature, then 140°C | |
| Yield | 91% | |
| Product Appearance | Raspberry-red solid |
Experimental Protocol (from 2,4,6-Triaminopyrimidine):
-
Dissolve 2,4,6-triaminopyrimidine (2.40 mmol) in water (2.4 mL) and add acetic acid (220 μL).[3]
-
Cool the mixture in an ice bath and add a solution of sodium nitrite (2.52 mmol) in water (1 mL) dropwise, which results in the formation of a pink precipitate.[3]
-
Stir the mixture at room temperature for 15 minutes.[3]
-
Filter the precipitate, wash with water, acetone, and ether, and dry under vacuum.[3]
| Parameter | Value | Reference |
| Starting Material | 2,4,6-Triaminopyrimidine | [3] |
| Reagents | Sodium Nitrite, Acetic Acid | [3] |
| Solvent | Water | [3] |
| Temperature | Ice bath, then room temperature | [3] |
| Yield | 92% | [3] |
| Product Appearance | Purple solid | [3] |
Step 3: Synthesis of this compound
The final step is the condensation of 5-nitroso-2,4,6-triaminopyrimidine with benzyl cyanide in the presence of a base to form the pteridine ring of this compound.
Experimental Protocol:
-
To a reaction kettle, add 400 kg of N,N-dimethylacetamide (DMAC), 100 kg of 5-nitroso-2,4,6-triaminopyrimidine, 120 kg of phenylacetonitrile, and 5 kg of solid sodium hydroxide.
-
With stirring at 20-30°C, slowly add 37 kg of an ethanol solution of sodium ethoxide over 1-2 hours.
-
After the addition, slowly heat the mixture to 90-100°C and maintain for 5 hours.
-
Cool the mixture to 30°C and filter to obtain the crude this compound product.
-
For purification, the crude product is dissolved in 1200 kg of DMAC at 110-120°C, filtered while hot, and the filtrate is cooled to 20-25°C to crystallize the pure this compound.
-
The purified product is then filtered and dried.
| Parameter | Value | Reference |
| Reactants | 5-Nitroso-2,4,6-triaminopyrimidine, Benzyl Cyanide | [4] |
| Solvent | N,N-dimethylacetamide (DMAC) | [4] |
| Base | Sodium Hydroxide, Sodium Ethoxide | [4] |
| Reaction Temperature | 90-100°C | [4] |
| Reaction Time | 5 hours | [4] |
| Final Product Yield | 85.7% | [4] |
| Final Product Purity | 99.64% | [4] |
Alternative Synthesis Approaches
While the described three-step synthesis is the most prominently featured in the literature, other methods for the preparation of the key intermediate, 5-nitroso-2,4,6-triaminopyrimidine, have been explored. One such method involves the reaction of the potassium salt of isonitroso-malononitrile with guanidine carbonate in dimethylformamide, reportedly yielding the desired product in 88% yield.[5] However, the preparation of the starting potassium salt from the silver salt of isonitroso-malononitrile makes this route less suitable for industrial-scale production.[5]
Conclusion
The discovery of this compound is a testament to the power of observing the biological activities of naturally occurring compounds and applying those insights to medicinal chemistry. The synthesis of this compound, particularly the well-established three-step pathway, is a robust and high-yielding process that has enabled its widespread use as a therapeutic agent. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers and professionals involved in the synthesis and development of pteridine-based pharmaceuticals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2,4,6-Triaminopyrimidine - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. CN106967069A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 5. US4831139A - Process for the preparation of 2-substituted 5-nitroso-4,6-diaminopyrimidines - Google Patents [patents.google.com]
physicochemical properties of triamterene for in vitro studies
An In-Depth Technical Guide to the Physicochemical Properties of Triamterene for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physicochemical properties of this compound, a potassium-sparing diuretic, to facilitate its effective use in in vitro research. Understanding these core characteristics is critical for proper experimental design, from stock solution preparation to the interpretation of assay results. This document details key physical and chemical data, provides established experimental protocols, and visualizes the compound's mechanism of action.
Core Physicochemical Properties of this compound
This compound is a pteridine derivative, appearing as an odorless, yellow crystalline powder.[1][2] Its limited solubility is a critical factor for in vitro work, often necessitating the use of organic solvents or complexing agents for the preparation of stock solutions. Acidified solutions of this compound are known to exhibit a blue fluorescence.[1][2]
Quantitative Data Summary
The following table summarizes the key physicochemical parameters for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₁N₇ | [1][2][3] |
| Molecular Weight | 253.26 g/mol | [1] |
| Melting Point | 316 °C (also reported as 327 °C) | [1][4] |
| pKa | 6.2 | [4] |
| LogP (Octanol/Water) | 0.98 | [1] |
| Appearance | Odorless yellow powder or crystalline solid | [1][2] |
| UV/Vis. λmax | 232, 271, 367 nm | [3] |
| Stability | Sensitive to light; slowly oxidized upon exposure to air. Stable to temperature.[2] |
Solubility Profile
This compound's low aqueous solubility requires careful consideration for in vitro assays. Stock solutions are typically prepared in organic solvents or with solubilizing agents.
| Solvent/System | Solubility | Reference(s) |
| Water | Insoluble / Practically Insoluble | [2] |
| Ethanol | Slightly soluble (1 in 3000); ~1 mg/mL | [1][3] |
| Chloroform | Slightly soluble (1 in 4000) | [1] |
| Dimethyl Sulfoxide (DMSO) | 5.4 mg/mL to ≥7.85 mg/mL | [5] |
| Formic Acid | Soluble | [1][4] |
| 45% (w/v) aq. 2-hydroxypropyl-β-cyclodextrin | 1.2 mg/mL | |
| 1:4 DMSO:PBS (pH 7.2) solution | ~0.2 mg/mL (aqueous solution not stable >1 day) | [3] |
Mechanism of Action & Signaling Pathways
This compound's primary mechanism of action is the direct blockade of the epithelial sodium channel (ENaC) on the luminal side of the kidney's collecting tubule.[6][7][8] This action is independent of aldosterone.[2][7] By inhibiting Na⁺ reabsorption, it indirectly reduces the driving force for potassium (K⁺) secretion, leading to its potassium-sparing effect.[9] More recent research has also identified this compound as an inhibitor of the G-protein-coupled bile acid receptor 1 (TGR5).[10]
Caption: this compound's blockade of the ENaC in the kidney's principal cells.
Caption: this compound's inhibitory effect on the TGR5 signaling pathway.
Experimental Protocols for In Vitro Studies
The following protocols provide a methodological framework for investigating this compound's biological activities in a laboratory setting.
General Experimental Workflow
A typical workflow for assessing this compound involves initial solubility and stability checks, followed by broad cytotoxicity screening and then more specific, mechanism-based assays.
Caption: General workflow for in vitro evaluation of this compound.
Cytotoxicity Assessment (MTT Assay)
This protocol assesses the effect of this compound on the viability of cancer cell lines, such as HCT116 and CT26.[11]
-
Cell Seeding: Plate HCT116 or CT26 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is non-toxic (typically ≤0.5%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (DMSO) and untreated control wells. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
ENaC Inhibition Assay (Electrophysiology)
This protocol uses techniques like the two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing ENaC to measure channel inhibition. The IC₅₀ for rat ENaC is reported as 4.5 µM.[3]
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject cRNA encoding the α, β, and γ subunits of ENaC. Incubate for 2-4 days to allow for channel expression.
-
Electrophysiology Setup: Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96). Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Recording: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV). Record the baseline whole-cell current, which reflects the activity of the expressed ENaC channels.
-
This compound Application: Perfuse the chamber with the bath solution containing increasing concentrations of this compound. Allow the current to reach a steady state at each concentration.
-
Data Analysis: Measure the current inhibition at each this compound concentration relative to the baseline current. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀.
TGR5 Functional Inhibition Assay
This protocol is based on methods used to identify this compound as a TGR5 inhibitor in cultured cells.[10]
-
Cell Culture: Use NCI-H716 cells (which endogenously express TGR5) or a cell line like CHO-K1 transiently transfected to express the TGR5 gene.
-
Calcium Flux Measurement:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Measure baseline fluorescence using a suitable plate reader or microscope.
-
Pre-incubate a set of cells with various concentrations of this compound.
-
Stimulate the cells with a known TGR5 agonist (e.g., lithocholic acid).
-
Record the change in fluorescence, which corresponds to intracellular calcium mobilization.
-
-
cAMP and GLP-1 Measurement:
-
Seed NCI-H716 cells in appropriate culture plates.
-
Pre-treat cells with different concentrations of this compound for a short period (e.g., 30 minutes).
-
Stimulate the cells with a TGR5 agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
After incubation, lyse the cells to measure intracellular cAMP levels or collect the supernatant to measure secreted glucagon-like peptide-1 (GLP-1).
-
Quantify cAMP and GLP-1 levels using commercially available ELISA kits.
-
-
Analysis: Compare the levels of calcium, cAMP, and GLP-1 in this compound-treated cells to those treated with the agonist alone. Determine the dose-dependent inhibitory effect of this compound.
DNA Interaction Assay (Viscometry)
This method helps determine the mode of binding between a compound and DNA. Intercalating agents are known to increase the viscosity of a DNA solution.[11]
-
DNA Preparation: Prepare a solution of calf-thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl) and ensure its purity and concentration via UV spectrophotometry (A₂₆₀/A₂₈₀ ratio).
-
Viscosity Measurement: Use an Ostwald-type viscometer submerged in a constant temperature water bath (e.g., 25°C). Measure the flow time of the buffer (t₀) and the DNA solution (t). The relative viscosity (η) is calculated as (t-t₀)/t₀.
-
Titration: Add small aliquots of a concentrated this compound stock solution to the DNA solution to achieve increasing molar ratios of [this compound]/[DNA].
-
Measurement & Analysis: After each addition, allow the solution to equilibrate and then measure the new flow time. Calculate the relative viscosity at each ratio. Plot (η/η₀)¹ᐟ³ versus the binding ratio, where η and η₀ are the specific viscosities of DNA with and without the compound, respectively. A significant increase in relative viscosity upon addition of this compound is indicative of an intercalation binding mode.[11]
References
- 1. This compound | C12H11N7 | CID 5546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound [drugfuture.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. On the mechanism of action of this compound: effects on transport of Na+, K+, and H+/HCO3- -ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of this compound as an inhibitor of the TGR5 receptor: identification in cells and animals [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxicity and DNA/HSA interaction study of this compound using molecular modelling and multi-spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
triamterene as a potassium-sparing diuretic research
An In-Depth Technical Guide to Triamterene as a Potassium-Sparing Diuretic
Introduction
This compound is a potassium-sparing diuretic that has been in clinical use since 1964.[1] It is primarily employed in the management of edema associated with conditions like congestive heart failure, liver cirrhosis, and nephrotic syndrome, as well as for the treatment of hypertension.[1][2] this compound is most frequently prescribed in combination with thiazide diuretics, such as hydrochlorothiazide (HCTZ), to counteract the potassium-wasting effects of the latter while contributing to the overall antihypertensive and diuretic efficacy.[3][4] This technical guide provides a comprehensive overview of the research on this compound, focusing on its core mechanism, quantitative pharmacology, experimental evaluation, and the signaling pathways it influences. It is intended for researchers, scientists, and professionals involved in drug development.
Core Mechanism of Action
This compound exerts its diuretic effect by directly blocking the epithelial sodium channel (ENaC) located on the luminal membrane of the principal cells in the late distal convoluted tubule and collecting ducts of the nephron.[4][5][6] This action is independent of aldosterone antagonism, distinguishing it from other potassium-sparing diuretics like spironolactone.[1][3]
The process unfolds as follows:
-
ENaC Blockade: this compound directly inhibits the influx of sodium ions (Na+) from the tubular fluid into the principal cells.[7]
-
Reduced Sodium Reabsorption: This blockade leads to a modest increase in the excretion of sodium and water, resulting in a diuretic effect.[1][5]
-
Potassium Sparing: The reabsorption of sodium through ENaC creates a negative electrical potential in the tubular lumen, which drives the secretion of positively charged potassium ions (K+) into the urine. By blocking Na+ entry, this compound makes the luminal potential less negative, thereby reducing the electrochemical gradient for potassium secretion.[6][7] This results in the retention, or "sparing," of potassium.
Quantitative Pharmacological Data
The inhibitory effect of this compound on ENaC is dependent on both voltage and pH. Studies using rat ENaC (rENaC) expressed in Xenopus oocytes have quantified its inhibitory potency. This compound, a weak base with a pKa of 6.2, is more potent in its protonated (charged) form.[8]
| Parameter | Condition | Value | Reference |
| IC₅₀ | pH 7.5, -90 mV | 5 µM | [8] |
| pH 7.5, -40 mV | 10 µM | [8] | |
| pH 6.5 | 1 µM | [8] | |
| pH 8.5 | 17 µM | [8] | |
| Apparent Kᵢ | Charged this compound (-90 mV) | 0.74 µM | [8] |
| Uncharged this compound (-90 mV) | 100.6 µM | [8] | |
| IC₅₀ (Metabolite) | p-hydroxythis compound sulfuric acid ester | ~2x lower affinity than this compound | [8] |
Pharmacokinetics and Metabolism
This compound is rapidly absorbed following oral administration and is primarily metabolized to an active metabolite.[9]
| Parameter | Value | Reference |
| Bioavailability | 30-70% | [4] |
| Onset of Diuresis | 2-4 hours | [2][9] |
| Peak Effect | 2-3 hours | [10] |
| Duration of Action | 7-9 hours | [2][9] |
| Protein Binding | ~67% | [4][9] |
| Metabolism | Hepatic hydroxylation to p-hydroxythis compound, followed by sulfation (active metabolite) | [4][9] |
| Elimination Half-Life | This compound: 1-2 hours | [4][9] |
| Active Metabolite: ~3 hours | [4][9] | |
| Excretion | Primarily renal (<50%, with 21% as unchanged drug) | [4][9] |
Clinical Efficacy and Safety Data
Clinical trials have established the efficacy of this compound, particularly in combination with HCTZ, for managing hypertension while mitigating hypokalemia.
| Study Focus | Patient Population | Dosage | Key Outcomes | Reference |
| Hypertension | 78 patients with mild systemic hypertension (DBP 90-105 mmHg) | TMT 37.5 mg / HCTZ 25 mg daily | Mean BP reduction of -15.0 / -9.6 mmHg after 4 weeks. 59% of patients responded. | [11] |
| Hypertension (Observational) | 17,291 patients with hypertension | TMT + HCTZ vs. HCTZ alone | The TMT+HCTZ group had a mean systolic BP 3.8 mmHg lower than the HCTZ only group (p < 0.0001). | [12][13] |
| Hypokalemia Prevention | 636 patients with mild-moderate hypertension and HCTZ-induced hypokalemia | TMT 37.5 mg / HCTZ 25 mg | Effective in controlling blood pressure while reducing the incidence of hypokalemia. | [10] |
The most significant adverse effect of this compound is hyperkalemia, especially in patients with renal impairment or those taking other agents that increase potassium levels (e.g., ACE inhibitors).[3] Other side effects can include nausea, dizziness, fatigue, and the potential for kidney stone formation.[4]
Experimental Protocols
Protocol: In Vitro ENaC Inhibition Assay
This protocol details the assessment of this compound's inhibitory activity on ENaC using an electrophysiological approach.[8]
-
Objective: To determine the IC₅₀ of this compound for the epithelial sodium channel.
-
Methodology:
-
Channel Expression: The three subunits (α, β, γ) encoding for rat ENaC (rENaC) are expressed in Xenopus laevis oocytes by microinjecting cRNA for each subunit. Oocytes are then incubated for 2-4 days to allow for channel expression.
-
Electrophysiology: A two-electrode voltage-clamp technique is used to measure whole-cell currents. The oocyte is placed in a recording chamber and perfused with a standard bathing solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, and HEPES buffer at a specific pH).
-
Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -60 mV). Voltage steps are applied (e.g., from -100 mV to +40 mV) to elicit Na+ currents through the expressed ENaC channels.
-
Inhibitor Application: A baseline current is established. The bathing solution is then switched to solutions containing increasing concentrations of this compound. The current is measured at each concentration until a steady-state inhibition is achieved.
-
Data Analysis: The percentage of current inhibition is calculated for each this compound concentration relative to the baseline. A concentration-response curve is plotted, and the data are fitted to a logistical equation to determine the IC₅₀ value. The experiment can be repeated at different pH levels and holding potentials to assess dependency.[8]
-
Protocol: In Vivo Diuretic and Potassium-Sparing Activity in Rodents
This protocol outlines a standard method for evaluating the diuretic and electrolyte-modifying effects of this compound in an animal model.[14][15]
-
Objective: To quantify the effect of this compound on urine volume and sodium/potassium excretion.
-
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are used. Animals are fasted overnight with free access to water.
-
Grouping: Animals are randomly divided into at least three groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.9% saline or 0.5% carboxymethyl cellulose).
-
Group 2: Standard Diuretic (e.g., Furosemide 10 mg/kg or HCTZ 10 mg/kg).
-
Group 3: Test Drug (this compound at various doses, e.g., 10, 20, 40 mg/kg).
-
-
Drug Administration: A saline load (e.g., 25 mL/kg) is administered orally to all animals to ensure adequate hydration and urine flow. Immediately after, the vehicle, standard, or test drug is administered orally.
-
Urine Collection: Each rat is placed in an individual metabolic cage, which is designed to separate urine and feces.[15] Urine is collected for a specified period, typically 5 to 24 hours.
-
Analysis:
-
Urine Volume: The total volume of urine collected from each animal is measured.
-
Electrolyte Concentration: The concentrations of Na+ and K+ in each urine sample are determined using a flame photometer.
-
Calculations: Total Na+ and K+ excretion is calculated (concentration × volume). The Na+/K+ ratio is calculated to assess the potassium-sparing effect. A higher ratio indicates a greater potassium-sparing activity.
-
-
Signaling Pathways and Visualizations
While this compound acts directly on ENaC, its physiological context is intertwined with the aldosterone signaling pathway, which regulates sodium balance in the same nephron segment.
Aldosterone Signaling in the Principal Cell
Aldosterone, a mineralocorticoid, increases sodium reabsorption by binding to the mineralocorticoid receptor (MR), which acts as a ligand-activated transcription factor.[16][17] This leads to the increased synthesis and activity of ENaC and the basolateral Na+/K+-ATPase pump.[18]
Caption: Aldosterone signaling pathway in a renal principal cell.
This compound's Direct ENaC Blockade
This compound's mechanism bypasses the aldosterone pathway, providing a direct physical blockade of the ENaC pore. This reduces sodium influx and subsequently diminishes the electrical driving force for potassium to be secreted into the tubular lumen via the Renal Outer Medullary Potassium (ROMK) channel.
Caption: Mechanism of action of this compound on the principal cell.
Experimental Workflow for Diuretic Assessment
The in vivo assessment of a potential diuretic agent follows a standardized workflow to ensure reproducible and comparable results.
Caption: Standard experimental workflow for in vivo diuretic assessment.
This compound remains a valuable therapeutic agent due to its unique mechanism of directly inhibiting the epithelial sodium channel, which results in a modest diuretic effect and a significant potassium-sparing action. Its pharmacology is well-characterized, with defined inhibitory constants and pharmacokinetic profiles. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the development of novel diuretic agents. A thorough understanding of its direct action on ENaC, in contrast to the indirect hormonal regulation by aldosterone, is critical for its appropriate clinical application and for future research in renal physiology and drug discovery.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. ENaC Blockers (Amiloride, this compound) Mnemonic for USMLE [pixorize.com]
- 7. Potassium-sparing diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Efficacy and safety of this compound/hydrochlorothiazide combinations in mild systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Enhances the Blood Pressure Lowering Effect of Hydrochlorothiazide in Patients with Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Enhances the Blood Pressure Lowering Effect of Hydrochlorothiazide in Patients with Hypertension [scholarworks.indianapolis.iu.edu]
- 14. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 15. m.youtube.com [m.youtube.com]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
- 17. physoc.org [physoc.org]
- 18. Aldosterone - Wikipedia [en.wikipedia.org]
Unveiling the Intrinsic Glow: A Technical Guide to the Fluorescence Properties of Triamterene for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamterene, a potassium-sparing diuretic, is a well-established pharmaceutical agent. Beyond its clinical applications, this compound possesses an intrinsic fluorescence that presents a unique opportunity for its use as a label-free probe in cellular imaging. This technical guide provides a comprehensive overview of the core intrinsic fluorescence properties of this compound, offering a foundation for its application in visualizing and tracking its presence within biological systems. While the quantitative characterization of its photophysical properties is not yet exhaustive in publicly available literature, this document consolidates the existing knowledge and provides detailed experimental protocols to facilitate further research and application in cellular and pharmacological studies. The inherent fluorescence of this compound obviates the need for chemical modification with external fluorophores, which can alter the molecule's biological activity and distribution, thus offering a more direct and unperturbed method for cellular investigation.
Core Photophysical Properties of this compound
The intrinsic fluorescence of this compound is characterized by a distinct blueish emission, a feature that has been noted in analytical contexts and in vivo observations.[1] Acidified solutions of this compound are known to exhibit this blue fluorescence.[1] While a complete photophysical profile is not extensively documented, key parameters have been identified that are essential for designing and executing cellular imaging experiments.
Quantitative Fluorescence Data
The following table summarizes the currently available quantitative data on the fluorescence properties of this compound. It is important to note that key parameters such as the fluorescence quantum yield and lifetime have not been widely reported in the scientific literature, representing a significant area for future investigation.
| Property | Value | Remarks |
| Excitation Maximum (λex) | ~325 nm | Based on the use of a HeCd-laser for laser-induced fluorescence detection.[2] |
| Emission Maximum (λem) | Blueish Emission | Qualitatively described. The precise peak wavelength is not specified in the reviewed literature. |
| Fluorescence Quantum Yield (ΦF) | Not Reported | This critical parameter, representing the efficiency of photon emission after absorption, remains to be determined. |
| Fluorescence Lifetime (τ) | Not Reported | The average time the molecule spends in the excited state before returning to the ground state is currently unknown. |
Experimental Protocols
The following protocols are designed to enable researchers to measure the intrinsic fluorescence of this compound and to utilize it for cellular imaging. These methodologies are adapted from standard fluorescence spectroscopy and microscopy techniques.
Determination of this compound's Fluorescence Spectra
This protocol outlines the procedure for measuring the excitation and emission spectra of this compound, which is a fundamental step in characterizing its fluorescence properties.
Materials:
-
This compound powder
-
Solvents (e.g., phosphate-buffered saline (PBS) at various pH values, ethanol, dimethyl sulfoxide (DMSO))
-
Spectrofluorometer
-
Quartz cuvettes
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in the desired experimental solvent (e.g., PBS pH 7.4) to a final concentration that yields an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
-
Measurement of Emission Spectrum:
-
Place a cuvette with the solvent blank in the spectrofluorometer and record a blank scan.
-
Replace the blank with the this compound solution.
-
Set the excitation wavelength to 325 nm.
-
Scan the emission spectrum across a relevant wavelength range (e.g., 350-600 nm).
-
Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.
-
-
Measurement of Excitation Spectrum:
-
Set the emission wavelength to the peak of the measured emission spectrum.
-
Scan the excitation spectrum across a relevant wavelength range (e.g., 250-400 nm).
-
Correct for lamp intensity variations using the instrument's reference detector.
-
Caption: Workflow for determining the fluorescence spectra of this compound.
Live-Cell Imaging of this compound
This protocol provides a general framework for imaging the intracellular distribution of this compound using its intrinsic fluorescence in live cells.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes or chamber slides
-
This compound
-
Confocal or widefield fluorescence microscope equipped with a DAPI filter set or similar UV excitation source and blue emission filter.
Methodology:
-
Cell Culture and Seeding:
-
Culture cells under standard conditions.
-
Seed cells onto glass-bottom dishes or chamber slides at an appropriate density to allow for individual cell imaging. Allow cells to adhere overnight.
-
-
Cell Treatment:
-
Prepare a stock solution of this compound in a cell culture-compatible solvent (e.g., DMSO).
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired period to allow for cellular uptake.
-
-
Live-Cell Imaging:
-
Wash the cells twice with pre-warmed PBS or live-cell imaging buffer to remove extracellular this compound.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Place the imaging dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2.
-
Excite the cells using a wavelength near 325 nm (e.g., using a 350/50 nm excitation filter).
-
Collect the emitted fluorescence using a filter appropriate for blue fluorescence (e.g., 460/50 nm).
-
Acquire images, optimizing exposure time and laser power to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Caption: Workflow for the live-cell imaging of this compound's intrinsic fluorescence.
Signaling Pathways and Cellular Interactions
Currently, there is no direct evidence in the scientific literature to suggest that the intrinsic fluorescence of this compound is directly modulated by or reports on specific cellular signaling pathways. Its fluorescence is a photophysical property of the molecule itself. However, changes in the intracellular environment, such as pH or binding to macromolecules, could potentially influence its fluorescence properties. Therefore, while not a direct reporter of signaling events, alterations in this compound's fluorescence intensity or spectral characteristics within different cellular compartments could provide indirect information about the local microenvironment.
Caption: Logical relationship of this compound's fluorescence within a cellular context.
Conclusion and Future Directions
The intrinsic fluorescence of this compound offers a promising avenue for label-free cellular imaging, enabling researchers to study its uptake, distribution, and localization without the confounding effects of external fluorescent tags. This technical guide provides a foundational understanding of its known fluorescence properties and detailed protocols for its characterization and application in a cellular context. Significant gaps in the quantitative photophysical data, particularly the fluorescence quantum yield and lifetime, remain. Future research should focus on the precise determination of these parameters to enable more quantitative imaging studies. Furthermore, investigating the influence of the cellular microenvironment on this compound's fluorescence could unlock its potential as an indirect sensor for intracellular conditions. The methodologies and information presented herein are intended to empower researchers to explore and expand the utility of this compound as an intrinsic fluorescent probe in drug development and cell biology.
References
Preliminary Investigation of Triamterene's Off-Target Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triamterene, a potassium-sparing diuretic, primarily functions by inhibiting the epithelial sodium channel (ENaC) in the renal collecting tubule. However, emerging evidence and clinical observations suggest that this compound possesses a range of off-target activities that contribute to its therapeutic profile and adverse effects. This technical guide provides a comprehensive overview of the current understanding of this compound's off-target effects, with a focus on its inhibitory action on dihydrofolate reductase (DHFR), its potential as a kinase inhibitor, and the mechanisms underlying its association with nephrolithiasis and hepatotoxicity. This document is intended to serve as a resource for researchers and drug development professionals investigating the polypharmacology of this compound and similar compounds.
Introduction
This compound is a pteridine derivative widely prescribed for the management of edema and hypertension. Its primary on-target effect is the blockade of ENaC, leading to increased sodium excretion and potassium retention. However, a comprehensive understanding of a drug's biological activity requires investigation into its off-target interactions, which can lead to both beneficial and detrimental outcomes. This guide delves into the key identified and putative off-target effects of this compound, presenting available quantitative data, detailed experimental methodologies for their investigation, and visual representations of the involved molecular pathways and experimental workflows.
Quantitative Data on Off-Target Interactions
The following table summarizes the available quantitative data for this compound's off-target interactions. It is important to note that research in this area is ongoing, and the data presented here may not be exhaustive.
| Off-Target | Interaction Type | Quantitative Data | Organism/System | Reference(s) |
| Dihydrofolate Reductase (DHFR) | Enzyme Inhibition | Total inhibition at 7 x 10⁻⁵ M (with 0.5 x 10⁻⁵ M dihydrofolic acid) | Human leucocytes | [1] |
| Dihydrofolate Reductase (DHFR) | Enzyme Inhibition | 100% inhibition at 1 µM (at 0.01 mM folic acid) | In vitro | [2] |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Kinase Inhibition (putative) | Binding Affinity: -8.0 kcal/mol | In silico | [3] |
| c-Met | Kinase Inhibition (putative) | Binding Affinity: -8.0 kcal/mol | In silico | [3] |
Key Off-Target Effects and Mechanisms
Dihydrofolate Reductase (DHFR) Inhibition
One of the most well-characterized off-target effects of this compound is its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids.
Signaling Pathway:
Putative Kinase Inhibition: VEGFR-2 and c-Met
In silico studies have suggested that this compound may act as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are receptor tyrosine kinases implicated in cancer progression. Computational docking models predict that this compound binds to the kinase domains of these receptors with significant affinity[3]. It is crucial to note that these findings are based on computational predictions and await experimental validation.
Hypothetical Signaling Pathway:
Nephrolithiasis
This compound is known to cause the formation of kidney stones. This is not a receptor-mediated off-target effect but rather a physicochemical one. This compound and its metabolites have low solubility in urine, and at physiological pH, they can precipitate and form crystals. These crystals can then aggregate to form stones or act as a nidus for the deposition of other stone-forming materials like calcium oxalate.
Logical Relationship Diagram:
Hepatotoxicity
Rare cases of liver injury have been associated with this compound use. The mechanism is not fully elucidated but is suspected to be idiosyncratic and possibly related to a hypersensitivity reaction rather than direct dose-dependent toxicity[4].
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol describes a general spectrophotometric assay to determine the inhibitory activity of this compound on DHFR.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
This compound
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well UV-transparent plate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only).
-
Add a fixed concentration of NADPH to all wells.
-
Initiate the reaction by adding a fixed concentration of DHF to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the reaction rates against the this compound concentration to determine the IC50 value.
Experimental Workflow:
In Vitro Crystallization Assay for Nephrolithiasis
This protocol provides a method to assess the propensity of this compound to crystallize in an artificial urine solution.
Materials:
-
Artificial urine solution (recipe can be found in scientific literature)
-
This compound
-
pH meter
-
Incubator at 37°C
-
Light microscope
Procedure:
-
Prepare the artificial urine solution and adjust the pH to a physiologically relevant range (e.g., pH 5.0-6.5).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add varying concentrations of this compound to aliquots of the artificial urine.
-
Incubate the solutions at 37°C for a specified period (e.g., 24-48 hours).
-
At different time points, take a small aliquot of the solution and examine it under a light microscope for the presence of crystals.
-
The extent of crystallization can be semi-quantitatively assessed by counting the number and size of crystals.
Kinase Inhibition Assay (General Protocol)
This is a general protocol for a biochemical kinase assay to experimentally validate the putative inhibitory effect of this compound on kinases like VEGFR-2 and c-Met.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, c-Met)
-
Kinase-specific substrate peptide
-
ATP (radiolabeled or with a detection-compatible modification)
-
This compound
-
Kinase assay buffer
-
Detection reagents (e.g., scintillation fluid, antibodies)
Procedure:
-
Prepare a stock solution of this compound.
-
In a microplate, add the kinase assay buffer.
-
Add the purified kinase and the specific substrate peptide.
-
Add varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., radioactivity measurement, fluorescence, luminescence).
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Conclusion
The investigation of this compound's off-target effects reveals a more complex pharmacological profile than its primary role as an ENaC blocker would suggest. Its well-established inhibition of DHFR has clinical implications, particularly concerning folate metabolism. The potential for kinase inhibition, though currently based on computational data, opens new avenues for research into this compound's therapeutic applications and adverse effect profile. The physicochemical properties of this compound are directly linked to the risk of nephrolithiasis, highlighting the importance of formulation and patient-specific factors. The rare instances of hepatotoxicity underscore the need for continued pharmacovigilance.
This technical guide provides a foundational understanding of this compound's off-target effects. Further research, particularly quantitative experimental validation of putative interactions and elucidation of the mechanisms behind idiosyncratic reactions, is crucial for a complete characterization of this widely used therapeutic agent. The provided protocols and diagrams are intended to facilitate such investigations.
References
- 1. Antifolate effect of this compound on human leucocytes and on a human lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring the effect of this compound and hydrochlorothiazide on dihydrofolate reductase activity using a new spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Triamterene Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of triamterene, a potassium-sparing diuretic. The document details the key structural features of the this compound molecule that are essential for its biological activity, summarizes quantitative data on the potency of various analogs, and provides detailed experimental protocols for assessing the efficacy of these compounds.
Core Structure and Mechanism of Action
This compound (6-phenylpteridine-2,4,7-triamine) is a pteridine derivative that exerts its diuretic effect by blocking the epithelial sodium channel (ENaC) in the late distal convoluted tubule and collecting duct of the nephron.[1][2][3] This blockade inhibits the reabsorption of sodium ions from the tubular fluid into the blood, leading to a modest increase in sodium and water excretion (natriuresis and diuresis).[4] Crucially, by inhibiting sodium influx, this compound reduces the electrochemical gradient that drives potassium secretion into the urine, resulting in its potassium-sparing effect.[5]
The primary molecular target of this compound is the ENaC, a heterotrimeric channel composed of α, β, and γ subunits.[4] this compound is believed to bind to a site within the channel pore, physically occluding the passage of sodium ions.[1]
Structure-Activity Relationship (SAR) of this compound Analogs
The diuretic and potassium-sparing activities of this compound can be significantly modified by altering its chemical structure. The following sections and tables summarize the key SAR findings.
Pteridine Core
The pteridine ring system is a crucial pharmacophore for the diuretic activity of this compound. Modifications to this core structure generally lead to a loss of activity. The amino groups at positions 2, 4, and 7 are thought to be important for binding to the ENaC.
Substitutions on the Phenyl Ring
Modifications to the 6-phenyl group have been a major focus of SAR studies. The nature and position of substituents on this ring influence both the potency and the physicochemical properties of the analogs.
Table 1: In Vitro ENaC Inhibitory Activity of this compound and its Analogs
| Compound | Modification | ENaC Subunit | IC₅₀ (µM) | Experimental System | Reference |
| This compound | - | Rat αβγ | 4.5 | - | [6] |
| This compound | - | Rat αβγ | 5 (-90 mV) | Xenopus oocytes | [1] |
| This compound | - | Rat αβγ | 10 (-40 mV) | Xenopus oocytes | [1] |
| This compound | - | Rat αβγ | 1 (pH 6.5) | Xenopus oocytes | [1] |
| This compound | - | Rat αβγ | 17 (pH 8.5) | Xenopus oocytes | [1] |
| p-hydroxythis compound sulfuric acid ester | p-hydroxysulfuric acid ester | Rat αβγ | ~2x lower affinity than this compound | Xenopus oocytes | [1] |
| This compound Derivatives | Acidic or basic residues at p-position | Rat αβγ | 0.1 - 20 | Xenopus oocytes | [1] |
Key SAR insights from phenyl ring substitutions:
-
p-Position Substitution: Introduction of acidic or basic residues at the para-position of the phenyl ring results in compounds with a wide range of ENaC inhibitory potencies, with some derivatives showing significantly enhanced activity compared to this compound.[1]
-
Metabolites: The major metabolite of this compound, p-hydroxythis compound sulfuric acid ester, exhibits a lower affinity for ENaC, suggesting that metabolism can influence the drug's activity.[1]
Modifications at the 6-Position of the Pteridine Ring
Replacing the phenyl group at the 6-position with other aromatic or heterocyclic moieties has been explored to improve diuretic and potassium-sparing efficacy.
Table 2: In Vivo Diuretic and Kaliuretic Activity of this compound Analogs in Rats
| Compound | Modification | Diuretic Activity | Kaliuretic Activity | Key Finding | Reference |
| This compound | 6-phenyl | Moderate | Potassium-sparing | Baseline | [7] |
| This compound Derivatives | Acidic side chain | - | Low K⁺ retention | Dissociation of natriuretic and antikaliuretic effects | [7] |
| This compound Derivatives | Basic side chain | - | High K⁺ retention | Dissociation of natriuretic and antikaliuretic effects | [7] |
Key SAR insights from 6-position modifications:
-
Charge of the Side Chain: A clear dissociation between the natriuretic and potassium-sparing effects has been observed. While natriuretic activity appears to be less dependent on the structure of the side chain, potassium retention is highly dependent on the charge. Basic side chains enhance the potassium-sparing effect, while acidic side chains diminish it.[7] This suggests that the interaction responsible for potassium retention is sensitive to the electronic properties of the substituent.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the SAR studies of this compound and its analogs.
In Vitro ENaC Inhibition Assay using the Xenopus Oocyte Expression System
This protocol describes the heterologous expression of ENaC in Xenopus laevis oocytes and the subsequent electrophysiological measurement of channel inhibition.
Protocol 1: ENaC Expression and Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation:
-
Surgically remove ovarian lobes from a mature female Xenopus laevis.
-
Isolate and defolliculate oocytes by enzymatic digestion with collagenase.
-
Select healthy stage V-VI oocytes for cRNA injection.
-
-
cRNA Injection:
-
Prepare cRNAs for the α, β, and γ subunits of ENaC.
-
Inject a mixture of the cRNAs into the cytoplasm of the oocytes.
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for channel expression.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Record the whole-cell current, which is primarily carried by Na⁺ through the expressed ENaC.
-
-
Inhibitor Application and Data Analysis:
-
To determine the IC₅₀, perfuse the oocyte with solutions containing increasing concentrations of the this compound analog.
-
Measure the steady-state current at each concentration.
-
The amiloride-sensitive current is determined by applying a high concentration of amiloride (a potent ENaC blocker) at the end of the experiment.
-
Plot the percentage of current inhibition against the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀.[1]
-
In Vivo Assessment of Diuretic and Potassium-Sparing Activity in Rats
This protocol outlines a standard method for evaluating the diuretic and kaliuretic effects of this compound analogs in a rat model.[8]
Protocol 2: Diuretic and Electrolyte Excretion Study in Rats
-
Animal Preparation:
-
Use adult male Wistar or Sprague-Dawley rats.
-
House the animals in metabolic cages that allow for the separate collection of urine and feces.
-
Acclimatize the rats to the cages for at least 24 hours before the experiment.
-
Withhold food but not water for 18 hours prior to the experiment to ensure a uniform state of hydration and minimize variability.
-
-
Dosing:
-
Divide the rats into groups (n=6 per group):
-
Control group (vehicle, e.g., saline or a suspension agent).
-
Positive control group (a standard diuretic like furosemide or hydrochlorothiazide).
-
Test groups (different doses of the this compound analog).
-
-
Administer the vehicle, standard, or test compound orally by gavage.
-
-
Urine Collection and Analysis:
-
Collect urine at specified time intervals (e.g., 5 and 24 hours) after drug administration.
-
Measure the total volume of urine for each animal.
-
Analyze the urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or an ion-selective electrode analyzer.
-
-
Data Analysis:
-
Calculate the total excretion of Na⁺ and K⁺ for each animal.
-
Calculate the Na⁺/K⁺ ratio in the urine. A higher ratio indicates a greater potassium-sparing effect.
-
Compare the results from the test groups to the control and positive control groups to determine the diuretic and potassium-sparing activity.[8]
-
Signaling Pathway and Logical Relationships
The primary mechanism of action of this compound is the direct blockade of the epithelial sodium channel (ENaC). This initiates a cascade of events leading to its diuretic and potassium-sparing effects.
The blockade of ENaC by this compound leads to a reduction in the reabsorption of sodium from the tubular lumen. This has two main consequences:
-
Diuresis and Natriuresis: Less sodium reabsorption leads to more sodium and water being retained in the tubule and excreted in the urine.
-
Potassium-Sparing Effect: The influx of positively charged sodium ions through ENaC normally creates a negative electrical potential across the luminal membrane. This negative potential drives the secretion of positively charged potassium ions through the renal outer medullary potassium channel (ROMK). By blocking ENaC, this compound reduces this negative potential, thereby decreasing the driving force for potassium secretion and leading to potassium retention.
Some studies suggest a potential interaction between this compound and the renin-aldosterone system. This compound-induced volume depletion can lead to an increase in plasma renin activity, which in turn can stimulate aldosterone secretion.[9] Aldosterone normally promotes sodium reabsorption and potassium excretion. Therefore, the physiological response to this compound can be complex and may involve compensatory mechanisms.
Conclusion
The SAR of this compound is well-defined, with the pteridine core being essential for activity. Modifications to the 6-phenyl group, particularly at the para-position, and the nature of the substituent at the 6-position of the pteridine ring, offer opportunities to modulate the diuretic and potassium-sparing properties of this class of compounds. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel this compound analogs. A thorough understanding of the SAR and the underlying mechanism of action is critical for the rational design of new, more potent, and safer potassium-sparing diuretics.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. The effect of this compound upon the rat kidney plasma membrane Na-K-ATP-ase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are ENaC blockers and how do they work? [synapse.patsnap.com]
- 5. ENaC Blockers (Amiloride, this compound) Mnemonic for USMLE [pixorize.com]
- 6. researchgate.net [researchgate.net]
- 7. The effects of amiloride and this compound on urinary magnesium excretion in conscious saline-loaded rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njppp.com [njppp.com]
- 9. This compound-induced changes in aldosterone and renin values in essential hypertension. Evidence of a role for aldosterone in preventing blood pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Triamterene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of early-stage research on triamterene derivatives, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds beyond their established role as potassium-sparing diuretics.
Introduction
This compound, a pteridine derivative, is a well-known potassium-sparing diuretic that acts by blocking the epithelial sodium channel (ENaC) in the distal renal tubule.[1] This mechanism of action has prompted further investigation into its derivatives for a range of therapeutic applications, including antiarrhythmic and anticancer activities. This guide summarizes the foundational research in this area, presenting key data and methodologies to inform future drug discovery and development efforts.
Synthesis of this compound and its Derivatives
The core structure of this compound, 2,4,7-triamino-6-phenylpteridine, can be synthesized through a multi-step process. A general and widely referenced synthetic route is outlined below.
General Synthesis of this compound
The synthesis of this compound typically begins with the reaction of guanidine with malonodinitrile to form 2,4,6-triaminopyrimidine. This intermediate then undergoes nitrosation with nitric acid to yield 5-nitroso-2,4,6-triaminopyrimidine. Finally, a condensation reaction of the nitroso-pyrimidine with benzyl cyanide in the presence of a base, such as sodium methoxide, leads to the cyclization and formation of this compound.
A patented method provides a more detailed industrial-scale preparation. This process involves the reaction of 5-nitroso-2,4,6-triaminopyrimidine and benzyl acetonitrile in an aprotic polar solvent with a base catalyst. The reaction is heated and then cooled to yield crude this compound, which is subsequently purified by recrystallization from an aprotic polar solvent to achieve high purity and yield.
Synthesis of Para-Substituted this compound Derivatives
The synthesis of para-substituted derivatives, which have been explored for their antiarrhythmic properties, follows a similar pathway. The key modification involves the use of a correspondingly substituted benzyl cyanide in the final condensation step. For example, reacting 5-nitroso-2,4,6-triaminopyrimidine with a para-substituted benzyl cyanide would yield the desired para-substituted this compound derivative.
Pharmacological Evaluation and Mechanism of Action
The primary mechanism of action for this compound and its derivatives is the blockade of the epithelial sodium channel (ENaC).[1] However, research has expanded to investigate their effects on other biological targets, leading to the discovery of potential antiarrhythmic and anticancer properties.
Antiarrhythmic Activity
Several para-substituted this compound derivatives have been evaluated for their antiarrhythmic properties in vitro.[2] These studies have shown that certain derivatives can modulate key electrophysiological parameters of the heart.
Experimental Protocol: Evaluation of Antiarrhythmic Activity in Isolated Guinea Pig Atria
A common in vitro model for assessing antiarrhythmic potential involves the use of electrically stimulated guinea pig atria.[2] The following parameters are typically measured:
-
Functional Refractory Period (FRP): The minimum interval at which a premature stimulus can elicit a propagated response. An increase in FRP is generally considered an antiarrhythmic effect.
-
Maximal Driving Frequency (MDF): The highest frequency at which the atrial tissue can be paced. A decrease in MDF suggests a reduction in the ability of the tissue to sustain rapid rhythms.
-
Force of Myocardial Contractions (FC): A measure of the inotropic effect of the compound.
The general procedure involves isolating the atria from a guinea pig, mounting them in an organ bath containing a physiological salt solution, and stimulating them with electrodes. The test compounds are then added to the bath at various concentrations, and the changes in FRP, MDF, and FC are recorded.
Anticancer Activity
Recent research has also explored the potential of this compound as an anticancer agent. Studies have shown that this compound exhibits cytotoxicity against certain cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay
The anticancer activity of this compound has been investigated using colon cancer cell lines such as HCT116 and CT26. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay used to assess cell viability. In this assay, metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified by a spectrophotometer. The concentration of the compound that inhibits cell growth by 50% (IC50) is then determined.
Structure-Activity Relationship (SAR)
Early-stage research has provided some initial insights into the structure-activity relationships of this compound derivatives.
SAR for Antiarrhythmic Activity
A study on a series of para-substituted this compound derivatives revealed some interesting SAR trends for their antiarrhythmic effects in vitro.[2]
-
Neutral Substituents: this compound derivatives with neutral substituents at the para position of the phenyl ring, as well as most of the benzylthis compound derivatives, showed similar or stronger effects on increasing the functional refractory period (FRP) and decreasing the maximal driving frequency (MDF) compared to class III antiarrhythmic drugs like sotalol and amiodarone.[2]
-
Inotropic Effects: With the exception of a few derivatives, these antiarrhythmic effects were often combined with an increase in the force of myocardial contractions.[2]
-
Diuretic vs. Cardiac Activity: Notably, potent diuretic derivatives of this compound showed no influence on FRP, MDF, or the force of contraction, suggesting different mechanisms for their antikaliuretic and cardiac activities.[2]
Signaling Pathway of this compound's Diuretic Action
The primary and well-established mechanism of action for this compound's diuretic effect is the blockade of the epithelial sodium channel (ENaC) in the principal cells of the distal convoluted tubule and collecting duct of the nephron.
Quantitative Data
Quantitative data from early-stage research on this compound derivatives is still emerging. The following table summarizes the available data.
| Compound | Biological Activity | Cell Line/Model | IC50 / Effect | Reference |
| This compound | Anticancer | HCT116 (colon cancer) | 31.30 µM | [2] |
| Anticancer | CT26 (colon cancer) | 24.45 µM | [2] | |
| Para-substituted this compound Derivatives | Antiarrhythmic | Isolated Guinea Pig Atria | Increase in FRP, Decrease in MDF | [2] |
Conclusion and Future Directions
Early-stage research on this compound derivatives has revealed promising therapeutic potential beyond their established diuretic effects. The exploration of their antiarrhythmic and anticancer activities opens new avenues for drug development. The initial structure-activity relationship studies suggest that modifications to the this compound scaffold can lead to compounds with distinct pharmacological profiles.
Future research should focus on:
-
Synthesis and screening of a broader range of derivatives to establish a more comprehensive SAR.
-
Quantitative assessment of ENaC inhibitory activity for new derivatives to understand the correlation with their diuretic and other potential effects.
-
In-depth mechanistic studies to elucidate the pathways involved in the antiarrhythmic and anticancer activities of these compounds.
-
In vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of promising lead compounds.
This technical guide provides a foundation for researchers to build upon in the exciting field of this compound derivative research. The continued exploration of this chemical space holds the promise of discovering novel therapeutics for a variety of diseases.
References
Foundational Studies on the Metabolic Pathways of Triamterene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core foundational studies that have elucidated the metabolic pathways of the potassium-sparing diuretic, triamterene. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the key metabolic processes.
Introduction
This compound is a pteridine derivative that exerts its diuretic effect by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the nephron. Its metabolism is a critical determinant of its pharmacokinetic profile and pharmacodynamic activity. Understanding the biotransformation of this compound is essential for predicting drug-drug interactions, assessing inter-individual variability in response, and ensuring its safe and effective use. This guide focuses on the primary metabolic pathways, the enzymes responsible, and the key metabolites formed.
Primary Metabolic Pathway of this compound
The metabolism of this compound is characterized by a two-step process involving Phase I hydroxylation followed by Phase II sulfation.
Phase I Metabolism: Hydroxylation The initial and rate-limiting step in this compound metabolism is the hydroxylation of the phenyl ring at the para-position (4'-position) to form 4'-hydroxythis compound . This reaction is almost exclusively catalyzed by the cytochrome P450 enzyme, CYP1A2 .[1] The resulting intermediate, 4'-hydroxythis compound, is highly transient and is typically not detected or found only in trace amounts in plasma and urine.[1]
Phase II Metabolism: Sulfation Following its formation, 4'-hydroxythis compound is rapidly conjugated with a sulfate group to form 4'-hydroxythis compound sulfate . This reaction is mediated by cytosolic sulfotransferases. The resulting sulfate conjugate is the major and pharmacologically active metabolite of this compound.[1] Plasma concentrations of 4'-hydroxythis compound sulfate can be more than 10 times higher than those of the parent drug.
Below is a diagram illustrating the primary metabolic pathway of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro ENaC Inhibition Assay Using Triamterene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epithelial Sodium Channel (ENaC) is a crucial component in maintaining sodium balance and, consequently, blood pressure regulation.[1] ENaC is a heterotrimeric ion channel, typically composed of α, β, and γ subunits, that facilitates sodium reabsorption in epithelial tissues such as the kidneys, lungs, and colon.[1][2] Dysregulation of ENaC activity is implicated in several pathologies, including hypertension and cystic fibrosis, making it a significant therapeutic target.[1]
Triamterene is a well-established potassium-sparing diuretic that functions by directly blocking the ENaC.[3][4] It inhibits the reabsorption of sodium ions in the distal tubules and collecting ducts of the kidneys, leading to a mild natriuretic and diuretic effect.[3][4] Unlike amiloride, another common ENaC blocker, this compound's inhibitory action is voltage-dependent and influenced by extracellular pH. Understanding the precise mechanism and potency of this compound's interaction with ENaC is vital for the development of novel therapeutics targeting this channel.
These application notes provide detailed protocols for conducting in vitro ENaC inhibition assays using this compound. The methodologies described herein are essential for researchers and drug development professionals seeking to characterize the inhibitory effects of this compound and other potential ENaC modulators. The protocols cover two primary electrophysiological techniques: Two-Electrode Voltage Clamp (TEVC) using Xenopus laevis oocytes and Whole-Cell Patch Clamp using mammalian cell lines expressing ENaC.
Signaling Pathway and Mechanism of Action
This compound directly blocks the pore of the Epithelial Sodium Channel (ENaC), thereby inhibiting the influx of sodium ions (Na+) into the cell. This blockade reduces the electrochemical gradient that drives sodium reabsorption across the apical membrane of epithelial cells. The inhibition by this compound is influenced by the membrane potential and the extracellular pH, with the protonated form of the molecule exhibiting higher potency.
Data Presentation: Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound on ENaC is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the experimental conditions, such as membrane voltage and extracellular pH.
| Parameter | Value | Experimental Conditions | Reference |
| IC50 | 5 µM | Rat ENaC expressed in Xenopus oocytes, pH 7.5, -90 mV | |
| IC50 | 10 µM | Rat ENaC expressed in Xenopus oocytes, pH 7.5, -40 mV | |
| IC50 | 1 µM | Rat ENaC expressed in Xenopus oocytes, pH 6.5 | |
| IC50 | 17 µM | Rat ENaC expressed in Xenopus oocytes, pH 8.5 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is poorly soluble in water. Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a concentrated stock solution.
-
Stock Concentration : Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, dissolve 2.53 mg of this compound (MW: 253.26 g/mol ) in 1 mL of DMSO.
-
Storage : Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solutions : On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate extracellular buffer to achieve the desired final concentrations. The final DMSO concentration in the experimental solutions should be kept low (typically ≤ 0.1%) to avoid solvent effects on the cells.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus laevis Oocytes
This protocol is adapted for the functional expression and electrophysiological recording of ENaC in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for α, β, and γ subunits of ENaC
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)
-
Collagenase solution
-
Microinjection and TEVC setup
Procedure:
-
Oocyte Preparation : Surgically remove ovary lobes from a female Xenopus laevis and incubate them in a collagenase solution to defolliculate the oocytes. Select healthy stage V-VI oocytes for injection.
-
cRNA Injection : Inject each oocyte with a mixture of cRNAs encoding the α, β, and γ subunits of ENaC. Incubate the injected oocytes in ND96 solution at 16-18°C for 2-4 days to allow for channel expression.
-
TEVC Recording :
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record the baseline ENaC-mediated current.
-
Perfuse the oocyte with ND96 solution containing increasing concentrations of this compound.
-
Record the steady-state current at each concentration.
-
After the highest concentration, wash out the this compound with ND96 solution to observe current recovery.
-
At the end of the experiment, apply a saturating concentration of amiloride (e.g., 10 µM) to determine the total ENaC-mediated current.
-
-
Data Analysis :
-
Measure the amplitude of the amiloride-sensitive current in the absence and presence of each this compound concentration.
-
Normalize the current inhibited by this compound to the total amiloride-sensitive current.
-
Plot the normalized inhibition as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch Clamp Assay in ENaC-Expressing Mammalian Cells
This protocol is suitable for studying ENaC inhibition in mammalian cell lines, such as HEK293 or CHO cells, stably or transiently expressing ENaC subunits.
Materials:
-
HEK293 cells stably expressing α, β, and γ ENaC subunits
-
Cell culture reagents (DMEM, FBS, etc.)
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Extracellular (bath) solution: 150 mM NaCl, 1 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, pH 7.4
-
Intracellular (pipette) solution: 120 mM CsCl, 5 mM NaCl, 2 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 2 mM ATP, 0.1 mM GTP, pH 7.4
Procedure:
-
Cell Culture : Culture the ENaC-expressing HEK293 cells in appropriate medium. For recording, plate the cells on glass coverslips at a suitable density.
-
Pipette Preparation : Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Recording :
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Record the baseline whole-cell current.
-
Apply the extracellular solution containing various concentrations of this compound via a perfusion system.
-
Record the current response to each concentration.
-
After application of this compound, apply a high concentration of amiloride (e.g., 10 µM) to block all ENaC-mediated current.
-
-
Data Analysis :
-
Measure the steady-state current amplitude at each this compound concentration.
-
Subtract the amiloride-insensitive current to obtain the ENaC-specific current.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control ENaC current.
-
Construct a dose-response curve and fit it with the Hill equation to determine the IC50.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vitro ENaC inhibition assay using electrophysiology.
References
- 1. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols for Utilizing Triamterene in Xenopus Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the potassium-sparing diuretic, triamterene, as a pharmacological tool to study ion channels, particularly the epithelial sodium channel (ENaC), expressed in Xenopus laevis oocytes. The protocols outlined below detail the necessary steps from oocyte preparation to electrophysiological recording and data analysis.
Introduction
The Xenopus laevis oocyte is a robust and widely used heterologous expression system for the functional characterization of ion channels.[1][2][3][4] Its large size facilitates the microinjection of complementary RNA (cRNA) and subsequent electrophysiological measurements, such as two-electrode voltage clamp (TEVC).[1][2][5][6] this compound, a known blocker of ENaC, serves as a valuable molecular probe to investigate channel function, structure-activity relationships, and the mechanisms of channel blockade.[7][8][9]
This compound inhibits ENaC by binding to a site within the channel's electrical field in a voltage- and pH-dependent manner.[7][9] The protonated form of this compound is thought to be the more potent blocker.[7][9] Understanding the interaction of this compound with expressed ion channels in oocytes can provide crucial insights for drug development and the study of diseases related to ion channel dysfunction.
Key Applications
-
Characterization of ENaC Blockade: Determine the potency and mechanism of this compound-induced inhibition of wild-type and mutant ENaC channels.
-
Structure-Function Studies: Identify amino acid residues critical for this compound binding and the voltage- and pH-dependence of the block.
-
Screening of Novel Channel Blockers: Use this compound as a reference compound in screening assays for new ENaC inhibitors.
-
Investigation of Drug-Channel Interactions: Elucidate the molecular basis of interactions between this compound and other ion channels that may be expressed in the oocyte system.
Quantitative Data Summary
The following table summarizes the inhibitory effects of this compound on rat epithelial Na+ channel (rENaC) expressed in Xenopus oocytes, as determined by two-electrode voltage clamp recordings.
| Parameter | Value | Conditions | Reference |
| IC50 | 5 µM | -90 mV, pH 7.5 | [7][9] |
| 10 µM | -40 mV, pH 7.5 | [7][9] | |
| 1 µM | pH 6.5 | [7][9] | |
| 17 µM | pH 8.5 | [7][9] | |
| Apparent Inhibition Constant (Ki) | 0.74 µM | For charged this compound at -90 mV | [7][9] |
| 100.6 µM | For uncharged this compound at -90 mV | [7][9] |
Experimental Protocols
Protocol 1: Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a solution of tricaine methanesulfonate (MS-222). Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution.
-
Defolliculation: Tease the ovarian lobes into small clumps of oocytes. Incubate the oocytes in a collagenase solution (e.g., 2 mg/mL in OR-2) with gentle agitation to remove the follicular cell layer.[10] The duration of enzymatic digestion should be carefully monitored to avoid damaging the oocytes.
-
Washing and Sorting: After defolliculation, thoroughly wash the oocytes with OR-2 solution and then transfer them to a Barth's culture medium.[11] Manually select healthy stage V-VI oocytes, characterized by their large size and distinct animal and vegetal poles.
-
Incubation: Maintain the selected oocytes at 15-19°C in Barth's medium supplemented with antibiotics (e.g., gentamicin sulfate and streptomycin) before cRNA injection.[11][12]
Protocol 2: cRNA Preparation and Microinjection
-
cRNA Synthesis: Linearize the plasmid DNA containing the ion channel subunit of interest (e.g., α, β, and γ subunits of ENaC). Use an in vitro transcription kit to synthesize capped cRNA. Purify and quantify the cRNA.
-
Microinjection Pipette Preparation: Pull microinjection pipettes from borosilicate glass capillaries using a micropipette puller.
-
cRNA Injection: Backfill the micropipette with the cRNA solution.[13] Under a stereomicroscope, secure an oocyte and inject a specific amount of cRNA (e.g., 5-10 ng in 50 nl of water) into the oocyte's cytoplasm.[11][13]
-
Post-injection Incubation: Incubate the injected oocytes for 2-4 days at 15-19°C to allow for channel protein expression and insertion into the plasma membrane.[11]
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Recording
-
Electrode Preparation: Prepare both the voltage-sensing and current-injecting microelectrodes from borosilicate glass and fill them with a KCl solution (e.g., 3 M KCl for the voltage electrode and 0.3 M KCl for the current electrode).[11] The resistance of the filled electrodes should be in the range of 0.5-2 MΩ.
-
Oocyte Placement and Impalement: Place an oocyte in the recording chamber, which is continuously perfused with an extracellular recording solution (e.g., ND96).[5] Carefully impale the oocyte with both microelectrodes.[5]
-
Voltage Clamping: Using a dedicated TEVC amplifier, clamp the oocyte's membrane potential to a desired holding potential (e.g., -40 mV or -60 mV).[5][11]
-
Data Acquisition: Apply voltage protocols (e.g., voltage steps or ramps) and record the resulting membrane currents. Digitize and filter the current responses for analysis.[11]
-
Application of this compound: To determine the effect of this compound, perfuse the recording chamber with a solution containing the desired concentration of the drug. Record the current in the presence and absence of this compound to quantify the degree of channel block.
-
Data Analysis: Analyze the recorded currents to determine parameters such as the IC50 value. The IC50 can be calculated by fitting the concentration-response data to the Hill equation.
Visualizations
Caption: Experimental workflow for studying this compound effects.
Caption: Mechanism of ENaC blockade by this compound.
Caption: Signaling pathway for this compound's effect on ENaC.
References
- 1. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]
- 2. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2.3. Two-electrode voltage-clamp (TEVC) current recordings from Xenopus laevis oocytes [bio-protocol.org]
- 12. Channel subunit cRNA preparation and Xenopus laevis oocyte injection [bio-protocol.org]
- 13. Video: Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments [jove.com]
Triamterene as a Pharmacological Tool for Studying Ion Transport: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamterene, a potassium-sparing diuretic, serves as a potent and specific pharmacological tool for the investigation of ion transport mechanisms, primarily through its inhibitory action on the epithelial sodium channel (ENaC).[1] ENaC plays a crucial role in sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon, thereby regulating salt and water homeostasis.[2] Dysregulation of ENaC activity is implicated in several pathologies, such as Liddle's syndrome and cystic fibrosis.[1] These application notes provide detailed methodologies for utilizing this compound in key experimental paradigms to elucidate the function and regulation of ENaC and other ion transporters.
Mechanism of Action
This compound directly blocks the pore of the epithelial sodium channel (ENaC) from the extracellular side, thereby inhibiting the influx of sodium ions into the cell.[3] This blockade is voltage-dependent and influenced by the extracellular pH.[3] The protonated form of this compound is thought to be the more potent blocker.[3] By inhibiting ENaC, this compound reduces the driving force for potassium and hydrogen ion secretion, leading to its potassium-sparing diuretic effect.
Quantitative Data Summary
The inhibitory potency of this compound on ENaC has been characterized in various experimental systems. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Species/Cell Line | Experimental Conditions | Reference |
| IC50 | 5 µM | Rat ENaC expressed in Xenopus oocytes | Voltage: -90 mV, pH 7.5 | [3] |
| 10 µM | Rat ENaC expressed in Xenopus oocytes | Voltage: -40 mV, pH 7.5 | [3] | |
| 1 µM | Rat ENaC expressed in Xenopus oocytes | pH 6.5 | [3] | |
| 17 µM | Rat ENaC expressed in Xenopus oocytes | pH 8.5 | [3] | |
| Ki (apparent inhibition constant) | 0.74 µM | Rat ENaC expressed in Xenopus oocytes | Charged this compound, Voltage: -90 mV | [3] |
| 100.6 µM | Rat ENaC expressed in Xenopus oocytes | Uncharged this compound, Voltage: -90 mV | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Mechanism of this compound Action on ENaC.
Ussing Chamber Experimental Workflow.
Patch-Clamp Experimental Workflow.
Experimental Protocols
Ussing Chamber Electrophysiology for Measuring ENaC Inhibition
This protocol details the use of an Ussing chamber to measure the effect of this compound on ENaC-mediated short-circuit current (Isc) across an epithelial monolayer.
Materials:
-
Epithelial cell line known to express ENaC (e.g., mpkCCD, M-1, or A549 cells)
-
Permeable filter supports (e.g., Transwell®)
-
Ussing chamber system with voltage-clamp amplifier
-
Ringer's solution[4] (see recipe below)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Amiloride (positive control, e.g., 10 mM in DMSO)
-
Carbogen gas (95% O2, 5% CO2)
Ringer's Solution Recipe:
-
120 mM NaCl
-
25 mM NaHCO3
-
3.3 mM KH2PO4
-
0.8 mM K2HPO4
-
1.2 mM MgCl2
-
1.2 mM CaCl2
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH/HCl and bubble with carbogen gas.[5]
Procedure:
-
Culture epithelial cells on permeable filter supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Prepare the Ussing chamber by filling the apical and basolateral hemichambers with pre-warmed (37°C) and carbogen-gassed Ringer's solution.
-
Mount the filter support with the cell monolayer between the two hemichambers, ensuring a tight seal.
-
Equilibrate the system for 20-30 minutes, allowing the baseline short-circuit current (Isc) to stabilize.
-
Record the stable baseline Isc. This current is largely representative of ENaC activity in many epithelial cell types.
-
To the apical hemichamber, add a known concentration of this compound (e.g., to a final concentration of 1-100 µM).
-
Record the decrease in Isc until a new steady state is reached. The magnitude of the decrease represents the inhibition of ENaC by this compound.
-
As a positive control, at the end of the experiment, add a saturating concentration of amiloride (e.g., 10 µM) to the apical chamber to block all ENaC activity. The remaining current represents non-ENaC ion transport.
-
Calculate the percentage inhibition of the amiloride-sensitive Isc by this compound.
Patch-Clamp Electrophysiology for Characterizing this compound Block of ENaC
This protocol describes whole-cell patch-clamp recordings to investigate the biophysical properties of this compound's interaction with ENaC.
Materials:
-
Cell line expressing ENaC (e.g., HEK293 cells stably transfected with α, β, and γ ENaC subunits)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
External (bath) solution (see recipe below)
-
Internal (pipette) solution (see recipe below)
-
This compound stock solution
External (Bath) Solution Recipe (in mM):
-
140 NaCl
-
4 KCl
-
2 CaCl2
-
1 MgCl2
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH.[6]
Internal (Pipette) Solution Recipe (in mM):
-
120 K-aspartate
-
20 KCl
-
5 EGTA
-
1 MgCl2
-
10 HEPES
-
3 Mg-ATP
-
0.1 Na-GTP
-
Adjust pH to 7.2 with KOH.
Procedure:
-
Plate cells expressing ENaC onto glass coverslips suitable for patch-clamp recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of, for example, -60 mV.
-
Apply a voltage protocol (e.g., voltage steps from -100 mV to +80 mV) to elicit ENaC currents. Record the baseline currents.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Repeat the voltage protocol and record the ENaC currents in the presence of this compound.
-
Analyze the data to determine the extent of block, voltage dependence, and kinetics of this compound binding and unbinding.
Fluorescence Imaging of Intracellular Sodium
This protocol utilizes a sodium-sensitive fluorescent dye to visualize the effect of this compound on intracellular sodium concentration ([Na+]i).
Materials:
-
Epithelial cells grown on glass-bottom dishes
-
Sodium-sensitive fluorescent indicator (e.g., Sodium Green, tetraacetate, AM ester)[7]
-
Fluorescence microscope with appropriate filter sets
-
Ringer's solution
-
This compound stock solution
-
Ionophores for calibration (e.g., gramicidin and monensin)
Procedure:
-
Load the cells with the sodium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation with the AM ester form of the dye for 30-60 minutes at 37°C.
-
Wash the cells with Ringer's solution to remove excess dye.
-
Mount the dish on the fluorescence microscope and acquire baseline fluorescence images.
-
Perfuse the cells with Ringer's solution containing this compound at the desired concentration.
-
Acquire a time-lapse series of fluorescence images to monitor the change in intracellular sodium concentration. An inhibition of ENaC by this compound is expected to prevent an increase or cause a decrease in [Na+]i, depending on the activity of other sodium transport pathways.
-
At the end of the experiment, calibrate the fluorescence signal to [Na+]i by using ionophores to equilibrate the intracellular and extracellular sodium concentrations at known values.
Biochemical Assay: Radiolabeled Sodium Uptake
This protocol provides a method to directly measure the effect of this compound on sodium influx using a radiolabeled tracer.
Materials:
-
Epithelial cells grown in multi-well plates
-
Uptake buffer (e.g., Ringer's solution)
-
²²Na⁺ (radioactive sodium)
-
This compound stock solution
-
Wash buffer (ice-cold phosphate-buffered saline, PBS)
-
Scintillation counter and scintillation fluid
-
Cell lysis buffer (e.g., 0.1 M NaOH)
Procedure:
-
Wash the cell monolayers with uptake buffer.
-
Pre-incubate the cells with uptake buffer containing either vehicle (e.g., DMSO) or this compound at various concentrations for a specified time (e.g., 15 minutes).
-
Initiate the uptake by adding uptake buffer containing ²²Na⁺ (and the respective concentration of this compound or vehicle).
-
Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells multiple times with ice-cold wash buffer to remove extracellular ²²Na⁺.
-
Lyse the cells with cell lysis buffer.
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
-
Calculate the specific uptake of ²²Na⁺ and the inhibitory effect of this compound.
Conclusion
This compound is an invaluable tool for researchers studying ion transport, particularly the function and pharmacology of the epithelial sodium channel. The protocols outlined in these application notes provide a framework for utilizing this compound in a variety of experimental settings to gain a deeper understanding of its mechanism of action and the physiological roles of the ion transporters it targets. Proper experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Epithelial sodium channel (ENaC) in GtoPdb v.2025.3 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 2. Regulation of Epithelial Sodium Transport via Epithelial Na+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ringer's solution - Wikipedia [en.wikipedia.org]
- 5. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 7. What are the commonly used Na+ indicators? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for the Experimental Design of Triamterene in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the efficacy of triamterene in established animal models of hypertension. This document outlines detailed protocols for inducing hypertension, administering this compound, and monitoring key physiological parameters.
Introduction
This compound is a potassium-sparing diuretic that acts by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting ducts of the nephron.[1][2][3][4] This inhibition leads to a modest increase in sodium and water excretion, resulting in a reduction in blood pressure.[2] Animal models of hypertension are crucial for understanding the pathophysiology of the disease and for the preclinical evaluation of novel antihypertensive agents like this compound. This guide focuses on three commonly used models: the Deoxycorticosterone Acetate (DOCA)-salt model, the L-NAME (Nω-nitro-L-arginine methyl ester) induced model, and the Dahl Salt-Sensitive rat model.
Mechanism of Action of this compound
This compound directly inhibits the epithelial sodium channel (ENaC) on the luminal side of the kidney's collecting tubule.[3] ENaC is a key transporter responsible for sodium reabsorption in the distal nephron, playing a critical role in regulating extracellular fluid volume and, consequently, blood pressure.[1][5] By blocking ENaC, this compound prevents sodium from entering the principal cells from the forming urine. This action leads to a decrease in sodium reabsorption and a subsequent increase in water excretion (diuresis).[2] A key feature of this compound is its potassium-sparing effect. The reabsorption of positively charged sodium ions through ENaC typically creates a negative electrical potential in the tubular lumen, which drives the secretion of potassium ions into the urine. By blocking sodium influx, this compound reduces this electrical gradient, thereby decreasing potassium excretion.[6]
Signaling Pathway of ENaC Regulation by Aldosterone and this compound's Point of Intervention
The activity of the epithelial sodium channel (ENaC) is tightly regulated by the hormone aldosterone, a key component of the renin-angiotensin-aldosterone system (RAAS).[7] Aldosterone promotes sodium reabsorption by increasing both the number and the open probability of ENaC channels in the apical membrane of the principal cells in the distal nephron. This process involves both genomic and non-genomic pathways.[3] this compound's mechanism of action is to directly block the ENaC, thereby antagonizing the effects of aldosterone on sodium reabsorption.
Experimental Workflow for Evaluating this compound in Hypertensive Animal Models
A generalized workflow for investigating the antihypertensive effects of this compound in rodent models is presented below. This workflow can be adapted for the specific hypertension models detailed in the subsequent sections.
Experimental Protocols
The following are detailed protocols for inducing hypertension and subsequently treating with this compound.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model
This model is characterized by mineralocorticoid-induced hypertension and is highly dependent on salt intake.
Protocol for Induction:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Perform a unilateral nephrectomy (left kidney) under appropriate anesthesia.
-
Allow a one-week recovery period.
-
Implant a DOCA pellet (e.g., 25 mg/kg, s.c.) or administer DOCA injections (e.g., 20 mg/kg in sesame oil, s.c., twice weekly).
-
Replace drinking water with 1% NaCl solution.
-
Monitor blood pressure weekly using the tail-cuff method. Hypertension typically develops over 4-6 weeks.
-
Protocol for this compound Treatment:
-
Grouping: Once systolic blood pressure consistently exceeds 150 mmHg, randomly assign rats to treatment groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose, oral gavage, once daily).
-
Group 2: this compound (e.g., 10 mg/kg, oral gavage, once daily).
-
Group 3: Positive control (e.g., another antihypertensive agent).
-
-
Treatment Duration: 4-6 weeks.
-
Monitoring: Measure systolic blood pressure, diastolic blood pressure, and heart rate at least twice a week. Collect 24-hour urine samples weekly using metabolic cages to measure volume, sodium, and potassium excretion. At the end of the study, collect blood for electrolyte and biomarker analysis.
L-NAME-Induced Hypertensive Model
This model induces hypertension through the inhibition of nitric oxide synthase, leading to endothelial dysfunction.
Protocol for Induction:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Administer L-NAME in the drinking water at a concentration to provide a daily dose of approximately 40 mg/kg.
-
Alternatively, administer L-NAME daily by oral gavage (40 mg/kg).
-
Monitor blood pressure weekly. Hypertension typically develops within 2-4 weeks.
-
Protocol for this compound Treatment:
-
Grouping: After 2 weeks of L-NAME administration, when hypertension is established, divide the rats into treatment groups:
-
Group 1: L-NAME + Vehicle.
-
Group 2: L-NAME + this compound (e.g., 10 mg/kg, oral gavage, once daily).
-
-
Treatment Duration: Co-administration for an additional 2-4 weeks.
-
Monitoring: Follow the monitoring schedule as described for the DOCA-salt model.
Dahl Salt-Sensitive (S) Rat Model
This is a genetic model of salt-sensitive hypertension.
Protocol for Induction:
-
Animals: Male Dahl Salt-Sensitive (S) rats and Dahl Salt-Resistant (R) rats as controls (6-8 weeks old).
-
Procedure:
-
Maintain rats on a low-salt diet (e.g., 0.3% NaCl) from weaning.
-
To induce hypertension, switch the Dahl S rats to a high-salt diet (e.g., 4-8% NaCl). Dahl R rats on the same high-salt diet serve as controls.
-
Monitor blood pressure weekly. Significant hypertension develops in Dahl S rats within 4 weeks.[8]
-
Protocol for this compound Treatment:
-
Grouping: Once hypertension is established in the Dahl S rats on the high-salt diet, assign them to treatment groups:
-
Group 1: Dahl S on high-salt diet + Vehicle.
-
Group 2: Dahl S on high-salt diet + this compound (e.g., 10 mg/kg, oral gavage, once daily).
-
Group 3: Dahl R on high-salt diet (control).
-
-
Treatment Duration: 4 weeks.
-
Monitoring: Follow the monitoring schedule as described for the DOCA-salt model.
Data Presentation
While specific quantitative data for this compound in these exact animal models is limited in publicly available literature, the following tables provide an expected framework for data presentation based on the known effects of this compound and the typical outcomes in these models. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Hypertensive Rat Models
| Animal Model | Treatment Group | Baseline SBP (mmHg) | SBP after 4 Weeks of Treatment (mmHg) | Change in SBP (mmHg) |
| DOCA-Salt | Vehicle | 165 ± 5 | 175 ± 6 | +10 ± 3 |
| This compound (10 mg/kg) | 167 ± 6 | 155 ± 5 | -12 ± 4 | |
| L-NAME | Vehicle | 170 ± 7 | 180 ± 8 | +10 ± 4 |
| This compound (10 mg/kg) | 172 ± 6 | 160 ± 7 | -12 ± 5 | |
| Dahl Salt-Sensitive | Vehicle | 160 ± 5 | 172 ± 6 | +12 ± 3 |
| This compound (10 mg/kg) | 162 ± 6 | 150 ± 5 | -12 ± 4 |
*Values are presented as mean ± SEM.
Table 2: Effect of this compound on Urinary Electrolyte Excretion
| Animal Model | Treatment Group | 24-hour Urine Volume (mL) | 24-hour Sodium Excretion (mmol) | 24-hour Potassium Excretion (mmol) |
| DOCA-Salt | Vehicle | 15 ± 2 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| This compound (10 mg/kg) | 20 ± 3 | 2.0 ± 0.3 | 0.6 ± 0.1 | |
| L-NAME | Vehicle | 12 ± 1.5 | 1.2 ± 0.1 | 0.7 ± 0.1 |
| This compound (10 mg/kg) | 16 ± 2 | 1.6 ± 0.2 | 0.5 ± 0.08 | |
| Dahl Salt-Sensitive | Vehicle | 18 ± 2.5 | 1.8 ± 0.3 | 1.0 ± 0.2 |
| This compound (10 mg/kg) | 24 ± 3 | 2.4 ± 0.4 | 0.8 ± 0.15 |
*Values are presented as mean ± SEM.
Key Experimental Considerations
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Blood Pressure Measurement: The tail-cuff method is a common non-invasive technique for measuring blood pressure in rodents.[4][6] For accurate and reproducible results, it is crucial to acclimatize the animals to the restraining device and the procedure. Measurements should be taken at the same time of day to minimize diurnal variations.
-
Drug Formulation and Administration: this compound is practically insoluble in water.[9] A suitable vehicle, such as 0.5% carboxymethylcellulose or a suspension in corn oil, should be used for oral gavage.
-
Dose Selection: The dose of this compound may need to be optimized for each specific animal model. Pilot studies are recommended to determine the optimal dose that provides a significant antihypertensive effect without causing adverse effects such as hyperkalemia.
-
Positive Controls: Including a positive control group treated with a well-established antihypertensive drug (e.g., a thiazide diuretic or an ACE inhibitor) is important for validating the experimental model and providing a benchmark for the efficacy of this compound.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the antihypertensive properties of this compound in relevant animal models of hypertension. Careful adherence to these protocols, along with appropriate data analysis, will enable researchers to generate reliable and reproducible data to support the preclinical development of this compound and related compounds.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. research-support.uq.edu.au [research-support.uq.edu.au]
- 3. instechlabs.com [instechlabs.com]
- 4. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. kentscientific.com [kentscientific.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Salt-induced hypertension in Dahl salt-sensitive rats. Hemodynamics and renal responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Measuring Intracellular Triamterene Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamterene is a potassium-sparing diuretic used in the management of hypertension and edema. Its therapeutic effect is mediated by the blockade of the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting ducts of the nephron.[1] Understanding the intracellular concentration of this compound is crucial for elucidating its pharmacokinetic and pharmacodynamic properties, assessing drug efficacy, and investigating mechanisms of action and potential resistance. These application notes provide detailed protocols for the quantification of intracellular this compound using two distinct analytical methods: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and a method based on its intrinsic fluorescence.
Mechanism of Action: this compound and the Epithelial Sodium Channel (ENaC)
This compound exerts its diuretic effect by directly blocking the ENaC on the luminal side of the kidney collecting tubule.[2][3] This channel is responsible for the reabsorption of sodium from the tubular fluid into the principal cells. By inhibiting ENaC, this compound prevents sodium influx, leading to a mild increase in sodium and water excretion.[1][4] Consequently, the electrochemical gradient that drives potassium secretion into the urine is reduced, resulting in potassium retention.[4][5]
Method 1: Quantification of Intracellular this compound by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules in complex biological matrices.[6] This protocol outlines the steps for measuring intracellular this compound concentrations in cultured cells.
Experimental Workflow
Experimental Protocol
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency in appropriate cell culture plates.
-
Treat the cells with varying concentrations of this compound for the desired time period. Include untreated control wells.
2. Cell Harvesting and Washing:
-
Aspirate the culture medium.
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular this compound.
-
Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
Count the cells to enable normalization of the final concentration.
3. Cell Lysis and Protein Precipitation:
-
To the cell pellet, add a known volume of ice-cold lysis buffer (e.g., 70% methanol in water) containing an internal standard (e.g., this compound-d5).[7]
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate on ice for 20 minutes.
4. Centrifugation:
-
Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
5. Supernatant Collection:
-
Carefully collect the supernatant, which contains the intracellular this compound, and transfer it to a new tube for analysis.
6. HPLC-MS/MS Analysis:
-
Inject the supernatant into an HPLC-MS/MS system.
-
Chromatographic Conditions (adapted from[6][8]):
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus RRHD C18, 2.1 mm × 50 mm, 1.7 μm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions (adapted from[8]):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 254.0 → 237.1
-
This compound-d5 (Internal Standard): m/z 259.1 → 242.2
-
-
7. Data Analysis and Concentration Calculation:
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of this compound to the internal standard against a standard curve prepared in a similar matrix.
-
Calculate the intracellular concentration by dividing the amount of this compound by the number of cells or cell volume.
Quantitative Data
The following table summarizes typical validation parameters for HPLC-MS/MS-based intracellular drug quantification assays.[9][10][11]
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 200 ng/mL | [8] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [8] |
| Accuracy | 85 - 115% | [9][10] |
| Precision (%RSD) | < 15% | [9][10] |
| Recovery | > 85% | [10][11] |
Method 2: Quantification of Intracellular this compound by Fluorescence Microscopy
This compound possesses intrinsic fluorescence, which can be leveraged for its detection and quantification within cells.[2] This method offers the advantage of providing spatial information on the subcellular distribution of the drug.
Experimental Workflow
Experimental Protocol
1. Cell Culture:
-
Seed cells on glass-bottom imaging dishes or plates suitable for high-resolution microscopy.
-
Allow cells to adhere and grow to the desired confluency.
2. Treatment with this compound:
-
Treat cells with various concentrations of this compound for the desired duration.
3. Washing:
-
Gently wash the cells three times with pre-warmed, phenol red-free medium to remove extracellular this compound.
4. Fluorescence Microscopy Imaging:
-
Image the cells using a confocal or widefield fluorescence microscope equipped with appropriate filters.
-
Imaging Parameters:
-
Excitation Wavelength: ~360-380 nm.
-
Emission Wavelength: ~440-460 nm.
-
-
Acquire images of multiple fields of view for each condition.
5. Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity within individual cells.
-
Outline the cells to define regions of interest (ROIs).
-
Measure the mean fluorescence intensity within each ROI.
-
Correct for background fluorescence by subtracting the mean intensity of a cell-free region.
-
Correlate the fluorescence intensity to the intracellular concentration using a calibration curve generated from solutions of known this compound concentrations.
Quantitative Data
This method is semi-quantitative and validation parameters will be highly dependent on the specific cell type and imaging system.
| Parameter | Considerations |
| Linearity | A linear relationship between fluorescence intensity and this compound concentration should be established. |
| Limit of Detection (LOD) | Determined by the signal-to-noise ratio of the imaging system. |
| Photostability | This compound may be susceptible to photobleaching; minimize light exposure. |
| Autofluorescence | Cellular autofluorescence may interfere with the signal and should be measured in untreated control cells. |
Summary and Comparison of Methods
| Feature | HPLC-MS/MS | Fluorescence Microscopy |
| Principle | Separation by chromatography and detection by mass-to-charge ratio. | Detection of intrinsic fluorescence. |
| Quantification | Highly quantitative. | Semi-quantitative. |
| Sensitivity | Very high. | Moderate. |
| Specificity | Very high. | Lower, potential for interference from cellular autofluorescence. |
| Spatial Resolution | No spatial information (average concentration from a cell population). | Provides subcellular localization information. |
| Throughput | Moderate. | Can be high with automated imaging systems. |
| Equipment | Requires specialized and expensive instrumentation. | Widely available fluorescence microscope. |
Conclusion
The choice of method for measuring intracellular this compound concentration depends on the specific research question. HPLC-MS/MS is the gold standard for accurate and sensitive quantification of the average intracellular concentration in a cell population. Fluorescence microscopy, while less quantitative, offers the unique advantage of providing spatial information on the subcellular distribution of this compound. For robust and comprehensive studies, a combination of these methods can be employed to gain a deeper understanding of the cellular pharmacology of this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ENaC Blockers (Amiloride, this compound) Mnemonic for USMLE [pixorize.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a UPLC-MS/MS Method for Quantifying Intracellular Olaparib Levels in Resistant Ovarian Cancer Cells [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triamterene Administration in Rodent Models for Kidney Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triamterene, a potassium-sparing diuretic, is a valuable tool in renal research for investigating the function of the epithelial sodium channel (ENaC) and for modeling certain types of kidney injury. These application notes provide detailed protocols for the administration of this compound to rodent models to study its effects on kidney function and to induce experimental nephrotoxicity. The provided methodologies are based on established practices in preclinical renal research.
Mechanism of Action
This compound's primary mechanism of action is the blockade of the epithelial sodium channel (ENaC) in the apical membrane of the principal cells in the distal convoluted tubule and the collecting duct of the nephron.[1] This inhibition reduces the reabsorption of sodium ions from the tubular fluid into the cells, leading to a mild natriuresis and diuresis.[1] By blocking ENaC, this compound also indirectly reduces the secretion of potassium ions into the urine, leading to its potassium-sparing effect.[1] At high doses or in susceptible individuals, this compound can lead to nephrotoxicity, which may manifest as tubular injury, interstitial nephritis, or the formation of this compound crystals in the renal tubules, potentially causing obstruction and acute kidney injury.[2]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on a renal principal cell.
Experimental Protocols
Animal Models
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
-
Age: 8-10 weeks
-
Body Weight: 200-250 g
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. Acclimatize animals for at least one week before the experiment.
This compound Preparation and Administration
-
Vehicle: A 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to obtain a homogenous suspension.
-
Prepare the suspension fresh daily before administration.
-
-
Route of Administration: Oral gavage.
-
Dosage: For nephrotoxicity studies, doses ranging from 15 mg/kg to 45 mg/kg body weight can be used. A dose of 30 mg/kg is a common starting point.
-
Frequency: Once daily.
-
Duration: 3 to 21 days, depending on the study objectives.
Experimental Groups
-
Control Group: Administered the vehicle (0.5% CMC) only.
-
This compound-Treated Group(s): Administered this compound suspension at the desired dose level(s).
Sample Collection and Analysis
-
Urine Collection: House animals in metabolic cages for 24-hour urine collection at baseline and specified time points during the study (e.g., day 1, 3, 7, 14, and 21). Measure urine volume and store samples at -80°C for biomarker analysis.
-
Blood Collection: Collect blood samples via tail vein or saphenous vein at baseline and terminal time points. At the end of the study, collect terminal blood samples via cardiac puncture under anesthesia. Separate serum and store at -80°C.
-
Necropsy and Tissue Collection: At the termination of the study, euthanize animals according to approved protocols. Perform a gross examination of the kidneys. Collect both kidneys, weigh them, and fix one kidney in 10% neutral buffered formalin for histopathological analysis. The other kidney can be snap-frozen in liquid nitrogen and stored at -80°C for molecular or biochemical analyses.
Biomarker Analysis
-
Serum Biomarkers:
-
Blood Urea Nitrogen (BUN)
-
Serum Creatinine
-
-
Urinary Biomarkers:
-
Kidney Injury Molecule-1 (KIM-1)
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL)
-
Urinary electrolytes (Sodium, Potassium)
-
Histopathology
-
Dehydrate the formalin-fixed kidney tissue through a series of graded ethanol solutions.
-
Clear the tissue with xylene and embed in paraffin.
-
Section the paraffin-embedded tissue at 4-5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology assessment.
-
Examine the stained sections under a light microscope for evidence of tubular injury (e.g., tubular dilation, cast formation, epithelial cell necrosis, and sloughing), interstitial inflammation, and crystal deposition.
Data Presentation
Table 1: Hypothetical Quantitative Data on Renal Function Parameters in Rats Treated with this compound for 21 Days
| Parameter | Control (Vehicle) | This compound (15 mg/kg/day) | This compound (30 mg/kg/day) | This compound (45 mg/kg/day) |
| Body Weight Change (g) | +25 ± 5 | +15 ± 4 | +5 ± 3** | -5 ± 4*** |
| Kidney Weight (g) | 1.8 ± 0.2 | 2.0 ± 0.3 | 2.3 ± 0.4 | 2.6 ± 0.5 |
| Urine Output (mL/24h) | 15 ± 3 | 25 ± 4* | 35 ± 5 | 40 ± 6 |
| Serum Creatinine (mg/dL) | 0.5 ± 0.1 | 0.8 ± 0.2* | 1.5 ± 0.4** | 2.5 ± 0.6 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 35 ± 6 | 60 ± 8** | 95 ± 12*** |
| Urinary KIM-1 (ng/mL) | 0.5 ± 0.1 | 2.0 ± 0.5 | 8.5 ± 2.1 | 25.0 ± 5.5*** |
| Urinary NGAL (ng/mL) | 10 ± 3 | 45 ± 8* | 150 ± 25 | 400 ± 60 |
| Urinary Na+/K+ Ratio | 1.5 ± 0.3 | 0.8 ± 0.2* | 0.5 ± 0.1** | 0.3 ± 0.1 |
| *Data are presented as mean ± SD. Statistical significance vs. control: *p<0.05, **p<0.01, **p<0.001. This is a hypothetical representation of expected trends. |
Experimental Workflow
References
Application Notes and Protocols: Investigating the Effects of Triamterene on Ion Channels Using Patch-Clamp Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamterene is a potassium-sparing diuretic primarily used in the management of hypertension and edema.[1][2][3][4] Its principal mechanism of action is the blockade of the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting ducts of the kidney.[1][3][4] This inhibition of sodium reabsorption leads to a diuretic effect and a reduction in potassium excretion.[3][5] Beyond its well-established effects on ENaC, studies have also indicated that this compound can modulate other ion channels, notably cardiac potassium channels.[6]
The patch-clamp technique is an indispensable electrophysiological tool for the detailed investigation of ion channel function and pharmacology.[7] It allows for high-resolution recording of the ionic currents flowing through single or multiple ion channels in a cell membrane, providing invaluable insights into the mechanism of action of compounds like this compound.
These application notes provide a comprehensive overview and detailed protocols for utilizing patch-clamp electrophysiology to study the effects of this compound on its primary target, ENaC, as well as its off-target effects on cardiac potassium channels.
Data Presentation: Quantitative Effects of this compound on Ion Channels
The following tables summarize the quantitative data from patch-clamp studies on the effects of this compound on ENaC and cardiac potassium channels.
Table 1: Inhibitory Effect of this compound on the Epithelial Sodium Channel (ENaC)
| Parameter | Value | Cell Type/Expression System | Conditions | Reference |
| IC50 | 5 µM | Rat ENaC expressed in Xenopus oocytes | Voltage: -90 mV, pH: 7.5 | [8][9] |
| 10 µM | Rat ENaC expressed in Xenopus oocytes | Voltage: -40 mV, pH: 7.5 | [8][9] | |
| 1 µM | Rat ENaC expressed in Xenopus oocytes | pH: 6.5 | [8][9] | |
| 17 µM | Rat ENaC expressed in Xenopus oocytes | pH: 8.5 | [8][9] | |
| Apparent Inhibition Constant (Ki) for charged this compound | 0.74 µM | Rat ENaC expressed in Xenopus oocytes | Voltage: -90 mV | [8][9] |
| Apparent Inhibition Constant (Ki) for uncharged this compound | 100.6 µM | Rat ENaC expressed in Xenopus oocytes | Voltage: -90 mV | [8][9] |
Table 2: Inhibitory Effect of this compound on Delayed Rectifier Potassium Current (IK) in Guinea Pig Ventricular Myocytes
| This compound Concentration | % Decrease in IKs Tail Current Amplitude | % Decrease in IKr Tail Current Amplitude | Reference |
| 10 µM (10-5 mol/L) | 36 ± 6% | 14 ± 11% | [6] |
| 100 µM (10-4 mol/L) | 51 ± 8% | 19 ± 10% | [6] |
Signaling Pathways and Mechanism of Action
Epithelial Sodium Channel (ENaC)
This compound acts as a direct pore blocker of the ENaC.[1][8] Evidence suggests that this compound and amiloride share a common receptor within the ion channel pore.[10] The blockade is voltage-dependent, indicating that this compound binds within the electrical field of the channel pore.[8][9] Furthermore, its inhibitory effect is pH-dependent, with the protonated form of the molecule being more potent.[8][9] This suggests that the positively charged form of this compound is the more active blocker.[8][9] The pteridine moiety of this compound is thought to be responsible for this characteristic blockade.[8]
The regulation of ENaC in the cell is a complex process involving various signaling pathways that control its cell surface expression and open probability. While these pathways do not represent the direct mechanism of this compound action, they provide the context in which this compound exerts its effect.
Figure 1: Simplified diagram of this compound's direct blockade of ENaC and key intracellular pathways regulating ENaC expression.
Cardiac Potassium Channels
In cardiac myocytes, this compound has been shown to inhibit the delayed rectifier potassium current (IK), which is crucial for cardiac repolarization.[6] This current has two components: a rapid component (IKr) and a slow component (IKs).[11][12] The inhibitory effect of this compound is more pronounced on IKs than on IKr.[6] The exact mechanism of this inhibition (e.g., direct pore block vs. allosteric modulation) from patch-clamp studies is not as well-defined as its action on ENaC.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on ENaC in renal epithelial cells and on delayed rectifier potassium currents in ventricular cardiomyocytes using the whole-cell patch-clamp technique.
Protocol 1: Whole-Cell Patch-Clamp Recording of ENaC Currents in Renal Cortical Collecting Duct (CCD) Cells
This protocol is designed to measure the effect of this compound on ENaC-mediated sodium currents.
1. Cell Preparation:
-
Culture renal cortical collecting duct cells (e.g., M-1 or mpkCCD cells) on glass coverslips.
-
Alternatively, freshly isolate cortical collecting ducts from rabbit or rodent kidneys.[7][13]
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 150 NaCl, 1 CaCl2, 2 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 120 CsCl, 5 NaCl, 2 MgCl2, 5 EGTA, 10 HEPES, 2 ATP, 0.1 GTP. Adjust pH to 7.4 with CsOH. (Cesium is used to block potassium channels).
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO. Dilute to the final desired concentrations in the extracellular solution immediately before use.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the extracellular solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
4. Voltage Protocol and Data Acquisition:
-
Apply voltage steps or ramps to elicit ENaC currents. A typical protocol would be to step the voltage from the holding potential to various test potentials (e.g., from -100 mV to +80 mV in 20 mV increments).
-
Record the amiloride-sensitive current by first recording baseline currents and then perfusing the chamber with a high concentration of amiloride (e.g., 10 µM) to block all ENaC activity. The difference current represents the ENaC current.
-
After establishing a stable baseline ENaC current, perfuse the chamber with different concentrations of this compound to determine its inhibitory effect.
-
Wash out the drug to observe the reversibility of the block.
-
Acquire data using a patch-clamp amplifier and appropriate software.
Figure 2: Experimental workflow for studying this compound's effect on ENaC.
Protocol 2: Whole-Cell Patch-Clamp Recording of Delayed Rectifier Potassium Currents (IK) in Ventricular Cardiomyocytes
This protocol is adapted to measure the effect of this compound on IK in isolated ventricular myocytes.[6][14]
1. Cell Preparation:
-
Isolate single ventricular myocytes from adult guinea pig, rabbit, or rat hearts using enzymatic digestion.[14]
-
Allow the isolated cells to adhere to the bottom of the recording chamber.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate IK, other currents can be blocked pharmacologically (e.g., using a sodium channel blocker like tetrodotoxin and a calcium channel blocker like nifedipine).
-
Intracellular (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare as described in Protocol 1.
3. Electrophysiological Recording:
-
Follow the same general procedure as in Protocol 1 to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -40 mV to inactivate sodium channels.
4. Voltage Protocol and Data Acquisition:
-
To elicit IK, apply depolarizing voltage steps from the holding potential to various test potentials (e.g., from -30 mV to +60 mV) for a duration of 250-5000 ms.[6]
-
Repolarize the membrane to a potential such as -50 mV to record the tail currents. The amplitude of the tail current is proportional to the number of channels that were open at the end of the depolarizing pulse.
-
The rapid (IKr) and slow (IKs) components of IK can be distinguished by their different kinetics and voltage dependencies of activation and deactivation.[11] Specific blockers (e.g., E-4031 for IKr) can also be used to isolate the components.[11]
-
After recording a stable baseline IK, apply different concentrations of this compound and record the changes in current amplitude and kinetics.
-
Perform a washout to check for reversibility.
-
Acquire and analyze the data to determine the percentage of block and any effects on channel gating.
Figure 3: Workflow for investigating this compound's effect on cardiac IK.
Conclusion
The provided application notes and protocols offer a robust framework for researchers to investigate the electrophysiological effects of this compound on its primary target, ENaC, and its secondary effects on cardiac potassium channels. The detailed methodologies and summarized quantitative data serve as a valuable resource for designing and executing patch-clamp experiments to further elucidate the pharmacology of this important diuretic. The use of these techniques will continue to be crucial in understanding the molecular interactions of this compound with ion channels and in the development of new therapeutic agents with improved selectivity and efficacy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | C12H11N7 | CID 5546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ENaC Blockers (Amiloride, this compound) Mnemonic for USMLE [pixorize.com]
- 6. This compound inhibits the delayed rectifier potassium current (IK) in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patch-clamp technique in renal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid and slow components of delayed rectifier current in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac Delayed Rectifier Potassium Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patch clamp studies of apical membranes of renal cortical collecting ducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
The Use of Triamterene in Super-Resolution Microscopy: An Uncharted Territory
Despite a thorough review of scientific literature and current research, there is no evidence to support the use of the diuretic drug triamterene as a photoswitchable agent or in any other capacity for super-resolution microscopy techniques such as STORM (Stochastic Optical Reconstruction Microscopy), PALM (Photoactivated Localization Microscopy), or dSTORM (direct Stochastic Optical Reconstruction Microscopy).
Super-resolution microscopy encompasses a family of techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale.[1] These methods heavily rely on the use of specialized fluorescent probes, known as fluorophores, that can be precisely controlled and localized.[2][3] A key characteristic of fluorophores used in techniques like STORM and dSTORM is their ability to be photoswitched—reversibly transitioned between a fluorescent "on" state and a dark "off" state.[4][5] This stochastic activation of a sparse subset of fluorophores at any given time allows for their individual localization with high precision, ultimately leading to the reconstruction of a super-resolved image.[6][7]
The development of novel photoswitchable fluorophores is an active area of research, with scientists continuously seeking molecules with improved brightness, photostability, and switching characteristics.[8][9] These efforts are crucial for advancing the capabilities of super-resolution imaging and enabling more complex biological studies.[10][11]
However, the existing body of scientific literature does not contain any studies, reports, or data suggesting that this compound possesses the necessary photophysical properties for use in super-resolution microscopy. This compound is a potassium-sparing diuretic used in the treatment of hypertension and edema.[12][13] Its known mechanism of action involves blocking sodium channels in the kidneys and has no established connection to fluorescence or photoswitching.
Therefore, it is not possible to provide application notes, experimental protocols, or quantitative data for a non-existent scientific application. The creation of such materials would be speculative and without any factual basis. Researchers, scientists, and drug development professionals interested in super-resolution microscopy are advised to consult the extensive literature on established and validated photoswitchable probes and methodologies.
References
- 1. Super-Resolution Microscopy: A Technique to Revolutionize Research and Diagnosis of Glomerulopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STORM Microscopy (Stochastic Optical Reconstruction Microscopy) | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Super-Resolution Microscopy FAQ | Bruker [bruker.com]
- 4. biotium.com [biotium.com]
- 5. MyScope [myscope.training]
- 6. Three-dimensional Super-resolution Imaging by Stochastic Optical Reconstruction Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-visible-light performed STORM imaging with activatable photoswitches - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Recent Advances in Photoswitchable Fluorescent and Colorimetric Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miragenews.com [miragenews.com]
- 11. Super-Resolution Microscopy – BioImaging Center [bioimaging.dbi.udel.edu]
- 12. Intravenous this compound in the treatment of acute digitalis intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Osartil | 50 mg | Tablet | ওসারটিল ৫০ মি.গ্রা. ট্যাবলেট | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
Application Notes and Protocols: Assessing Triamterene's Effect on Mucus Hydration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucus hydration is a critical factor in airway health, facilitating mucociliary clearance, the lung's primary defense mechanism against inhaled pathogens and particulates. Dehydration of mucus leads to increased viscosity and impaired clearance, a hallmark of several respiratory diseases, including cystic fibrosis and chronic obstructive pulmonary disease (COPD). The epithelial sodium channel (ENaC) plays a pivotal role in regulating the hydration of the airway surface liquid (ASL) by mediating sodium absorption.[1][2] Inhibition of ENaC is therefore a promising therapeutic strategy to enhance mucus hydration.
Triamterene, a potassium-sparing diuretic, is a known blocker of the epithelial sodium channel (ENaC).[3][4][5][6] By inhibiting ENaC in the renal tubules, it promotes natriuresis and water excretion.[7][8] This same mechanism of action suggests its potential to modulate ASL and, consequently, mucus hydration in the airways. These application notes provide a comprehensive set of protocols to investigate the effects of this compound on mucus hydration using in vitro models.
Signaling Pathway of ENaC in Airway Epithelium
The following diagram illustrates the role of ENaC in regulating airway surface liquid volume.
Caption: ENaC-mediated sodium transport and its inhibition by this compound.
Experimental Protocols
This section details the methodologies for assessing the impact of this compound on mucus hydration.
Human Bronchial Epithelial (HBE) Cell Culture at Air-Liquid Interface (ALI)
This protocol describes the culture of primary HBE cells to form a differentiated, mucus-producing epithelial layer, which is a physiologically relevant in vitro model.
Workflow:
Caption: Workflow for HBE cell culture at Air-Liquid Interface.
Detailed Methodology:
-
Cell Seeding: Expand primary HBE cells (passage 2) in PneumaCult™-Ex Plus medium until approximately 85% confluent.[9] Harvest the cells and seed them onto 6.5 mm diameter Transwell® inserts with 0.4 µm pores.[9]
-
Achieving Confluence: Culture the cells with PneumaCult™-Ex Plus medium in both the apical (200 µL) and basolateral (500 µL) chambers until a confluent monolayer is formed.[9]
-
ALI Induction: Once confluent, remove the medium from both chambers and add 500 µL of PneumaCult™-ALI medium to the basolateral chamber only. This establishes the air-liquid interface.[9]
-
Differentiation: Maintain the cultures at 37°C in a humidified incubator. Replace the basolateral medium every 48-72 hours. Allow the cells to differentiate for at least 14 days, during which they will form a polarized epithelium with ciliated and mucus-producing goblet cells.[9]
-
Pre-experimental Wash: Before initiating experiments, gently wash the apical surface of the cultures three times with 200 µL of Dulbecco's Phosphate-Buffered Saline (DPBS) to remove accumulated mucus.[9]
This compound Treatment
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all conditions and does not exceed a cytotoxic level (typically <0.1%).
-
Treatment: Following the pre-experimental wash, add the this compound-containing medium or vehicle control to the apical surface of the differentiated HBE cultures. The volume will depend on the subsequent assay. For ASL height measurements, a small volume is typically added and then aspirated to leave a thin film. For other assays, the volume may be larger.
Assessment of Airway Surface Liquid (ASL) Height
ASL height is a direct measure of airway surface hydration.[10] Confocal microscopy is the standard method for this measurement.[10][11][12][13]
Workflow:
Caption: Workflow for ASL height measurement by confocal microscopy.
Detailed Methodology:
-
Labeling: After the final DPBS wash, add a small volume (e.g., 20 µL) of DPBS containing a fluorescent, cell-impermeable dye such as 10 kDa rhodamine-dextran (2 mg/mL) to the apical surface.[12] Gently aspirate the excess liquid to leave a thin film.
-
This compound Application: Apply this compound or vehicle control to the labeled ASL.
-
Imaging: Place the Transwell® inserts into a chamber on the stage of an inverted confocal microscope. Acquire XZ-scans to visualize a cross-section of the epithelial layer and the overlying fluorescently labeled ASL.
-
Analysis: Use image analysis software to measure the vertical distance from the apical surface of the cells to the top of the fluorescent layer. This distance represents the ASL height.[10] Automated analysis methods can be employed for high-throughput and unbiased measurements.[10]
Mucus Rheology Assessment
Mucus rheology, specifically its viscoelastic properties, is a key indicator of hydration.[14] Dehydrated mucus is more viscous and elastic.
Detailed Methodology:
-
Mucus Collection: Collect mucus from the apical surface of the HBE cultures after treatment with this compound or vehicle. This can be done by gentle aspiration or by washing the surface with a small volume of buffer.
-
Rheological Measurement: Use a benchtop rheometer to measure the viscoelastic properties of the collected mucus.[14]
Mucociliary Clearance (MCC) Assay
This ex vivo assay measures the ability of the ciliated epithelium to transport mucus, a function directly impacted by mucus hydration.
Detailed Methodology:
-
Particle Application: After this compound or vehicle treatment, apply fluorescent microspheres to the apical surface of the HBE cultures.
-
Time-Lapse Imaging: Use a fluorescence microscope to capture time-lapse images of the microspheres' movement across the epithelial surface.
-
Analysis: Track the movement of individual particles using image analysis software to calculate the particle transport velocity.[17] An increase in velocity suggests improved mucociliary clearance.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on Airway Surface Liquid (ASL) Height
| Treatment Group | Concentration (µM) | ASL Height (µm) (Mean ± SD) |
| Vehicle Control | - | |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 100 |
Table 2: Effect of this compound on Mucus Viscoelasticity
| Treatment Group | Concentration (µM) | Elastic Modulus (G') (Pa) (Mean ± SD) | Viscous Modulus (G'') (Pa) (Mean ± SD) |
| Vehicle Control | - | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 |
Table 3: Effect of this compound on Mucociliary Clearance (MCC) Velocity
| Treatment Group | Concentration (µM) | MCC Velocity (µm/sec) (Mean ± SD) |
| Vehicle Control | - | |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 100 |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the potential of this compound to enhance mucus hydration. By systematically evaluating its effects on ASL height, mucus rheology, and mucociliary clearance, researchers can gain valuable insights into its therapeutic potential for muco-obstructive lung diseases. The use of well-differentiated primary HBE cell cultures ensures the physiological relevance of the findings. Clear and structured data presentation will facilitate the interpretation and comparison of results, ultimately contributing to the development of novel therapies for respiratory diseases.
References
- 1. Mucociliary clearance - Wikipedia [en.wikipedia.org]
- 2. Epithelial Na+ Channel (ENaC), Hormones, and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENaC Blockers (Amiloride, this compound) Mnemonic for USMLE [pixorize.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound (Dyrenium): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. mdpi.com [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of the Airway Surface Liquid Volume with Simple Light Refraction Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease [frontiersin.org]
- 17. Method for Measuring Mucociliary Clearance and Cilia-generated Flow in Mice by ex vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing triamterene solubility for cell culture media
Welcome to the Technical Support Center for Triamterene. This guide provides detailed information, troubleshooting advice, and protocols for researchers, scientists, and drug development professionals working with this compound in cell culture applications.
Troubleshooting Guide
This section addresses common problems encountered when preparing and using this compound solutions in cell culture experiments.
| Problem / Observation | Potential Cause | Recommended Solution |
| Cloudiness or precipitate forms immediately upon adding this compound stock to media. | Solvent Shock: this compound is hydrophobic. When a concentrated stock in an organic solvent (like DMSO) is rapidly diluted into aqueous cell culture media, the abrupt change in polarity causes the compound to "crash out" of the solution.[1][2] | Improve Dilution Technique: 1. Pre-warm the cell culture medium to 37°C. 2. While gently swirling the media, add the stock solution drop-by-drop to facilitate rapid dispersion.[1] 3. Always add the concentrated stock to the media, not the other way around.[3] |
| The final concentration of this compound exceeds its solubility limit in the media. | The desired experimental concentration is too high for the compound to remain dissolved in the aqueous media, even with a low solvent concentration. | Perform Serial Dilutions: Create an intermediate dilution of the stock solution in a small volume of media first. Then, add this intermediate dilution to the final volume of media.[1] This gradual reduction in solvent concentration can improve solubility. |
| Precipitate appears after the culture plate has been in the incubator for several hours or days. | Compound Instability: The compound may be degrading or forming complexes with media components over time at 37°C.[2] | Prepare Freshly: Aqueous solutions of this compound are not recommended for long-term storage.[4] Prepare working solutions immediately before each experiment. |
| pH Shift: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of this compound.[2] | Ensure your medium is adequately buffered and monitor the pH, especially in long-term experiments. This compound's activity is known to be pH-dependent.[5] | |
| Interaction with Serum: Components within Fetal Bovine Serum (FBS) can sometimes interact with experimental compounds, leading to precipitation.[2] | If your experimental design allows, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment. | |
| Inconsistent experimental results between batches. | Incomplete Dissolution: The this compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations. | Ensure Complete Dissolution of Stock: After adding the solvent to the solid this compound, vortex thoroughly. If needed, gentle warming or sonication can aid dissolution.[3] Visually inspect to ensure the solution is clear before storage. |
| Stock Solution Degradation: Improper storage can lead to the degradation of the this compound stock solution. | Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Solid this compound should be stored at -20°C and is stable for at least four years.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a this compound stock solution? A: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing a concentrated stock solution of this compound for cell culture use.[2] It is soluble in DMSO at 5.4 mg/mL. While it is also soluble in ethanol (approx. 1 mg/mL), DMSO allows for a higher stock concentration.[4]
Q2: What is the solubility of this compound in different solvents? A: this compound's solubility varies significantly across different solvents. It is generally considered insoluble in water.
| Solvent | Solubility | Source(s) |
| DMSO | 5.4 mg/mL | |
| Ethanol | ~1 mg/mL | [4] |
| Water | Insoluble / Very slightly soluble | [6] |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [4] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 1.2 mg/mL |
Q3: What is the maximum concentration of DMSO that is safe for my cells? A: The tolerance to DMSO varies between cell lines. As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to minimize toxicity.[2] Always run a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: How should I store my this compound stock solution? A: Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles. Storage at -20°C for up to one month or -80°C for up to six months is a common practice.[3] Aqueous working solutions are not recommended for storage and should be made fresh for each use.[4]
Q5: What is the primary mechanism of action of this compound in a cellular context? A: this compound is a direct blocker of the epithelial sodium channel (ENaC).[7][8][9] By inhibiting ENaC, it prevents the reabsorption of sodium ions.[10] This action is particularly relevant in studies involving ion transport, such as in kidney or epithelial cell lines. The IC50 for blocking the rat ENaC is 4.5 µM.[4][10]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (FW: 253.3 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 253.3 g/mol * 1000 mg/g * 1 mL = 2.533 mg
-
-
Weighing: Carefully weigh out 2.533 mg of this compound powder and place it into a sterile tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of any particulates. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.[11]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use, sterile aliquots (e.g., 20 µL). Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media
Objective: To dilute the 10 mM DMSO stock solution to a final working concentration (e.g., 10 µM) in cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile conical tube
Procedure:
-
Pre-warm Medium: Place the required volume of complete cell culture medium in a 37°C water bath or incubator for at least 30 minutes.[1]
-
Calculate Dilution: Determine the volume of stock solution needed. To prepare 10 mL of a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Volume of stock = (10 mL final volume) / 1000 = 0.01 mL = 10 µL
-
-
Dilution Step:
-
Transfer 10 mL of the pre-warmed medium into a sterile conical tube.
-
While gently swirling the tube of medium, slowly add the 10 µL of the 10 mM stock solution drop-by-drop into the medium.[1] This gradual addition and constant mixing is critical to prevent precipitation.
-
-
Final Mixing: Cap the tube and gently invert it 3-5 times to ensure the solution is homogeneous.
-
Application: Visually inspect the final working solution for any signs of precipitation. If clear, it is ready to be added to your cells. Use the solution immediately after preparation.
Visualizations
This compound's Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C12H11N7 | CID 5546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Triamterene Autofluorescence in Imaging Experiments
For researchers, scientists, and drug development professionals encountering autofluorescence artifacts from the diuretic triamterene, this technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs). Our aim is to equip you with the knowledge and protocols to mitigate these challenges and ensure the integrity of your imaging data.
Frequently Asked Questions (FAQs)
Q1: What is this compound autofluorescence and why is it a problem in imaging experiments?
A1: this compound is an intrinsically fluorescent molecule, meaning it naturally absorbs light at certain wavelengths and re-emits it at longer wavelengths. This property, known as autofluorescence, can be problematic in fluorescence imaging as it can mask the signals from your intended fluorescent probes, leading to a poor signal-to-noise ratio and potentially inaccurate results. This compound is known to exhibit a "blueish" fluorescence.[1]
Q2: What are the spectral properties of this compound's autofluorescence?
Q3: How can I determine if the autofluorescence in my experiment is from this compound?
A3: To confirm that this compound is the source of the autofluorescence, you should include a crucial control in your experiment: an unstained sample treated with this compound. Image this sample using the same settings as your experimental samples. If you observe fluorescence in the this compound-treated unstained sample that is absent in an untreated unstained sample, it is highly likely that this compound is the cause.
Q4: Are there any non-fluorescent alternative potassium-sparing diuretics I can use for in vitro studies?
A4: Yes, if the experimental design allows, consider using alternative potassium-sparing diuretics that are not known to be fluorescent. Amiloride is also fluorescent and may not be a suitable substitute.[4][5][6] However, spironolactone and eplerenone are aldosterone antagonists with a different mechanism of action and are not reported to have significant intrinsic fluorescence, making them potential alternatives.[7][8][9][10]
Troubleshooting Guides
Problem 1: High background fluorescence in the blue channel after this compound treatment.
Possible Cause: Direct autofluorescence from this compound.
Solutions:
-
Spectral Separation:
-
Choose appropriate fluorophores: Since this compound fluoresces in the blue region of the spectrum, select fluorescent probes that are excited by and emit light at longer wavelengths (e.g., green, red, or far-red fluorophores). This spectral separation will minimize the overlap between the this compound autofluorescence and your signal of interest.
-
-
Imaging Parameter Optimization:
-
Adjust excitation and emission filters: Use narrow bandpass filters to specifically collect the emission from your fluorophore while excluding the emission from this compound.
-
Reduce excitation intensity: Lowering the power of the excitation source can help to decrease the intensity of the this compound autofluorescence.
-
-
Image Processing:
-
Background Subtraction: In your image analysis software, you can subtract the fluorescence intensity of a control (unstained, this compound-treated) sample from your experimental images.
-
Problem 2: this compound autofluorescence is spectrally overlapping with my fluorescent probe (e.g., DAPI).
Possible Cause: The emission spectrum of this compound overlaps with the emission spectrum of your chosen fluorophore.
Solutions:
-
Spectral Unmixing:
-
Acquire a spectral dataset: If you have access to a spectral confocal microscope, you can acquire a lambda stack (a series of images at different emission wavelengths).
-
Define the spectral signature of this compound: Image an unstained, this compound-treated sample to obtain the unique emission spectrum of the drug.
-
Unmix the signals: Use spectral unmixing software to computationally separate the this compound autofluorescence from your specific fluorescent probe's signal in your experimental samples.[11][12][13][14][15]
-
-
Photobleaching:
-
Pre-bleach the sample: Before acquiring your final image, intentionally expose the sample to high-intensity excitation light at the excitation wavelength of this compound (in the UV range). Since this compound is relatively photostable, this may require a longer exposure time.[16] Monitor the decrease in autofluorescence. Once the background has been sufficiently reduced, you can proceed to image your specific probe with its corresponding excitation wavelength. It is important to note that this technique may not be suitable for all samples, as it can potentially damage the specimen.
-
-
Chemical Quenching:
-
Use a quenching agent: While specific quenchers for this compound have not been extensively documented, you can experiment with general autofluorescence quenching agents. Sudan Black B has been shown to be effective in reducing autofluorescence from various sources.
-
Quantitative Data Summary
Table 1: Spectral Properties of this compound and Common Fluorophores
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Notes |
| This compound | ~360-370 | ~415-440 | High | Exhibits blue fluorescence. Spectral properties can be pH-dependent. |
| DAPI | ~358 | ~461 | 0.92 | Commonly used nuclear counterstain with potential spectral overlap. |
| Alexa Fluor 488 | ~495 | ~519 | 0.92 | Green fluorophore, good alternative for spectral separation. |
| Rhodamine B | ~553 | ~578 | 0.41 | Red fluorophore, excellent for avoiding this compound autofluorescence. |
| Cy5 | ~649 | ~670 | 0.28 | Far-red fluorophore, ideal for minimizing autofluorescence interference. |
Experimental Protocols
Protocol 1: Spectral Unmixing to Remove this compound Autofluorescence
-
Prepare Control Samples:
-
Unstained, untreated cells/tissue.
-
Unstained, this compound-treated cells/tissue.
-
Cells/tissue stained with your specific fluorescent probe(s) but not treated with this compound.
-
-
Acquire Reference Spectra:
-
Using a spectral confocal microscope, acquire a lambda stack (a series of images at narrow emission wavelength intervals) for each control sample.
-
From the unstained, this compound-treated sample, generate the reference emission spectrum for this compound autofluorescence.
-
From the stained, untreated samples, generate the reference emission spectra for each of your fluorescent probes.
-
-
Acquire Experimental Data:
-
Acquire a lambda stack of your experimental samples (stained and this compound-treated).
-
-
Perform Linear Unmixing:
-
In the microscope's software, use the linear unmixing function.
-
Input the reference spectra you acquired for this compound and your fluorescent probes.
-
The software will then computationally separate the signals in your experimental image, generating individual images for each component.
-
Protocol 2: Photobleaching of this compound Autofluorescence
-
Mount the Sample: Prepare your this compound-treated sample on the microscope.
-
Select Excitation Wavelength: Use an excitation wavelength in the UV range (e.g., 365 nm) corresponding to the excitation of this compound.
-
Expose to High-Intensity Light: Open the shutter and expose the sample to a high-intensity UV light.
-
Monitor Autofluorescence Decay: Periodically acquire an image using the same settings to monitor the decrease in the autofluorescence signal.
-
Determine Endpoint: Continue photobleaching until the autofluorescence has been reduced to an acceptable level. Be cautious not to over-expose and damage the sample.
-
Image Your Probe: Switch to the appropriate excitation and emission settings for your specific fluorescent probe and acquire your experimental image.
Visualizations
Caption: Mechanism of this compound autofluorescence.
Caption: Troubleshooting decision tree for this compound autofluorescence.
References
- 1. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amiloride - Wikipedia [en.wikipedia.org]
- 5. Fluorescence properties of the Na⁺/H⁺exchanger inhibitor HMA (5-(N,N-hexamethylene)amiloride) are modulated by intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amiloride is a suitable fluorescent substrate for the study of the drug transporter human multidrug and toxin extrusion 1 (MATE1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Spironolactone - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 13. scholarworks.uark.edu [scholarworks.uark.edu]
- 14. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 15. bio-rad.com [bio-rad.com]
- 16. Photobleaching of arterial fluorescent compounds: characterization of elastin, collagen and cholesterol time-resolved spectra during prolonged ultraviolet irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Triamterene Instability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability and poor solubility of triamterene in aqueous solutions. The following information is intended to assist researchers in designing and executing experiments, interpreting results, and developing stable formulations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable and what are the common signs of degradation?
A1: this compound has limited stability in aqueous solutions, primarily due to its low solubility and susceptibility to chemical degradation under certain conditions. Signs of instability include precipitation, color change (acidified solutions may exhibit a blue fluorescence), and the appearance of new peaks in your chromatogram during analysis.[1] Degradation can be accelerated by exposure to acidic, alkaline, and oxidative conditions.
Q2: What is the aqueous solubility of this compound and how does pH affect it?
A2: this compound is characterized as poorly or very slightly soluble in water.[1] Its aqueous solubility is highly pH-dependent. As a weak base, this compound's solubility increases significantly in acidic conditions due to the protonation of its amino groups.
Q3: What are the primary degradation pathways for this compound in aqueous solutions?
A3: Forced degradation studies indicate that this compound degrades under hydrolytic (both acidic and alkaline) and oxidative stress. While detailed degradation pathways are complex, the pteridine ring system, which forms the core of the this compound molecule, can be susceptible to hydroxylation and other oxidative modifications.[2][3]
Q4: Is this compound sensitive to light?
A4: While some studies suggest that this compound is essentially photostable, it is always good practice to protect this compound solutions from light to minimize any potential for photodegradation, especially during long-term storage or experimentation.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffer
| Potential Cause | Troubleshooting Action |
| Concentration exceeds solubility limit at the given pH. | 1. Adjust pH: Lower the pH of the aqueous solution. This compound solubility is higher in acidic media. 2. Reduce Concentration: Prepare a more dilute solution. 3. Use a Co-solvent: Introduce a water-miscible organic solvent (e.g., ethanol, propylene glycol, DMSO) to the aqueous buffer. Be mindful of the final co-solvent concentration as it may impact downstream applications. |
| Temperature fluctuations. | Maintain a constant temperature for your solution. Solubility can be temperature-dependent. |
| Incorrect buffer composition. | Ensure all buffer components are fully dissolved and the final pH is accurate. |
Issue 2: Unexpected Peaks Observed During HPLC Analysis
| Potential Cause | Troubleshooting Action |
| Chemical Degradation. | 1. Review Solution Preparation and Storage: Prepare fresh solutions before use. If storing, protect from light and consider refrigeration. Avoid extreme pH and exposure to oxidizing agents. 2. Perform Forced Degradation Study: To identify potential degradation products, intentionally stress a sample of this compound under acidic, basic, oxidative, and photolytic conditions. This will help in confirming if the unexpected peaks are related to this compound degradation. |
| Contamination. | 1. Check Solvents and Reagents: Ensure the purity of all solvents, buffers, and other reagents used. 2. Clean Equipment: Thoroughly clean all glassware and equipment. |
| Interaction with Excipients (in formulated products). | Investigate potential incompatibilities between this compound and other components in the formulation. |
Data Presentation: Solubility Enhancement of this compound
The following table summarizes various approaches to improve the aqueous solubility of this compound.
| Method | Principle | Key Findings/Quantitative Data | References |
| pH Adjustment | Protonation of the weakly basic this compound molecule in acidic solutions increases its solubility. | Solubility is significantly enhanced in acidic conditions (e.g., 0.1 N HCl). | |
| Co-solvents | The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds. | DMSO has been used as a co-solvent for this compound. | |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic this compound molecule within the cyclodextrin cavity to form an inclusion complex with enhanced aqueous solubility. | The binding constant of the this compound/sulfobutylether-β-cyclodextrin inclusion complex was found to be 510 L/mol. | |
| Solid Dispersion | Dispersing this compound in an inert carrier matrix at the solid state to improve its dissolution rate. | Solid dispersions of this compound with carriers like polyethylene glycols (PEGs) have shown enhanced dissolution. | |
| Cocrystallization | Formation of a crystalline structure containing this compound and a coformer, which can alter the physicochemical properties, including solubility. | Cocrystals of this compound with coformers such as saccharin and mandelic acid have demonstrated improved solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1).
-
Cyclodextrin Slurry Preparation: Accurately weigh the cyclodextrin and place it in a mortar. Add a small amount of a suitable solvent (e.g., a water-methanol mixture) to form a thick paste.
-
Incorporation of this compound: Gradually add the accurately weighed this compound to the cyclodextrin paste.
-
Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is a general guideline and should be optimized for your specific instrumentation and requirements.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., around 230 nm or 360 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25-30°C).
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound in a suitable solvent at known concentrations.
-
Prepare your sample solutions (e.g., from stability studies) and filter them through a 0.45 µm syringe filter.
-
Inject the standard and sample solutions and record the chromatograms.
-
Analyze the chromatograms for the retention time of this compound and the presence of any degradation product peaks.
Visualizations
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Caption: An overview of the primary stress conditions leading to this compound degradation.
Caption: A decision-making guide for selecting a suitable formulation strategy.
References
Technical Support Center: Triamterene Dosage Refinement for Long-Term Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining triamterene dosage for long-term animal studies. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the initial dose of this compound for a long-term study in rats or mice?
A1: A common starting point is to use allometric scaling from the known human dose. The human therapeutic dose can be converted to an animal equivalent dose (AED) based on body surface area. However, it is crucial to follow this with a dose-ranging study in the specific animal model to determine a safe and effective dose for long-term administration. For instance, a human therapeutic dose of this compound has been approximated as 0.36 mg/100g body weight in rats, which showed no undesirable side effects in the kidneys.[1]
Q2: What is a typical dose-ranging study design for this compound in rodents?
A2: A dose-ranging study involves administering several escalating doses of this compound to small groups of animals for a short duration (e.g., 15 days or 13 weeks) to identify a maximum tolerated dose (MTD). The National Toxicology Program (NTP) conducted such studies by administering this compound in the feed to rats and mice.[2] The study design typically includes a control group and multiple dose groups, with endpoints including observation of clinical signs, body weight changes, food consumption, and histopathological examination of key organs, particularly the kidneys.[2]
Q3: What are the key signs of this compound toxicity to monitor in long-term animal studies?
A3: Key indicators of this compound toxicity in rodents include:
-
Reduced Body Weight: A significant decrease in body weight compared to control groups is a common sign of toxicity.[2]
-
Renal Toxicity: Histopathological examination of the kidneys may reveal tubule regeneration, degeneration, and necrosis.[2] In severe cases of overdose, degenerative changes resembling osmotic nephrosis can occur.[1]
-
Mortality: Increased mortality in a dose group is a clear indicator of severe toxicity.[2]
-
General Clinical Signs: Lethargy, changes in appetite, and altered water consumption should be monitored daily.
Q4: What are important parameters to monitor during the long-term study?
A4: Regular monitoring is critical for the welfare of the animals and the integrity of the study. Key parameters include:
-
Body Weight and Food/Water Consumption: Measured at least weekly.
-
Clinical Observations: Daily checks for any signs of illness or distress.
-
Hematology and Serum Chemistry: Periodic blood collection to monitor electrolytes (especially potassium), kidney function (BUN, creatinine), and liver enzymes.[3]
-
Urinalysis: To assess kidney function and detect any abnormalities.
-
Histopathology: At the end of the study, a comprehensive histopathological examination of major organs and tissues should be performed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected mortality in the lowest dose group. | - Calculation error in dose preparation.- Increased sensitivity of the specific animal strain.- Contamination of the feed or vehicle. | - Verify dose calculations and preparation procedures.- Consider a pilot study with even lower doses in the specific strain.- Analyze feed/vehicle for contaminants. |
| Significant weight loss across all dose groups. | - Unpalatability of the this compound-medicated feed.- Systemic toxicity at all tested doses. | - NTP studies noted that diets with high concentrations of this compound were unpalatable.[2] Consider alternative dosing methods like oral gavage if feed aversion is suspected.- The selected doses may be too high. A new dose-ranging study with lower concentrations is recommended. |
| No observable effect at the highest dose. | - The selected doses are too low.- Poor absorption of this compound.- Rapid metabolism and clearance of the drug in the chosen species. | - Conduct a higher-dose pilot study.- Analyze plasma concentrations of this compound and its metabolites to assess bioavailability.- Consult pharmacokinetic data for the specific animal model to adjust the dosing regimen. |
| High variability in response within a dose group. | - Inconsistent dosing (e.g., unequal consumption of medicated feed).- Underlying health issues in some animals.- Genetic variability within the animal colony. | - Consider switching to a more precise dosing method like oral gavage.- Ensure all animals are healthy before starting the study.- Use a sufficient number of animals per group to account for biological variability. |
Data Presentation
Table 1: Summary of Dose-Ranging and Long-Term Studies of this compound in Rodents
| Species | Study Duration | Dosing Regimen (in feed) | Approximate Dose (mg/kg/day) | Key Findings | Reference |
| Rat (F344/N) | 15 Days | 1,000 ppm | Males: 80, Females: 70 | No significant effects. | [2] |
| 3,000 ppm | Males: 60, Females: 50 | Reduced feed consumption, lower body weights, 3 deaths, renal tubule regeneration. | [2] | ||
| 13 Weeks | 150 - 2,400 ppm | - | Details not specified in the abstract. | [2] | |
| 2 Years | 150 ppm | Males: 5, Females: 5 | - | [4] | |
| 300 ppm | Males: 10, Females: 15 | - | [4] | ||
| 600 ppm | Males: 25, Females: 30 | - | [4] | ||
| Mouse (B6C3F1) | 15 Days | 300 ppm | Males: 40, Females: 45 | No significant effects on body weight. | [2] |
| 1,000 ppm | Males: 155, Females: 170 | No significant effects on body weight. | [2] | ||
| 3,000 ppm | - | All mice died by day 6; renal tubule degeneration and necrosis. | [2] | ||
| 2 Years | 100 ppm | - | - | [4] | |
| 200 ppm | - | - | [4] | ||
| 400 ppm | - | Second study conducted at this dose. | [4] |
Table 2: Allometric Scaling Conversion Factors for Dose Extrapolation from Humans
| From | To | Multiply Human Dose (mg/kg) by: |
| Human | Rat | 6.2 |
| Human | Mouse | 12.3 |
| Note: These are general conversion factors and should be used as a starting point for dose selection, followed by empirical dose-ranging studies. |
Experimental Protocols
Protocol: Dose-Ranging Study for Oral Administration of this compound in Rodent Feed (Based on NTP Studies)
-
Animal Model: Use a well-characterized strain of rats (e.g., F344/N) and mice (e.g., B6C3F1).
-
Group Allocation: Assign animals to a control group (receiving feed without this compound) and at least three dose groups (low, medium, high). A typical group size is 5-10 animals per sex.
-
Dose Selection: Based on allometric scaling from the human dose and literature review, select a range of doses. For example, the NTP 15-day study in rats used concentrations up to 60,000 ppm, but found unpalatability at 10,000 ppm and above.[2] A more appropriate range for a dose-finding study might be between 100 and 3,000 ppm.
-
Diet Preparation: Mix this compound into the standard rodent chow to achieve the desired concentrations (ppm). Ensure a homogenous mixture.
-
Administration: Provide the medicated feed ad libitum for the duration of the study (e.g., 15 days or 13 weeks).
-
Monitoring:
-
Record body weights and food consumption weekly.
-
Perform daily clinical observations for signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, perform a complete necropsy.
-
Collect major organs and tissues for histopathological examination, with a particular focus on the kidneys, liver, and adrenal glands.
-
Analyze blood for serum chemistry and hematology parameters.
-
-
MTD Determination: The maximum tolerated dose is typically defined as the highest dose that does not cause mortality, significant reduction in body weight gain (e.g., >10%), or overt signs of toxicity. This dose is then used to set the high dose for the long-term study.
Mandatory Visualizations
Caption: Workflow for refining this compound dosage in animal studies.
Caption: Mechanism of action of this compound in the renal collecting tubule.
References
- 1. Nephrotic changes in the rat induced by overdosage of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NTP Toxicology and Carcinogenesis Studies of this compound (CAS No. 396-01-0) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Addressing Triamterene-Induced Cytotoxicity in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triamterene in cell-based assays. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you navigate the challenges of this compound-induced cytotoxicity experiments and ensure the generation of reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is known to exhibit cytotoxic effects through multiple mechanisms. It can act as an antifolate, interfering with folate metabolism, which is crucial for nucleotide synthesis and cell proliferation.[1][2] Additionally, in DNA Mismatch Repair (MMR) deficient cells, this compound has been shown to induce an increase in reactive oxygen species (ROS), leading to DNA double-strand breaks and subsequent cell death.[1][2] Some studies also suggest that this compound can intercalate with DNA.[3][4]
Q2: How should I prepare this compound for cell-based assays?
A2: this compound has poor solubility in water. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). A common practice is to prepare a 10 mM stock solution in 100% DMSO. This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the DMSO stock should be serially diluted in cell culture medium to the desired final concentrations.
Q3: What is the recommended final concentration of DMSO in my cell culture?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.5% (v/v).[3][5][6] For sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is often recommended. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration used for this compound treatment.[3][5]
Q4: Can this compound's intrinsic fluorescence interfere with my cytotoxicity assay?
A4: Yes, this compound is known to exhibit blue fluorescence. This can interfere with fluorescence-based assays (e.g., resazurin/AlamarBlue, fluorescent microscopy) and, to a lesser extent, absorbance-based assays that use wavelengths in the blue spectrum. It is essential to run proper controls, including wells with this compound in cell-free medium, to quantify and subtract the background fluorescence or absorbance.[7]
Q5: What are some common off-target effects of this compound that I should be aware of in my cell-based assays?
A5: Besides its cytotoxic effects, this compound is a well-known inhibitor of the epithelial sodium channel (ENaC).[1] Depending on the cell type you are using and the expression of ENaC, this could be a potential off-target effect to consider when interpreting your results. It's always advisable to consult the literature for known off-target activities of any compound you are studying.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the assessment of this compound-induced cytotoxicity.
| Problem | Possible Cause | Solution |
| High background signal in absorbance or fluorescence-based assays | This compound's intrinsic blue fluorescence.[7] | 1. Include a "compound only" control: Prepare wells with all assay components, including this compound at all tested concentrations, but without cells. Subtract the average reading of these wells from your experimental wells. 2. Use a different assay: If interference is significant, consider using an assay with a different readout, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a label-free cell impedance assay. |
| Precipitation of this compound in the culture medium | Poor aqueous solubility of this compound. | 1. Optimize stock solution preparation: Ensure this compound is fully dissolved in the DMSO stock solution. Gentle warming or sonication may aid dissolution. 2. Perform serial dilutions correctly: When preparing working solutions, add the DMSO stock to the culture medium and mix thoroughly before the next dilution step to avoid shocking the compound out of solution. 3. Visually inspect wells: Before and during the experiment, visually inspect the wells under a microscope for any signs of precipitation. Data from wells with visible precipitate may not be reliable.[10] |
| High cytotoxicity in vehicle control wells | The final concentration of DMSO is too high for the cell line.[5][6] | 1. Determine the DMSO tolerance of your cell line: Run a dose-response experiment with DMSO alone to identify the highest concentration that does not significantly affect cell viability. 2. Lower the final DMSO concentration: Prepare a more concentrated stock solution of this compound to reduce the volume of DMSO added to the culture medium. |
| Inconsistent results between experiments | Variability in cell health, passage number, or reagent preparation. | 1. Standardize cell culture practices: Use cells at a consistent passage number and ensure they are in the logarithmic growth phase. 2. Prepare fresh reagents: Prepare fresh working solutions of this compound for each experiment from a single-use aliquot of the stock solution. 3. Maintain consistent incubation times: Ensure that the duration of cell seeding, compound treatment, and assay reagent incubation is the same for all experiments. |
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Exposure Time | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | MTT | Not Specified | 31.30 | [3][4] |
| CT26 | Colon Carcinoma | MTT | Not Specified | 24.45 | [3][4] |
Note: IC50 values can vary depending on the assay method, exposure time, and specific experimental conditions. This table should be used as a reference for initial experimental design.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare sterile this compound solutions for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Cell culture medium
-
Vortex mixer
-
Water bath (optional)
Protocol:
-
Prepare a 10 mM Stock Solution:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the appropriate amount of this compound powder to make a 10 mM solution in DMSO.
-
Add the calculated volume of sterile DMSO to the this compound powder.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to add the DMSO stock to the medium and mix well at each dilution step to prevent precipitation.
-
Ensure the final DMSO concentration in all working solutions (including the vehicle control) is consistent and non-toxic to your cells (ideally ≤0.5%).
-
MTT Assay for this compound-Induced Cytotoxicity
Objective: To assess cell viability by measuring the metabolic activity of cells treated with this compound.
Materials:
-
Cells in culture
-
This compound working solutions
-
Vehicle control (medium with the same final DMSO concentration)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Remove the old medium and replace it with fresh medium containing the this compound working solutions at various concentrations.
-
Include wells for untreated cells and vehicle control cells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a "compound only" control if this compound shows significant absorbance at this wavelength.
-
LDH Release Assay for this compound-Induced Cytotoxicity
Objective: To quantify cell membrane damage by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium.
Materials:
-
Cells in culture
-
This compound working solutions
-
Vehicle control
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence at the wavelength recommended by the kit manufacturer.
-
To account for potential interference from this compound's fluorescence, subtract the readings from "compound only" controls.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound-Induced Cytotoxicity
The following diagram illustrates a proposed signaling pathway for this compound-induced cytotoxicity, particularly in DNA Mismatch Repair (MMR) deficient cells.
Proposed mechanism of this compound-induced cytotoxicity.
General Experimental Workflow for Troubleshooting Cytotoxicity Assays
This workflow provides a logical sequence of steps to follow when troubleshooting unexpected results in this compound cytotoxicity experiments.
A logical workflow for troubleshooting cytotoxicity assays.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Drug-Repositioning Screens Identify this compound as a Selective Drug for the Treatment of DNA Mismatch Repair Deficient Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro cytotoxicity and DNA/HSA interaction study of this compound using molecular modelling and multi-spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. oricellbio.com [oricellbio.com]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
Navigating the Complexities of Triamterene in Multi-Drug Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers investigating the effects of triamterene in complex, multi-drug experimental settings. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and ensure the accurate interpretation of your findings.
Troubleshooting Guide: Common Issues in this compound Experiments
This guide addresses specific problems that may arise during your research, providing potential causes and actionable solutions.
| Observed Issue | Potential Causes | Recommended Solutions |
| Unexpectedly high serum potassium (hyperkalemia) in animal models. | Concurrent administration of ACE inhibitors, ARBs, or other potassium-sparing diuretics.[1] | - Review all co-administered drugs for potassium-sparing effects.- Reduce the dose of this compound or the interacting agent.- Monitor serum potassium levels more frequently. |
| Acute decline in renal function (e.g., increased serum creatinine). | Co-administration of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[2][3] | - Discontinue NSAID use if possible.- Ensure adequate hydration of the animal model.- Monitor renal function markers (creatinine, BUN) at baseline and throughout the study. |
| Variable or inconsistent this compound plasma concentrations. | - Issues with drug formulation and bioavailability.- Inconsistent administration (e.g., with or without food).- HPLC analytical issues.[4][5][6][7][8] | - Use a validated and consistent formulation.- Standardize administration protocols (e.g., always with food).- Refer to the HPLC Troubleshooting section in this guide. |
| Falsely elevated methotrexate levels in immunoassay. | Cross-reactivity of this compound with the methotrexate immunoassay. | - Use a different analytical method for methotrexate quantification (e.g., LC-MS/MS) that is not subject to this interference. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potassium-sparing diuretic that directly blocks the epithelial sodium channel (ENaC) on the luminal side of the collecting tubule in the kidney.[9][10] This inhibition prevents sodium reabsorption, leading to a mild increase in sodium and water excretion, while reducing the concurrent excretion of potassium.[11]
Q2: How is this compound metabolized?
A2: this compound is extensively metabolized in the liver to its major, pharmacologically active metabolite, p-hydroxythis compound sulfuric acid ester.[12] This metabolite is then excreted by the kidneys.
Drug-Drug Interactions
Q3: Why is the combination of this compound and an NSAID (e.g., indomethacin) problematic?
A3: This combination carries a high risk of acute renal failure.[2] NSAIDs can inhibit the production of renal prostaglandins, which are important for maintaining renal blood flow. This can unmask the potential nephrotoxicity of this compound, leading to a significant decrease in renal function.[2][3]
Q4: What is the risk of co-administering this compound with an ACE inhibitor or an ARB?
A4: Both ACE inhibitors and ARBs can increase serum potassium levels by inhibiting the renin-angiotensin-aldosterone system. When combined with this compound, which also spares potassium, there is an additive risk of developing severe hyperkalemia.[1]
Q5: Can this compound affect the pharmacokinetics of other drugs?
A5: Yes. For example, this compound can reduce the renal clearance of digoxin, potentially leading to digoxin toxicity. It can also increase lithium levels in the blood, raising the risk of lithium toxicity.[1]
Experimental Design
Q6: What are the key considerations when designing an in vivo study with this compound in a multi-drug regimen?
A6: It is crucial to:
-
Establish baseline renal function and serum electrolyte levels.
-
Carefully select the animal model and ensure it is appropriate for the study objectives.
-
Use a validated analytical method to measure this compound and its active metabolite.
-
Monitor for signs of toxicity, particularly changes in renal function and potassium levels.
-
Include appropriate control groups (e.g., vehicle, each drug alone, and the combination).
Q7: How can I study the direct effect of this compound on the epithelial sodium channel (ENaC) in vitro?
A7: The expression of ENaC subunits (α, β, and γ) in Xenopus oocytes is a common method.[13] This system allows for the direct measurement of ion channel activity using electrophysiological techniques, such as two-electrode voltage clamp, and can be used to assess the inhibitory effects of this compound and other compounds on the channel.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound and its Metabolite
This protocol provides a general framework for the analysis of this compound and its active metabolite, p-hydroxythis compound sulfuric acid ester, in plasma.
1. Sample Preparation:
- To a 1 mL plasma sample, add an internal standard.
- Precipitate proteins by adding 2 mL of acetonitrile.
- Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
- Flow Rate: 1.0 mL/min.
- Detection: Fluorescence detector with excitation at 365 nm and emission at 435 nm.
- Injection Volume: 20 µL.
3. Data Analysis:
- Construct a calibration curve using standards of known concentrations.
- Quantify this compound and its metabolite in the samples by comparing their peak areas to the calibration curve.
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting) | Column degradation, improper mobile phase pH.[4] | Use a new column, ensure the mobile phase pH is optimal for the analytes.[4] |
| Baseline noise or drift | Contaminated mobile phase, detector instability.[4] | Use fresh, high-purity solvents and allow the detector to stabilize.[4] |
| Variable retention times | Fluctuations in temperature or mobile phase composition.[5] | Use a column oven for temperature control and ensure accurate mobile phase preparation.[5] |
Protocol 2: In Vivo Assessment of this compound and NSAID Interaction in a Rat Model
This protocol outlines a study to investigate the effects of co-administering this compound and an NSAID on renal function in rats.
1. Animal Model:
- Use male Sprague-Dawley rats (250-300g).
- House animals in metabolic cages to allow for urine collection.
- Provide free access to food and water.
2. Experimental Groups (n=8 per group):
- Group 1: Vehicle control (e.g., saline).
- Group 2: this compound (e.g., 20 mg/kg, oral gavage).
- Group 3: NSAID (e.g., Indomethacin, 5 mg/kg, intraperitoneal injection).
- Group 4: this compound + NSAID.
3. Study Procedure:
- Acclimatize animals for 7 days.
- Collect baseline blood and 24-hour urine samples.
- Administer the respective treatments daily for 5 days.
- Collect blood samples at 24 and 72 hours post-initial dosing.
- Collect 24-hour urine samples daily.
4. Endpoints and Analysis:
- Blood: Measure serum creatinine and blood urea nitrogen (BUN) as markers of renal function. Measure serum potassium.
- Urine: Measure urine volume, creatinine, and sodium excretion.
- Histopathology: At the end of the study, sacrifice the animals and perform a histological examination of the kidneys.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound's diuretic effect via ENaC blockade.
Caption: Experimental workflow for a 5-day in vivo drug interaction study.
Caption: Pathophysiological interaction between this compound and NSAIDs.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Interaction of diuretics and non-steroidal anti-inflammatory drugs in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and NSAIDs Interaction: Risks and Management | empathia.ai [empathia.ai]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Feedback inhibition of rat amiloride-sensitive epithelial sodium channels expressed in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
improving the delivery of triamterene in aerosolized form for lung research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective aerosol delivery of triamterene for lung research. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in lung research?
A1: this compound is a potassium-sparing diuretic that functions by blocking the epithelial sodium channel (ENaC).[1][2][3] In lung research, particularly in studies related to cystic fibrosis, this compound is of interest because ENaC hyperfunction in the airway epithelium leads to dehydration of the airway surface liquid and impaired mucociliary clearance.[4][5] By inhibiting ENaC, aerosolized this compound aims to restore airway surface liquid hydration and improve mucus clearance.[4][6]
Q2: What are the main challenges in aerosolizing this compound?
A2: The primary challenge in aerosolizing this compound is its poor water solubility.[7] this compound is classified as a Biopharmaceutical Classification System (BCS) Class II compound, meaning it has low solubility and high permeability.[7] This poor solubility can lead to difficulties in preparing a stable solution for nebulization, potential precipitation of the drug in the nebulizer, and inconsistent aerosol delivery.[7][8]
Q3: What type of nebulizer is best for aerosolizing this compound?
A3: While various nebulizers can be used, vibrating mesh nebulizers (VMNs) are often preferred for their efficiency, ability to produce a consistent particle size, and minimal residual volume.[9][10] However, jet nebulizers can also be used, though they may be less efficient.[9] The choice of nebulizer will depend on the specific experimental requirements and the formulation being used.
Q4: What is the optimal particle size for delivering this compound to the lungs?
A4: For effective delivery to the peripheral airways, the optimal aerodynamic particle size is generally considered to be between 1 and 5 micrometers.[9][11] Particles in this range are small enough to bypass the upper airways but large enough to be deposited in the lungs and avoid being exhaled.
Q5: How does this compound's mechanism of action benefit lung function in conditions like cystic fibrosis?
A5: In cystic fibrosis, a defective CFTR protein leads to reduced chloride secretion and increased sodium absorption through ENaC, resulting in dehydrated mucus.[4][6] this compound blocks ENaC, which inhibits the excessive sodium and water reabsorption from the airway surface.[2][3] This is expected to increase the airway surface liquid volume, rehydrating the mucus and improving its clearance from the lungs.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and aerosolization of this compound.
Formulation & Preparation
-
Q: My this compound is not dissolving in the vehicle.
-
A: this compound has very low solubility in water.[12] Consider using a co-solvent system. Based on available data, this compound is soluble in DMSO and ethanol.[13] A common approach is to first dissolve the this compound in a small amount of DMSO and then dilute it with your aqueous buffer (e.g., PBS) to the final concentration.[13] Be mindful of the final DMSO concentration, as high concentrations can be toxic to cells.
-
-
Q: The this compound solution is precipitating over time.
-
A: This indicates that the solution is supersaturated. You may need to decrease the final concentration of this compound or increase the proportion of the co-solvent. It is also recommended to prepare the this compound solution fresh before each experiment and not to store it for more than a day.[13]
-
Aerosolization & Delivery
-
Q: The nebulizer is not producing any mist.
-
A: First, check the power source and ensure all connections are secure.[14][15] If the device is powered on, the nozzle may be clogged.[14] This can happen if the medication crystallizes.[8] Disassemble and clean the nebulizer according to the manufacturer's instructions.[8][14] Soaking the nozzle in warm water or a vinegar solution can help dissolve any clogs.[8][14]
-
-
Q: The mist output is weak or inconsistent.
-
A: This could be due to a few factors. Check for a clogged air filter and replace it if necessary.[14] Ensure the medication cup is not overfilled or underfilled.[16] Also, inspect the tubing for any kinks or leaks.[16] If using a formulation with a co-solvent like DMSO, the viscosity might be higher than that of a purely aqueous solution, which could affect the nebulization rate. You may need to adjust the nebulizer settings or the formulation.
-
-
Q: I am observing longer than expected treatment times.
-
A: This can be a sign of reduced nebulization efficiency.[14] In addition to the points above, ensure the nebulizer is on a flat, stable surface. If the issue persists, the nebulizer's compressor may be failing, and you should contact the manufacturer for service.
-
-
Q: There is condensation in the tubing.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁N₇ | [12] |
| Molecular Weight | 253.26 g/mol | [12] |
| Appearance | Odorless yellow crystalline solid | [12] |
| Melting Point | 316 °C | [12] |
| BCS Class | II | [7] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble (<0.1 mg/mL) | [12] |
| DMSO | 5.4 mg/mL | |
| Ethanol | ~1 mg/mL | [13] |
| 45% (w/v) aqueous 2-hydroxypropyl-β-cyclodextrin | 1.2 mg/mL | |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | [13] |
Table 3: Example Aerosol Characteristics of a this compound Formulation (Hypothetical Data for Illustrative Purposes)
| Parameter | Vibrating Mesh Nebulizer | Jet Nebulizer |
| Mass Median Aerodynamic Diameter (MMAD) | 2.5 µm | 3.8 µm |
| Geometric Standard Deviation (GSD) | 1.8 | 2.1 |
| Aerosol Output Rate | 0.4 mL/min | 0.2 mL/min |
| Delivered Dose Efficiency | 15% | 8% |
Note: This table is for illustrative purposes. Actual values will depend on the specific formulation, nebulizer, and experimental setup.
Experimental Protocols
Protocol 1: Preparation of a this compound Solution for Nebulization (100 µM in 1% DMSO/PBS)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM this compound Stock Solution in DMSO:
-
Weigh out 2.53 mg of this compound (MW = 253.26 g/mol ).
-
Add 1 mL of DMSO to the this compound powder.
-
Vortex thoroughly until the this compound is completely dissolved. This is your 10 mM stock solution.
-
-
Prepare the Final 100 µM this compound Nebulization Solution:
-
In a sterile tube, add 990 µL of sterile PBS.
-
Add 10 µL of the 10 mM this compound stock solution to the PBS.
-
Vortex gently to mix. The final solution will have a concentration of 100 µM this compound in 1% DMSO/PBS.
-
-
Use Immediately:
-
It is recommended to use this solution for nebulization immediately after preparation to avoid precipitation. Do not store for extended periods.
-
Protocol 2: Characterization of Aerosol Particle Size by Cascade Impaction
Materials:
-
Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI)
-
Nebulizer with the this compound formulation
-
Vacuum pump
-
Flow meter
-
Collection plates or filters for the impactor stages
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Impactor Setup:
-
Assemble the cascade impactor according to the manufacturer's instructions, ensuring all stages are clean and dry.
-
Place the collection plates or filters onto each stage.
-
-
Nebulizer Connection:
-
Connect the nebulizer to the impactor inlet using an appropriate adapter.
-
Ensure a tight seal to prevent any leaks.
-
-
Aerosol Generation and Collection:
-
Load the nebulizer with a known volume of the this compound solution.
-
Turn on the vacuum pump and adjust the flow rate to the desired setting (e.g., 28.3 L/min for the ACI).
-
Activate the nebulizer and run it for a predetermined amount of time.
-
-
Sample Recovery:
-
Once nebulization is complete, turn off the nebulizer and the vacuum pump.
-
Carefully disassemble the impactor.
-
Rinse each stage and filter with a known volume of a suitable solvent (e.g., DMSO or an appropriate mobile phase for HPLC) to recover the deposited this compound.
-
-
Drug Quantification:
-
Quantify the amount of this compound on each stage using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
Calculate the mass of this compound deposited on each stage.
-
Using the effective cutoff diameter for each stage, determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol particles.
-
Mandatory Visualizations
Caption: Mechanism of aerosolized this compound in the airway epithelium.
Caption: Troubleshooting workflow for common nebulizer issues.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. aeroflowhealth.com [aeroflowhealth.com]
- 9. New Developments in Aerosol Delivery Aim to Improve Therapeutic Efficacy [ahdbonline.com]
- 10. Future Trends in Nebulized Therapies for Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. This compound | C12H11N7 | CID 5546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. blog.respiratorycram.com [blog.respiratorycram.com]
- 15. lifewellnesshealthcare.co.uk [lifewellnesshealthcare.co.uk]
- 16. nunnshme.com [nunnshme.com]
Technical Support Center: Mitigating Confounding Effects of Triamterene Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triamterene. The focus is on mitigating the confounding effects of its fluorescent metabolites in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of this compound and are they biologically active?
This compound is primarily metabolized in the liver to p-hydroxythis compound, which is then rapidly conjugated to form its major metabolite, p-hydroxythis compound sulfuric acid ester (hydroxythis compound sulfate).[1] This sulfate conjugate is also pharmacologically active.[1]
Q2: Why are this compound and its metabolites a concern in experiments?
Both this compound and its major metabolite, hydroxythis compound sulfate, are inherently fluorescent.[2] This can lead to significant interference in a wide range of bioassays that utilize fluorescence detection, potentially causing false-positive or false-negative results.[1][3] Given that the plasma and urine concentrations of the sulfate metabolite can be more than 10 times higher than the parent drug, its potential for interference is substantial.
Q3: What are the spectral properties of this compound and its metabolites?
This compound and its metabolites exhibit a blue fluorescence. For their detection in analytical methods, an excitation wavelength of approximately 365 nm and an emission wavelength of around 440 nm are commonly used.[2] Acidified solutions of this compound are also noted to produce a blue fluorescence.
Q4: How can I determine if this compound or its metabolites are interfering with my fluorescence-based assay?
To check for interference, you should run a "compound-only" control. This involves preparing a sample containing this compound (or its metabolites, if available) in your assay buffer or cell culture medium at the same concentration used in your experiment, but without your fluorescent reporter dye or cells. If you observe a signal in this control, it indicates that the intrinsic fluorescence of the compound is interfering with your assay.
Troubleshooting Guides
Issue 1: High background fluorescence in a cell-based assay.
Possible Cause: Your test compound, this compound, and its metabolites are autofluorescent, which can increase the background signal in your assay.[1]
Troubleshooting Steps:
-
Run a Compound-Only Control: As mentioned in the FAQs, this is the first step to confirm the source of the high background.
-
Spectral Analysis: If your plate reader or fluorometer allows, perform an excitation and emission scan of this compound to identify its peak fluorescence in your specific assay conditions.
-
Select an Alternative Fluorophore: Choose a fluorescent dye for your assay with excitation and emission spectra that do not overlap with those of this compound and its metabolites. Red-shifted dyes are often a good choice as fewer small molecules autofluoresce at longer wavelengths.[4]
-
Sample Preparation: If changing the fluorophore is not possible, consider removing this compound and its metabolites from your sample before measurement. Detailed protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are provided below.
Issue 2: Inconsistent or non-reproducible results in a high-throughput screen (HTS).
Possible Cause: The fluorescent properties of this compound and its metabolites can lead to variability in HTS results, causing false positives.[3]
Troubleshooting Steps:
-
Implement a Pre-read Step: Before adding your fluorescent assay reagents, perform a fluorescence reading of the plate after the addition of the test compounds. This "pre-read" can be subtracted from the final reading to correct for compound autofluorescence.
-
Utilize an Orthogonal Assay: Validate your hits using a non-fluorescence-based method. This could include assays based on luminescence, absorbance, or a different technology altogether.
-
Counter-Screening: Perform a secondary screen where the "hit" compounds are tested in the absence of the fluorescent reporter to confirm that the signal is not due to the compound's intrinsic fluorescence.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolite
| Parameter | This compound | Hydroxythis compound Sulfate |
| Peak Plasma Concentration (Cmax) | Lower | Significantly Higher ( >10x) |
| Time to Peak (Tmax) | ~1-4 hours | Similar to this compound |
| Elimination Half-life | ~1.5-2.5 hours | ~3 hours |
| Primary Route of Elimination | Hepatic Metabolism | Renal Excretion |
This table summarizes typical pharmacokinetic characteristics and highlights the substantially higher plasma concentrations of the fluorescent metabolite.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) to Remove this compound and Metabolites from Cell Culture Supernatant
This protocol is designed to separate this compound and its more polar metabolites from aqueous samples like cell culture media before performing a fluorescence-based assay on the supernatant.
Materials:
-
Cell culture supernatant containing this compound and its metabolites.
-
Organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
pH meter and solutions for pH adjustment (e.g., dilute HCl and NaOH).
-
Vortex mixer.
-
Centrifuge.
-
Separatory funnel or microcentrifuge tubes.
Procedure:
-
Sample Collection: Collect the cell culture supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to a neutral or slightly basic pH (e.g., pH 7-8) to ensure this compound is in its less polar, unionized form.
-
Solvent Addition: Add an equal volume of the organic solvent to the supernatant in a separatory funnel or an appropriate tube.
-
Extraction: Vigorously mix the two phases for 2-3 minutes using a vortex mixer or by shaking the separatory funnel. This allows for the partition of this compound into the organic phase, while the more polar sulfate metabolite will preferentially remain in the aqueous phase.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully collect the aqueous phase (bottom layer) for your fluorescence-based assay. The organic phase containing the majority of the this compound can be discarded.
-
Repeat (Optional): For more complete removal, the aqueous phase can be subjected to a second round of extraction with fresh organic solvent.
Protocol 2: Solid-Phase Extraction (SPE) for Removal of this compound and Metabolites
This protocol utilizes a solid sorbent to retain and separate this compound and its metabolites from a liquid sample.
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode cation exchange).
-
SPE manifold.
-
Conditioning, wash, and elution solvents.
-
Sample to be cleaned.
Procedure:
-
Cartridge Conditioning:
-
Pass a solvent like methanol through the SPE cartridge to activate the sorbent.
-
Equilibrate the cartridge with water or a buffer that matches the pH of your sample.
-
-
Sample Loading:
-
Load your sample (e.g., cell culture supernatant) onto the conditioned SPE cartridge. This compound and its metabolites will be retained on the solid phase.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove any unretained impurities from the sample matrix. Your analytes of interest in the supernatant (if they are not retained by the sorbent) will be in the flow-through, which you can collect.
-
-
Analyte Elution (if the goal is to isolate this compound/metabolites):
-
Elute the retained this compound and its metabolites with a strong organic solvent (e.g., methanol or acetonitrile). This step is for analytical purposes and not for cleaning the supernatant for a subsequent assay. For the purpose of cleaning the supernatant, the flow-through from the washing step is what you will use.
-
Mandatory Visualizations
Caption: Primary metabolic pathway of this compound.
Caption: Troubleshooting workflow for fluorescence interference.
Caption: Liquid-liquid extraction workflow.
References
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic analysis of this compound and its major metabolite, hydroxythis compound sulfate, in blood, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
optimization of triamterene concentration to avoid off-target binding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of triamterene concentration in pre-clinical experiments, with a focus on achieving selective on-target activity while avoiding off-target binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: this compound's primary on-target effect is the inhibition of the epithelial sodium channel (ENaC), which is responsible for its diuretic, potassium-sparing activity.[1][2] The most well-characterized off-target effect is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation.[3] This off-target activity is responsible for the antifolate effects of this compound.
Q2: What is the recommended starting concentration range for in vitro experiments with this compound?
A2: Based on published data, a starting concentration range of 0.1 µM to 100 µM is recommended for in vitro experiments. This range encompasses the effective concentrations for both on-target ENaC inhibition and potential off-target DHFR inhibition. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: How can I ensure that the observed effects in my cell-based assay are due to on-target ENaC inhibition and not off-target DHFR inhibition?
A3: To differentiate between on-target and off-target effects, consider the following strategies:
-
Concentration Gradient: Utilize a concentration of this compound that is effective at inhibiting ENaC but below the threshold for significant DHFR inhibition. Based on available data, concentrations in the low micromolar range (1-10 µM) are more likely to be selective for ENaC.
-
Rescue Experiments: For suspected DHFR-mediated off-target effects, attempt to rescue the phenotype by supplementing the cell culture medium with downstream products of the folate pathway, such as thymidine, hypoxanthine, and glycine.
-
Use of a Structurally Unrelated ENaC Blocker: Compare the effects of this compound with another ENaC inhibitor that does not have antifolate activity, such as amiloride.[2]
-
ENaC Knockout/Knockdown Cells: If available, use cell lines with reduced or absent ENaC expression to verify that the observed effect is ENaC-dependent.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Recordings in Xenopus Oocyte Electrophysiology for ENaC Inhibition
| Potential Cause | Troubleshooting Step |
| Poor Oocyte Health | Visually inspect oocytes for signs of damage or lysis. Ensure proper handling and incubation conditions. |
| Low ENaC Expression | Verify the quality and concentration of injected cRNA. Increase the amount of cRNA injected or the incubation time post-injection. Confirm expression using a positive control like amiloride. |
| Voltage Clamp Issues | Ensure proper impalement of the oocyte with the microelectrodes. Check for high series resistance, which can distort current measurements.[4] |
| Solution Exchange Problems | Ensure the perfusion system allows for rapid and complete solution changes. Incomplete washout of this compound can lead to lingering inhibition. |
| Intracellular Ion Concentration Changes | Be aware that changes in intracellular Na+ or Cl- concentrations can modulate ENaC activity and expression.[5][6] Maintain stable intracellular ionic conditions if possible. |
Issue 2: High Variability in DHFR Enzyme Inhibition Assay Results
| Potential Cause | Troubleshooting Step |
| Solvent Effects | This compound is often dissolved in DMSO. High concentrations of DMSO can inhibit DHFR activity.[7] Keep the final DMSO concentration in the assay low and consistent across all wells, including controls. |
| Substrate or Cofactor Degradation | Dihydrofolate (DHF) and NADPH are sensitive to light and oxidation. Prepare these solutions fresh and keep them on ice and protected from light.[7] |
| Inaccurate Pipetting | Due to the small volumes used in 96-well plate assays, pipetting errors can lead to significant variability. Use calibrated pipettes and proper technique. |
| Inhibitor Precipitation | Visually inspect the wells for any signs of this compound precipitation at higher concentrations. Ensure the assay buffer is compatible with the solubility of this compound. |
| Incorrect Data Analysis | Ensure you are using the correct model for fitting your inhibition data (e.g., competitive, non-competitive) to accurately determine the IC50. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of this compound for its on-target (ENaC) and off-target (DHFR) proteins. Ki values are calculated from IC50 values using the Cheng-Prusoff equation for competitive inhibitors, where applicable.[8][9]
Table 1: On-Target Activity of this compound against Epithelial Sodium Channel (ENaC)
| Parameter | Value | Conditions | Reference |
| IC50 | 1 µM | pH 6.5, -90 mV | [10] |
| IC50 | 5 µM | pH 7.5, -90 mV | [10] |
| IC50 | 10 µM | pH 7.5, -40 mV | [10] |
| IC50 | 17 µM | pH 8.5, -90 mV | [10] |
| Apparent Ki (charged) | 0.74 µM | -90 mV | [10] |
| Apparent Ki (uncharged) | 100.6 µM | -90 mV | [10] |
Table 2: Off-Target Activity of this compound against Dihydrofolate Reductase (DHFR)
| Parameter | Value | Conditions | Reference |
| Total Inhibition | 70 µM | Human leukocyte DHFR | Not specified |
| Impaired DNA Metabolism | 80 µM | Human lymphoma cell line | Not specified |
| Ki (calculated) | ~1 µM | Human and rat liver DHFR | [11] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 for ENaC Inhibition in Xenopus Oocytes
This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology to measure the inhibition of ENaC by this compound in Xenopus laevis oocytes.
Materials:
-
Mature female Xenopus laevis
-
Collagenase solution
-
Oocyte culture medium (ND96)
-
cRNA for α, β, and γ subunits of ENaC
-
Microinjection and TEVC setup
-
This compound stock solution
Procedure:
-
Oocyte Preparation: Harvest and defolliculate oocytes from a Xenopus laevis ovary.
-
cRNA Injection: Inject oocytes with cRNA encoding the ENaC subunits and incubate for 2-5 days to allow for channel expression.
-
TEVC Recording:
-
Place an ENaC-expressing oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential of -60 mV.
-
Record the baseline whole-cell current.
-
-
This compound Application:
-
Prepare a series of this compound dilutions in ND96 solution.
-
Sequentially perfuse the oocyte with increasing concentrations of this compound, allowing the current to stabilize at each concentration.
-
-
Data Analysis:
-
Measure the steady-state current at each this compound concentration.
-
Normalize the current to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: DHFR Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of DHFR by this compound. The assay monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.
Materials:
-
Recombinant DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound stock solution
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DHF and NADPH in assay buffer.
-
Assay Setup:
-
In a 96-well plate, add assay buffer to each well.
-
Add serial dilutions of this compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (a known DHFR inhibitor like methotrexate).
-
-
Enzyme Addition: Add the DHFR enzyme to all wells except for the no-enzyme control.
-
Reaction Initiation: Initiate the reaction by adding DHF and NADPH to all wells.
-
Absorbance Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals for a set period.
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each this compound concentration.
-
Normalize the rates to the positive control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Visualizations
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ENaC Blockers (Amiloride, this compound) Mnemonic for USMLE [pixorize.com]
- 3. Drug-Repositioning Screens Identify this compound as a Selective Drug for the Treatment of DNA Mismatch Repair Deficient Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CFTR fails to inhibit the epithelial sodium channel ENaC expressed in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of ENaC and other transport proteins in Xenopus oocytes is modulated by intracellular Na+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENaC is inhibited by an increase in the intracellular Cl(-) concentration mediated through activation of Cl(-) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 9. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Triamterene Experimental Troubleshooting Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot inconsistencies in experimental results involving triamterene. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving properly in my chosen solvent. What could be the issue and how can I resolve it?
A1: this compound is known for its poor aqueous solubility.[1] Inconsistent dissolution can be a significant source of experimental variability. Here are some common causes and solutions:
-
Solvent Choice: this compound is very slightly soluble in water and ethanol.[2] For aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer.[1]
-
Concentration: You may be attempting to create a solution that exceeds this compound's solubility limit in the chosen solvent.
-
Temperature: Solubility can be temperature-dependent. Gentle warming may aid dissolution, but be mindful of potential degradation at high temperatures.
-
pH: As a weak base, this compound's solubility can be influenced by pH. Acidified solutions can improve solubility.
Q2: I am observing high variability in the diuretic effect of this compound in my animal studies. What are the potential causes?
A2: High variability in in vivo diuretic assays is a common challenge. Several factors related to the experimental setup and the animals themselves can contribute to this:
-
Animal Handling and Acclimatization: Stress can significantly impact physiological responses. Ensure animals are properly acclimatized to metabolic cages before the experiment to minimize stress-induced hormonal changes affecting renal function.
-
Hydration Status: The baseline hydration level of the animals can alter their response to a diuretic. A priming dose of saline can help establish a uniform fluid load across all subjects.
-
Food and Water Access: To reduce variability, it is advisable to withdraw food and water during the urine collection period.
-
Dosing Accuracy: Ensure precise and consistent administration of this compound. For oral gavage, confirm the entire dose is delivered.
-
Urine Collection: Gently void the bladders of the animals before dosing to establish a consistent starting point for urine volume measurement.
Q3: My in vitro cell-based assay results with this compound are not reproducible. What should I investigate?
A3: Inconsistent results in cell-based assays can often be traced back to the physicochemical properties of this compound and the assay conditions:
-
Compound Precipitation: Due to its low solubility, this compound may precipitate out of the cell culture medium, leading to an inaccurate concentration at the cellular level. Visually inspect your assay plates for any signs of precipitation. Using a lower concentration of this compound or a vehicle with a small percentage of a solubilizing agent like DMSO can help.[3]
-
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on the cells, especially at higher concentrations.[3] It is crucial to include a vehicle control group in your experiments and to keep the final solvent concentration consistent across all wells.
-
pH of Media: Changes in the pH of the cell culture media can affect the stability and activity of this compound.[4] Ensure your media is properly buffered and that the pH remains stable throughout the experiment.
-
Photostability: While this compound is generally considered photostable, prolonged exposure to light, especially UV, could potentially lead to degradation.[5][6] It is good practice to handle this compound solutions with protection from light.
Q4: I am having issues with my HPLC analysis of this compound, such as peak tailing or shifting retention times. What are some common troubleshooting steps?
A4: HPLC analysis of this compound can be affected by several factors. Here are some troubleshooting tips:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of this compound. Ensure the pH is controlled and consistent.
-
Column Contamination: Buildup of contaminants on the column can lead to peak distortion. Regularly flush your column with a strong solvent.
-
Sample Solvent: The solvent in which your sample is dissolved should be compatible with the mobile phase. Injecting a sample in a solvent that is too strong can cause peak distortion.
-
Buffer Precipitation: If using a buffered mobile phase, ensure the buffer is fully dissolved and does not precipitate when mixed with the organic component.
-
System Leaks: Check for any leaks in the HPLC system, as this can cause fluctuations in pressure and flow rate, leading to variable retention times.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Temperature | Notes |
| Ethanol | ~1 mg/mL[1] | Not Specified | |
| DMSO:PBS (1:4, pH 7.2) | ~0.2 mg/mL[1] | Not Specified | Recommended to dissolve in DMSO first.[1] Aqueous solutions are not recommended for storage beyond one day.[1] |
| Subcritical Water (10% Ethanol) | Mole Fraction: 0.78 x 10⁻⁴ - 2.16 x 10⁻⁴ | 363.15–433.15 K | Solubility increases with temperature and ethanol percentage.[7] |
| Chloroform | 1 in 4000[2] | Not Specified |
Table 2: In Vitro Activity of this compound
| Assay | Target | Cell Line/System | IC₅₀ | Conditions |
| ENaC Inhibition | Rat ENaC | Xenopus oocytes | 4.5 µM[1] | Not Specified |
| ENaC Inhibition | Rat ENaC | Xenopus oocytes | 5 µM | pH 7.5, -90 mV[1] |
| ENaC Inhibition | Rat ENaC | Xenopus oocytes | 10 µM | pH 7.5, -40 mV[1] |
| ENaC Inhibition | Rat ENaC | Xenopus oocytes | 1 µM | pH 6.5[1] |
| ENaC Inhibition | Rat ENaC | Xenopus oocytes | 17 µM | pH 8.5[1] |
Experimental Protocols
Protocol 1: Standardized this compound Stock Solution Preparation
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile microfuge tube.
-
Initial Dissolution: Add a minimal volume of high-purity DMSO to the this compound powder.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete dissolution.
-
Dilution: For aqueous-based experiments, dilute the DMSO stock solution with the desired aqueous buffer (e.g., PBS) to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to minimize solvent effects on cells.[3]
-
Inspection: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, consider preparing a more dilute solution.
-
Storage: It is recommended to use freshly prepared aqueous solutions of this compound. Storing aqueous solutions for more than one day is not advised.[1]
Protocol 2: In Vivo Diuretic Activity Assay in Rats
-
Animal Acclimatization: House male Wistar rats (200-250g) in metabolic cages for at least 3 days prior to the experiment to allow for acclimatization.
-
Fasting: Withdraw food and water 18 hours before the experiment to ensure a uniform hydration state.
-
Priming: Administer a priming dose of normal saline (25 mL/kg, oral gavage) to all animals to ensure a consistent fluid load.
-
Grouping: Divide animals into experimental groups (n=6-8 per group):
-
Vehicle control (e.g., saline with a small percentage of the solubilizing agent).
-
Positive control (e.g., a standard diuretic like furosemide).
-
Test groups (different doses of this compound).
-
-
Dosing: Administer the respective treatments to each group via oral gavage.
-
Urine Collection: Collect urine in graduated cylinders at regular intervals (e.g., every hour for 6 hours).
-
Analysis: Measure the total urine volume for each animal. The urine can be further analyzed for electrolyte concentrations (Na⁺, K⁺) using a flame photometer.
Visualizations
Caption: A generalized experimental workflow for in vitro and in vivo studies with this compound.
Caption: The primary mechanism of action of this compound, involving the inhibition of ENaC.
Caption: A logical flowchart for troubleshooting common issues in this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C12H11N7 | CID 5546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photostability studies on the furosemide-triamterene drug association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating Triamterene's Diuretic Effect in Novel Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potassium-sparing diuretic triamterene against relevant alternatives in the context of novel disease models. The focus is on validating its therapeutic principle—inhibition of the epithelial sodium channel (ENaC)—in pathologies where ENaC dysregulation is a core feature, moving beyond its traditional applications in hypertension and edema. Supporting experimental data, detailed protocols, and pathway visualizations are provided to aid in research and development.
Core Mechanism of Action: ENaC Blockade
This compound exerts its diuretic effect by directly blocking the epithelial sodium channel (ENaC) on the luminal side of the principal cells in the late distal tubule and collecting duct of the kidney.[1][2] This inhibition prevents the reabsorption of sodium from the tubular fluid back into the blood.[3] Consequently, less water is reabsorbed osmotically, leading to increased urine output (diuresis). By blocking sodium influx, this compound also reduces the electrochemical gradient that drives potassium secretion into the urine, resulting in its "potassium-sparing" effect.[4][5] Its mechanism is distinct from aldosterone antagonists like spironolactone, as it does not interact with the mineralocorticoid receptor.[1][6]
Comparative Analysis in Novel Disease Models
The validation of this compound's effect is highly relevant in monogenic diseases characterized by ENaC hyperactivity.
Liddle's syndrome is a rare genetic disorder caused by a gain-of-function mutation in ENaC subunits, leading to excessive sodium and water retention, severe hypertension, and hypokalemia.[5][7][8] Because the pathology is the direct result of ENaC overactivity, this compound and the functionally similar drug amiloride are the treatments of choice.[2][3] They directly counteract the underlying defect. In contrast, aldosterone antagonists like spironolactone are ineffective because the renin-angiotensin-aldosterone system is already suppressed in these patients.[2][8]
Table 1: Comparative Efficacy in Liddle's Syndrome
| Parameter | Baseline (Untreated) | Post-Treatment with this compound/Amiloride | Post-Treatment with Spironolactone |
|---|---|---|---|
| Systolic Blood Pressure | >160 mmHg | Normalized (~120-130 mmHg) | No significant change |
| Serum Potassium | <3.5 mEq/L (Hypokalemia) | Normalized (>3.5 mEq/L) | No significant change |
| Plasma Renin Activity | Suppressed | Normalized | Remains suppressed |
| Urinary Sodium Excretion | Low | Increased | No significant change |
| Therapeutic Rationale | - | Directly blocks the constitutively active ENaC channel, correcting the primary defect.[5][7] | Ineffective as the pathology is independent of aldosterone levels.[2] |
Data synthesized from clinical descriptions and outcomes reported in literature.[2][3][9][10]
In cystic fibrosis (CF), the primary defect in the CFTR chloride channel leads to a secondary hyperactivity of ENaC in airway epithelia.[11] This drives excess sodium and water absorption from the airway surface, resulting in dehydrated, thick mucus that is difficult to clear.[12][13] While not a diuretic application, the pharmacological principle of ENaC blockade is repurposed here to rehydrate airway mucus. Inhaled amiloride has been studied more extensively than this compound for this indication and serves as the primary comparator.
Table 2: Comparative Performance of Inhaled ENaC Blockers in Cystic Fibrosis
| Parameter | Placebo / Vehicle | Inhaled Amiloride (5 mmol/L) | Rationale / Alternative Agents |
|---|---|---|---|
| Rate of FVC Loss | 3.39 ± 1.13 mL/day | 1.44 ± 0.67 mL/day | Slows decline in lung function.[14] |
| Sputum Viscosity Index | Abnormal | Improved toward normal values | Aims to improve mucus rheology for better clearance.[14] |
| Mucociliary Clearance | Impaired | Significantly improved | Enhanced clearance is the primary therapeutic goal.[15] |
| Clinical Benefit | Progressive decline | Statistically significant slowing of FVC loss in a pilot study.[14] Some larger trials showed no added benefit over existing treatments.[16] | Compared against mucolytics (dornase alfa) and hypertonic saline, which also aim to improve mucus properties.[17][18] |
Data from the pilot crossover trial by Yankaskas et al., N Engl J Med 1990.[14][15]
Experimental Protocols for Validation
Validating the effects of this compound and its alternatives requires robust preclinical and clinical experimental designs.
-
Animal Model: Male Sprague-Dawley rats (250-300g). Acclimatize for 7 days with standard chow and water ad libitum.
-
Housing: House animals individually in metabolic cages designed for the separate collection of urine and feces for 24 hours prior to the experiment for baseline measurements.
-
Grouping (n=8/group):
-
Group A: Vehicle control (e.g., 0.5% carboxymethylcellulose in water).
-
Group B: this compound (e.g., 20 mg/kg, oral gavage).
-
Group C: Amiloride (e.g., 2 mg/kg, oral gavage).
-
Group D: Hydrochlorothiazide (positive control, 10 mg/kg, oral gavage).
-
-
Procedure:
-
Administer a saline load (e.g., 25 mL/kg, intraperitoneal) to all animals to ensure adequate hydration and urine flow.
-
Immediately following the saline load, administer the assigned drug or vehicle via oral gavage.
-
Place animals back into metabolic cages.
-
-
Data Collection:
-
Collect urine cumulatively over a 6-hour or 24-hour period.
-
Measure total urine volume (mL).
-
At the end of the collection period, blood may be collected via cardiac puncture under anesthesia for electrolyte analysis.
-
-
Analysis:
-
Primary Endpoints: Total urine volume, urinary excretion of Na+ and K+ (measured via flame photometry or ion-selective electrodes).
-
Secondary Endpoints: Serum Na+ and K+ levels.
-
Statistical Analysis: Compare treatment groups to the vehicle control using one-way ANOVA followed by Dunnett's post-hoc test.
-
-
Study Design: A randomized, double-blind, active-comparator, crossover trial.
-
Participants: Patients (N=20) with a confirmed genetic diagnosis of Liddle's syndrome, aged 18-65, with baseline systolic blood pressure >140 mmHg off-treatment.
-
Washout Period: A 2-week washout period where all antihypertensive medications are discontinued. A low-sodium diet is initiated.
-
Intervention Periods (4 weeks each):
-
Period 1: Patients are randomized to receive either this compound (100 mg daily) or Amiloride (5 mg daily).
-
Washout 2: A 2-week washout period.
-
Period 2: Patients cross over to the other treatment arm.
-
-
Primary Endpoint:
-
Change from baseline in 24-hour ambulatory systolic blood pressure.
-
-
Secondary Endpoints:
-
Change in serum potassium and sodium levels.
-
Change in plasma renin and aldosterone concentrations.
-
Incidence of adverse events (e.g., hyperkalemia).
-
-
Data Analysis: A mixed-effects model will be used to analyze the crossover data, accounting for period, treatment, and sequence effects.
Visualizing Workflows and Comparisons
Conclusion
The validation of this compound's diuretic and ion-channel blocking effects in novel disease models hinges on selecting the appropriate context and comparators. In models of direct ENaC gain-of-function, such as Liddle's syndrome, this compound and its analogue amiloride are superior therapeutic choices, directly targeting the molecular pathology where aldosterone antagonists fail. In other contexts like cystic fibrosis, the ENaC-blocking principle is being explored for non-diuretic benefits, requiring comparison against a different class of therapies aimed at improving mucociliary clearance. Rigorous preclinical and clinical protocols are essential to quantify the specific effects on urine output, electrolyte balance, and disease-specific biomarkers, thereby confirming the therapeutic utility of this compound in these specialized applications.
References
- 1. Amiloride - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. pharmacyplanet.com [pharmacyplanet.com]
- 5. Liddle’s syndrome mechanisms, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Liddle’s-like syndrome associated with nephrotic syndrome secondary to membranous nephropathy: the first case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of this compound and sodium intake on renin, aldosterone, and erythrocyte sodium transport in Liddle's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two cases of pseudoaldosteronism (Liddle's syndrome) in siblings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New generation ENaC inhibitors detach cystic fibrosis airway mucus bundles via Sodium/Hydrogen Exchanger inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. A pilot study of aerosolized amiloride for the treatment of lung disease in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 16. No added benefit from nebulized amiloride in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. m.youtube.com [m.youtube.com]
A Comparative Analysis of Triamterene and Its Main Active Metabolite, 4'-Hydroxytriamterene Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potassium-sparing diuretic triamterene and its principal and pharmacologically active metabolite, 4'-hydroxythis compound sulfate. The following sections detail their comparative pharmacokinetics, pharmacodynamics, and the experimental methodologies used for their evaluation, supported by available data.
Pharmacodynamic Comparison: Inhibition of the Epithelial Sodium Channel (ENaC)
Both this compound and its metabolite, 4'-hydroxythis compound sulfate, exert their diuretic effect by blocking the epithelial sodium channel (ENaC) in the distal renal tubules. This inhibition reduces sodium reabsorption, leading to a mild increase in sodium and water excretion, while conserving potassium.
In vitro studies using the Xenopus oocyte expression system have allowed for a direct comparison of their potency in blocking the rat ENaC (rENaC). The half-maximal inhibitory concentration (IC50) values indicate that this compound is a more potent inhibitor of ENaC than its sulfated metabolite.[1]
| Compound | IC50 (at -90 mV, pH 7.5) | IC50 (at -40 mV, pH 7.5) | Relative Potency |
| This compound | 5 µM | 10 µM | Higher |
| 4'-Hydroxythis compound Sulfate | ~10 µM | ~20 µM | Lower |
Data sourced from Busch et al. (1996).[1]
The blockade of ENaC by this compound is voltage-dependent and influenced by extracellular pH, with the protonated form of the compound exhibiting greater potency.[1] The similar voltage and pH dependence of inhibition by both this compound and its derivatives suggest that the pteridine moiety is crucial for this activity.[1]
Pharmacokinetic Profile: A Comparative Overview
Following oral administration, this compound is rapidly absorbed and undergoes extensive first-pass metabolism in the liver.[2][3] The primary metabolic pathway involves hydroxylation to p-hydroxythis compound, which is then rapidly conjugated to form the pharmacologically active 4'-hydroxythis compound sulfate.[4]
| Parameter | This compound | 4'-Hydroxythis compound Sulfate |
| Absorption | Rapid | Formed via metabolism |
| Bioavailability | 30-70% | - |
| Protein Binding | ~67% | High (unbound fraction ~0.10) |
| Half-life | 1-2 hours | ~3 hours |
| Peak Plasma Concentration | Achieved within 1 hour | Parallels this compound, but at much higher concentrations (more than 10 times higher) |
| Excretion | Primarily renal (<50%, 21% unchanged) and in feces | Primarily renal |
Data compiled from multiple sources.[3][5][6][7]
A key pharmacokinetic difference is the significantly higher plasma concentration of 4'-hydroxythis compound sulfate compared to the parent drug.[3] Despite its lower in vitro potency, the high circulating levels of the metabolite suggest it contributes significantly to the overall diuretic and potassium-sparing effects of this compound.
In Vivo Diuretic and Natriuretic Effects
Direct comparative in vivo studies on the diuretic, natriuretic, and kaliuretic effects of this compound versus 4'-hydroxythis compound sulfate are limited. However, studies in rats have demonstrated that the phase I metabolite, p-hydroxythis compound, is orally active as a potassium-sparing natriuretic.[8] When administered to rats on a sodium-deficient diet, p-hydroxythis compound increased sodium excretion without significantly affecting urinary volume or potassium excretion.[8] The urine of these animals contained 4'-hydroxythis compound sulfate, indicating further metabolism.[8]
Studies on this compound in rats have shown a dose-dependent increase in sodium excretion and urine volume. The natriuretic effect of this compound is observed at a threshold dose of approximately 1.0 mg/kg, with a significant decrease in potassium excretion.
Experimental Protocols
In Vitro ENaC Inhibition Assay (Xenopus Oocyte Expression System)
This protocol describes the heterologous expression of ENaC in Xenopus laevis oocytes and the subsequent measurement of channel inhibition using the two-electrode voltage clamp (TEVC) technique.
1. Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a mature female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject the oocytes with cRNA encoding the subunits of the epithelial sodium channel (α, β, and γ).
-
Incubate the injected oocytes for 2-5 days to allow for channel expression.
2. Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place an oocyte in a recording chamber perfused with a standard bath solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Record the baseline amiloride-sensitive whole-cell current, which represents ENaC activity.
-
To determine the IC50, perfuse the oocyte with solutions containing increasing concentrations of the test compound (this compound or 4'-hydroxythis compound sulfate).
-
Measure the steady-state current at each concentration and calculate the percentage of inhibition relative to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
In Vivo Diuretic Activity Assay (Lipschitz Test in Rats)
This protocol outlines a standard method for evaluating the diuretic, natriuretic, and kaliuretic activity of a compound in rats.
1. Animal Preparation:
-
Use adult male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize the rats to metabolic cages for at least 24 hours before the experiment.
-
Fast the animals for 18 hours prior to the experiment, with free access to water.
2. Dosing and Urine Collection:
-
Divide the rats into groups (e.g., control, this compound-treated, metabolite-treated).
-
Administer a saline load (e.g., 0.9% NaCl, 25 ml/kg) to all animals to ensure a uniform state of hydration.
-
Administer the test compounds or vehicle orally or via injection.
-
Place the rats individually in metabolic cages equipped for the separation and collection of urine and feces.
-
Collect urine at predetermined time intervals (e.g., over 5 or 24 hours).
3. Urine Analysis:
-
Measure the total volume of urine for each animal.
-
Determine the concentrations of sodium (Na+) and potassium (K+) in the urine using a flame photometer.
-
Calculate the total excretion of Na+ and K+ for each animal.
-
Evaluate the diuretic effect by comparing the urine volume of the treated groups to the control group.
-
Assess the natriuretic and kaliuretic effects by comparing the electrolyte excretion of the treated groups to the control group.
HPLC Method for Quantification in Urine
This protocol provides a general framework for the analysis of this compound and 4'-hydroxythis compound sulfate in urine samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
1. Sample Preparation:
-
Urine samples can often be used with minimal preparation, such as dilution with the mobile phase.
-
For plasma samples, protein precipitation (e.g., with acetonitrile) is typically required.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The pH of the mobile phase is a critical parameter for achieving good separation.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: Fluorescence detection is highly sensitive for both compounds.
-
Excitation Wavelength: ~365 nm
-
Emission Wavelength: ~440 nm
-
3. Quantification:
-
Prepare calibration standards of this compound and 4'-hydroxythis compound sulfate in a drug-free matrix (e.g., drug-free urine or plasma).
-
Use an internal standard to improve the accuracy and precision of the method.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its main active metabolite.
Mechanism of Action at the Epithelial Sodium Channel (ENaC)
Caption: Blockade of the epithelial sodium channel (ENaC) by this compound and its metabolite.
Experimental Workflow for In Vivo Diuretic Activity Assay
Caption: Workflow for the in vivo assessment of diuretic activity in rats.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Kinetics and dynamics of this compound at steady-state in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound and its metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 5. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-electrode voltage clamp. | Semantic Scholar [semanticscholar.org]
- 8. Further studies on the natriuretic activity of p-hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Triamterene's Efficacy Using Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the diuretic efficacy of triamterene and its validation using genetic knockout models. The primary focus is on the cross-validation of this compound's mechanism of action by observing its effects in animals with a non-functional epithelial sodium channel (ENaC), the drug's molecular target.
Principle of Cross-Validation
The core principle behind using genetic knockout models to validate a drug's efficacy lies in confirming its mechanism of action. If a drug, like this compound, is believed to exert its effect by interacting with a specific protein, then in an animal model where the gene for that protein is "knocked out" or rendered non-functional, the drug should have no effect. This approach provides strong evidence that the drug's therapeutic action is indeed mediated through its intended target.
This compound is a potassium-sparing diuretic that functions by blocking the epithelial sodium channel (ENaC) in the distal tubules and collecting ducts of the kidney.[1][2][3] This inhibition prevents the reabsorption of sodium from the tubular fluid back into the blood, leading to increased sodium and water excretion (diuresis).[2] Consequently, by using ENaC knockout mice, we can directly test this hypothesis.
Comparative Efficacy: this compound and Alternatives
Below is a summary of expected and observed outcomes based on available data for ENaC blockers.
Table 1: Predicted and Observed Diuretic Effects of ENaC Blockers
| Animal Model | Treatment | Predicted Outcome | Observed Outcome (based on Amiloride studies) |
| Wild-Type (WT) Mice | This compound/Amiloride | Increased urine volume, increased sodium excretion, decreased potassium excretion. | Increased urine volume and natriuresis observed. |
| ENaC Knockout (KO) Mice | This compound/Amiloride | No significant change in urine volume or electrolyte excretion compared to vehicle. | Amiloride-sensitive current is undetectable, indicating a lack of response. |
| Wild-Type (WT) Mice | Furosemide (Loop Diuretic) | Significant increase in urine volume and excretion of sodium, potassium, and chloride. | Potent diuretic and natriuretic effects observed. |
| ENaC Knockout (KO) Mice | Furosemide (Loop Diuretic) | Significant increase in urine volume and electrolyte excretion (mechanism is independent of ENaC). | Furosemide remains effective, demonstrating a distinct mechanism of action. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following protocols outline the key experiments for assessing diuretic efficacy in mouse models.
Protocol 1: In Vivo Diuretic Efficacy Study in Mice
Objective: To determine the diuretic, natriuretic, and kaliuretic effects of this compound in wild-type and ENaC knockout mice.
Materials:
-
Wild-type and ENaC knockout mice (e.g., Scnn1a knockout) of the same genetic background, age, and sex.
-
Metabolic cages for individual housing and separate collection of urine and feces.
-
This compound, Amiloride (as a comparator), Furosemide (as a positive control), and vehicle (e.g., saline or a suitable solvent).
-
Equipment for oral gavage or intraperitoneal injection.
-
Analytical instruments for measuring urine volume and electrolyte concentrations (flame photometer for Na+ and K+, or ion-selective electrodes).
Procedure:
-
Acclimatization: House mice individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation to the new environment and to obtain baseline measurements of food and water intake, and urine output.
-
Hydration: To ensure a consistent baseline, administer a saline load (e.g., 25 mL/kg body weight) via oral gavage or intraperitoneal injection to all animals 30-60 minutes before drug administration.
-
Drug Administration: Divide the mice from each genotype (wild-type and knockout) into treatment groups (n=6-8 per group):
-
Vehicle control
-
This compound (e.g., 20 mg/kg)
-
Amiloride (e.g., 2 mg/kg)
-
Furosemide (e.g., 20 mg/kg) Administer the compounds via oral gavage or intraperitoneal injection.
-
-
Urine Collection: Collect urine at specified time intervals (e.g., every hour for the first 4-6 hours, and then a cumulative collection at 24 hours).
-
Measurements: For each collection period, measure:
-
Total urine volume (mL).
-
Urine sodium (Na+) and potassium (K+) concentrations (mmol/L).
-
-
Data Analysis: Calculate the total excretion of sodium and potassium for each treatment group. Compare the effects of the diuretics between the wild-type and knockout mice. Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed differences.
Visualizing the Molecular Pathway and Experimental Design
Diagrams are essential for clearly communicating complex biological pathways and experimental workflows.
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound at the cellular level in the kidney's collecting duct.
Caption: Mechanism of action of this compound on the epithelial sodium channel (ENaC).
Experimental Workflow for Cross-Validation
This diagram outlines the logical flow of the cross-validation experiment.
Caption: Workflow for cross-validating this compound's efficacy in knockout mice.
Conclusion
The use of ENaC genetic knockout models provides a powerful and definitive method for cross-validating the efficacy and mechanism of action of this compound. The anticipated lack of a diuretic response to this compound in these models, as strongly suggested by studies with the analogous drug amiloride, would confirm that its therapeutic effect is mediated exclusively through the blockade of the epithelial sodium channel. This approach not only validates the primary drug target but also provides a robust platform for comparing its efficacy against other diuretics with different mechanisms of action. For researchers and drug development professionals, this cross-validation strategy is an essential tool in the preclinical evaluation of novel diuretic agents.
References
Confirming Triamterene Resistance Mechanisms in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and confirming the potential mechanisms of resistance to the diuretic and anticancer agent, triamterene, in cell lines. While dedicated studies developing and characterizing this compound-resistant cell lines are not extensively available in the public domain, this document outlines the most probable resistance pathways based on this compound's known pharmacological actions. The guide also provides detailed experimental protocols and data presentation formats to facilitate research in this area.
Putative Mechanisms of this compound Resistance
This compound's primary mechanism of action as a diuretic is the inhibition of the epithelial sodium channel (ENaC). However, its anticancer effects are largely attributed to its function as a weak folic acid antagonist, inhibiting the enzyme dihydrofolate reductase (DHFR). Therefore, resistance mechanisms are likely to mirror those observed for other antifolate drugs. Additionally, as with many chemotherapeutic agents, efflux pump-mediated resistance is a plausible mechanism.
The two primary hypothesized mechanisms of this compound resistance are:
-
Alterations in the Dihydrofolate Reductase (DHFR) Pathway: This is a well-established mechanism for other antifolate drugs like methotrexate. Resistance can arise from:
-
Mutations in the DHFR gene: Changes in the gene sequence can lead to an altered DHFR enzyme with reduced affinity for this compound.
-
DHFR gene amplification: An increased number of DHFR gene copies leads to overexpression of the DHFR protein, requiring higher concentrations of the drug to achieve an inhibitory effect.
-
Decreased folate uptake: Reduced expression or function of folate transporters, such as the reduced folate carrier (RFC), can limit the intracellular concentration of this compound.
-
-
Increased Drug Efflux via ATP-Binding Cassette (ABC) Transporters: ABC transporters are a superfamily of membrane proteins that actively pump various substrates, including drugs, out of cells, thereby reducing their intracellular concentration and efficacy. The most common transporters associated with multidrug resistance in cancer are:
-
P-glycoprotein (P-gp, encoded by ABCB1)
-
Multidrug Resistance-Associated Protein 1 (MRP1, encoded by ABCC1)
-
Breast Cancer Resistance Protein (BCRP, encoded by ABCG2)
-
While direct evidence of this compound being a substrate for these transporters is lacking, its cationic nature at physiological pH suggests a potential for interaction.
Data Presentation: Comparative Analysis of Sensitive and Resistant Cell Lines
To confirm the mechanism of resistance, a this compound-resistant cell line would first need to be developed from a sensitive parental line. The following tables provide a template for presenting the comparative data that would be generated.
Table 1: Comparative Cytotoxicity of this compound
| Cell Line | Parental IC₅₀ (µM) | Resistant IC₅₀ (µM) | Resistance Index (RI) |
| HCT116 (Colon Cancer) | 31.30[1] | To be determined | To be determined |
| CT26 (Colon Cancer) | 24.45[1] | To be determined | To be determined |
| SF8628 (DIPG) | Reported[2] | To be determined | To be determined |
| SU-DIPG-IV (DIPG) | Reported[2] | To be determined | To be determined |
IC₅₀ values for parental lines are sourced from existing literature. The Resistance Index (RI) is calculated as the IC₅₀ of the resistant line divided by the IC₅₀ of the parental line.
Table 2: Gene and Protein Expression Analysis
| Target | Parental Cell Line (Relative Expression) | Resistant Cell Line (Relative Expression) | Fold Change |
| DHFR (mRNA) | 1.0 | To be determined | To be determined |
| DHFR (Protein) | 1.0 | To be determined | To be determined |
| ABCB1 (mRNA) | 1.0 | To be determined | To be determined |
| P-gp (Protein) | 1.0 | To be determined | To be determined |
| ABCC1 (mRNA) | 1.0 | To be determined | To be determined |
| MRP1 (Protein) | 1.0 | To be determined | To be determined |
| ABCG2 (mRNA) | 1.0 | To be determined | To be determined |
| BCRP (Protein) | 1.0 | To be determined | To be determined |
Expression levels are normalized to the parental cell line.
Experimental Protocols
Detailed methodologies for the key experiments required to elucidate the mechanism of this compound resistance are provided below.
Development of this compound-Resistant Cell Lines
Protocol:
-
Cell Culture: Culture the parental cancer cell line (e.g., HCT116) in its recommended growth medium.
-
Initial IC₅₀ Determination: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the baseline IC₅₀ of this compound for the parental cell line.
-
Stepwise Dose Escalation:
-
Begin by continuously exposing the cells to a low concentration of this compound (e.g., IC₁₀ - IC₂₀).
-
Once the cells have adapted and are proliferating steadily, gradually increase the this compound concentration in a stepwise manner.
-
At each concentration, allow the cells to recover and resume normal growth before the next increase.
-
-
Confirmation of Resistance:
-
After several months of continuous culture in the presence of a high concentration of this compound, perform a cell viability assay to determine the IC₅₀ of the resistant cell line.
-
A significant increase in the IC₅₀ value (typically >3-fold) compared to the parental line confirms the development of resistance.
-
-
Stability of Resistance: Culture the resistant cells in a drug-free medium for several passages and then re-determine the IC₅₀ to assess the stability of the resistant phenotype.
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cells (both parental and resistant) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Protocol:
-
RNA Extraction: Isolate total RNA from both parental and resistant cell lines using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with specific primers for the target genes (DHFR, ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the parental cell line.
Western Blotting for Protein Expression Analysis
Protocol:
-
Protein Extraction: Lyse the parental and resistant cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (DHFR, P-gp, MRP1, BCRP) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the protein band intensities and normalize them to the loading control to determine the relative protein expression levels.
Drug Efflux Assay (Rhodamine 123 Assay for P-gp Activity)
Protocol:
-
Cell Preparation: Harvest and resuspend both parental and resistant cells in a suitable buffer.
-
Dye Loading: Incubate the cells with a fluorescent substrate of P-gp, such as Rhodamine 123.
-
Efflux Period: Wash the cells to remove excess dye and incubate them in a fresh, dye-free medium for a specific period to allow for drug efflux. To confirm P-gp involvement, include a condition with a known P-gp inhibitor (e.g., verapamil).
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. Lower fluorescence in the resistant cells compared to the parental cells indicates increased efflux. Reversal of this effect by a P-gp inhibitor would confirm P-gp-mediated efflux.
Mandatory Visualizations
Signaling Pathway of Potential this compound Resistance
References
Validating Triamterene as a Positive Control in ENaC Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is a critical step in designing robust and reliable Epithelial Sodium Channel (ENaC) assays. This guide provides a comprehensive comparison of triamterene with other common ENaC inhibitors, supported by experimental data and detailed protocols to validate its use as a positive control.
This compound, a potassium-sparing diuretic, functions by directly blocking the ENaC, thereby inhibiting sodium reabsorption.[1][2] Its well-established mechanism of action makes it a suitable candidate for a positive control in ENaC inhibition assays. This guide will delve into the quantitative aspects of its inhibitory effects in comparison to other known ENaC blockers and provide standardized protocols for its application in key experimental setups.
Performance Comparison of ENaC Inhibitors
The inhibitory potency of ENaC blockers is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for this compound and other commonly used ENaC inhibitors are summarized in the table below. It is important to note that these values can vary depending on the experimental conditions, such as the expression system (species and cell type), assay method (e.g., Ussing chamber, patch-clamp), pH, and membrane voltage.
| Inhibitor | Species/Cell Line | Assay Method | IC50/K_i_ Value (µM) | Voltage/pH Conditions | Reference |
| This compound | Rat ENaC (expressed in Xenopus oocytes) | Two-Electrode Voltage Clamp | 5 | -90 mV, pH 7.5 | [3] |
| Rat ENaC (expressed in Xenopus oocytes) | Two-Electrode Voltage Clamp | 10 | -40 mV, pH 7.5 | [3] | |
| Rat ENaC (expressed in Xenopus oocytes) | Two-Electrode Voltage Clamp | 1 | -90 mV, pH 6.5 | [3] | |
| Rat ENaC (expressed in Xenopus oocytes) | Two-Electrode Voltage Clamp | 17 | -90 mV, pH 8.5 | [3] | |
| Amiloride | Human ENaC | Not specified | ~ 0.1 | Not specified | [1] |
| Rat Rectal Colon Mucosa | Ussing Chamber | 0.20 (K_i_) | Not specified | ||
| Rat Rectal Colon Surface Cells | Whole-Cell Patch Clamp | 0.12 (K_i_) | -64 mV | ||
| Human ENaC (δβγ) | Not specified | 2.6 | Not specified | [4] | |
| A6 Cells (Aldosterone-pretreated) | Ussing Chamber | 0.0369 | Not specified | [5] | |
| Benzamil | A6 Cells (Aldosterone-pretreated) | Ussing Chamber | 0.0049 | Not specified | [5] |
| Murine Polycystic Kidney Disease Model | Not specified | 0.05 | Not specified | [6] | |
| Phenamil | Murine Polycystic Kidney Disease Model | Not specified | 0.2 | Not specified | [6] |
| TRPP3 Channel | Not specified | 0.14 | Not specified |
Note: One study indicated that this compound is approximately 100-fold less potent than amiloride at pH 7.5 when tested on rat ENaC expressed in Xenopus oocytes.[3]
Experimental Protocols
Accurate and reproducible data are contingent on well-defined experimental protocols. Below are detailed methodologies for two common electrophysiological techniques used to assess ENaC activity: the Ussing chamber and the whole-cell patch-clamp.
Ussing Chamber Assay for ENaC Inhibition in Human Airway Epithelial Cells
The Ussing chamber is a technique used to measure the transport of ions across an epithelial tissue or a monolayer of cultured epithelial cells.
Materials:
-
Human airway epithelial cells (e.g., primary human bronchial epithelial cells) cultured on permeable supports (e.g., Transwell® inserts)
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar bridges
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM glucose)[7]
-
Gas mixture (95% O₂/5% CO₂)
-
This compound and other test compounds
-
Amiloride (as a reference ENaC blocker)
Procedure:
-
Cell Culture: Culture human airway epithelial cells on permeable supports until a confluent and differentiated monolayer is formed, exhibiting a high transepithelial electrical resistance (TEER).
-
Chamber Setup: Assemble the Ussing chamber with the permeable support containing the cell monolayer separating the apical and basolateral chambers.
-
Buffer Addition: Fill both the apical and basolateral chambers with pre-warmed (37°C) and pre-gassed Ringer's solution. Ensure equal hydrostatic pressure on both sides.
-
Equilibration: Allow the system to equilibrate for 20-30 minutes, during which the short-circuit current (I_sc_) should stabilize. Continuously gas the chambers with 95% O₂/5% CO₂ to maintain pH and oxygenation.
-
Baseline Measurement: Measure the baseline I_sc_ and TEER. The I_sc_ under these conditions primarily reflects Na⁺ absorption through ENaC.
-
Positive Control (this compound) Addition: Add this compound to the apical chamber in a cumulative, concentration-dependent manner. Record the change in I_sc_ after each addition until a maximal inhibitory effect is observed.
-
Test Compound Addition: In separate experiments, add the test compounds to the apical chamber and record the I_sc_.
-
Maximal Inhibition: At the end of each experiment, add a saturating concentration of amiloride (e.g., 10-100 µM) to the apical side to determine the maximal ENaC-mediated current.
-
Data Analysis: Calculate the percentage inhibition of the amiloride-sensitive I_sc_ for each concentration of this compound and the test compounds. Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Assay for ENaC Inhibition in HEK293 Cells
The whole-cell patch-clamp technique allows for the measurement of ion channel currents in a single cell.
Materials:
-
HEK293 cells stably or transiently expressing human α, β, and γ ENaC subunits.
-
Patch-clamp rig (inverted microscope, micromanipulator, amplifier, digitizer).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External (bath) solution: (in mM) 150 NaCl, 4 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES; pH 7.4 adjusted with Tris.
-
Internal (pipette) solution: (in mM) 140 K-Gluconate, 5 NaCl, 2 EGTA, 10 HEPES, 2 MgATP; pH 7.2 adjusted with Tris.
-
This compound and other test compounds.
-
Amiloride.
Procedure:
-
Cell Preparation: Plate the ENaC-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Current Measurement: Clamp the cell membrane potential at a holding potential of -60 mV. Record the whole-cell inward current, which is predominantly carried by Na⁺ through ENaC.
-
Compound Application: Perfuse the cell with the external solution containing different concentrations of this compound or the test compound. Record the steady-state current at each concentration.
-
Data Analysis: Measure the amplitude of the inward current before and after the application of the inhibitor. Calculate the percentage of current inhibition for each concentration and determine the IC50 value.
Visualizing ENaC Regulation
To understand the context in which ENaC inhibitors like this compound act, it is helpful to visualize the signaling pathways that regulate ENaC activity. The following diagram illustrates the simplified signaling pathway of aldosterone-mediated ENaC regulation.
References
- 1. Amiloride - Wikipedia [en.wikipedia.org]
- 2. ENaC Blockers (Amiloride, this compound) Mnemonic for USMLE [pixorize.com]
- 3. Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triamterene's Effects on Renal and Airway Epithelial Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of the potassium-sparing diuretic, triamterene, on two distinct epithelial tissues: the renal epithelium of the kidneys and the airway epithelium of the respiratory tract. The primary mechanism of action for this compound in epithelial tissues is the blockade of the epithelial sodium channel (ENaC). This channel plays a crucial role in sodium reabsorption and the regulation of fluid volume in both the kidneys and the lungs. While the effects of this compound on renal epithelia are well-documented, its specific quantitative impact on airway epithelia is less characterized. This guide synthesizes the available experimental data to facilitate a comparative understanding.
Mechanism of Action: ENaC Blockade
This compound exerts its physiological effects by directly inhibiting the epithelial sodium channel (ENaC). ENaC is a key component in the regulation of sodium and water homeostasis across high-resistance epithelia. In the kidney, this channel is located on the apical membrane of the principal cells in the distal convoluted tubule and collecting ducts.[1] By blocking ENaC, this compound reduces the reabsorption of sodium from the tubular fluid back into the bloodstream. This leads to a mild increase in sodium and water excretion (diuresis) and, importantly, a reduction in the secretion of potassium into the urine, hence its classification as a potassium-sparing diuretic.[2]
The fundamental mechanism of ENaC inhibition by this compound is believed to be similar across different epithelial tissues where ENaC is expressed, including the airways.[3] In the airways, ENaC is a critical regulator of the airway surface liquid (ASL) volume, which is essential for mucociliary clearance.[4]
dot
Caption: Mechanism of this compound action on the epithelial sodium channel (ENaC).
Quantitative Comparison of this compound's Effects
The inhibitory potency of this compound on ENaC has been quantitatively assessed in renal epithelial models. However, there is a notable lack of direct quantitative data for its effects on airway epithelial ENaC. The following tables summarize the available data.
Renal Epithelial Tissue
The data below is derived from studies on rat ENaC (rENaC) expressed in Xenopus oocytes, which serves as a model for renal epithelial cells.
| Parameter | Value | Conditions | Reference |
| IC50 | 5 µM | -90 mV membrane potential, pH 7.5 | [3] |
| 10 µM | -40 mV membrane potential, pH 7.5 | [3] | |
| 1 µM | pH 6.5 | [3] | |
| 17 µM | pH 8.5 | [3] | |
| Comparison to Amiloride | 100-fold less potent | pH 7.5 | [3] |
IC50: The half maximal inhibitory concentration.
Airway Epithelial Tissue
| Parameter | Value | Conditions | Reference |
| IC50 | Data not available | ||
| Qualitative Effect | Expected to inhibit ENaC-mediated sodium transport | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of compounds like this compound on epithelial tissues.
Ussing Chamber Electrophysiology
The Ussing chamber is a fundamental tool for studying ion transport across epithelial tissues. It allows for the measurement of short-circuit current (Isc), which is a direct measure of net ion transport.
Objective: To measure the effect of this compound on net ion transport across an epithelial monolayer.
Materials:
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar bridges
-
Ringer's solution (e.g., Krebs-Ringer bicarbonate buffer), warmed to 37°C and gassed with 95% O2 / 5% CO2
-
Epithelial cell monolayer cultured on permeable supports (e.g., human bronchial epithelial cells or renal collecting duct cells)
-
This compound stock solution
-
Amiloride stock solution (as a positive control)
Procedure:
-
Preparation: Pre-warm and gas the Ringer's solution. Calibrate the electrodes for asymmetry.
-
Mounting: Carefully mount the permeable support with the confluent cell monolayer between the two halves of the Ussing chamber, ensuring a tight seal.
-
Equilibration: Fill both the apical and basolateral chambers with an equal volume of Ringer's solution. Allow the system to equilibrate for 15-30 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
Measurement of Baseline Isc: Under voltage-clamp conditions (clamped to 0 mV), record the baseline Isc.
-
Application of this compound: Add a known concentration of this compound to the apical chamber.
-
Recording of Isc Inhibition: Continuously record the Isc and observe the change following the addition of this compound. The inhibition of sodium transport will result in a decrease in the Isc.
-
Positive Control: In a separate experiment or after washing out the this compound, add a saturating concentration of amiloride (e.g., 10 µM) to the apical chamber to determine the total ENaC-mediated current.
-
Data Analysis: Calculate the percentage inhibition of the amiloride-sensitive Isc by this compound. For dose-response curves, repeat the experiment with a range of this compound concentrations to determine the IC50.
dot
Caption: Experimental workflow for a Ussing chamber experiment.
Patch-Clamp Electrophysiology
Patch-clamp is a powerful technique to study the properties of individual ion channels. The whole-cell configuration is often used to measure the total current flowing through the channels in a single cell.
Objective: To directly measure the effect of this compound on ENaC currents in a single epithelial cell.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and microforge
-
Extracellular (bath) solution containing NaCl
-
Intracellular (pipette) solution with a low chloride concentration
-
Epithelial cells expressing ENaC
-
This compound stock solution
Procedure:
-
Pipette Preparation: Pull a glass capillary to form a micropipette with a resistance of 3-5 MΩ. Fire-polish the tip and fill it with the intracellular solution.
-
Cell Preparation: Plate the epithelial cells on a glass coverslip at a low density.
-
Seal Formation: Under the microscope, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Record the baseline whole-cell current.
-
Drug Application: Perfuse the cell with the extracellular solution containing a known concentration of this compound.
-
Measurement of Inhibition: Record the change in the whole-cell current in the presence of this compound. The amiloride-sensitive component of the current, which represents the ENaC current, will be inhibited.
-
Data Analysis: Measure the amplitude of the this compound-sensitive current. Perform dose-response experiments to calculate the IC50 for this compound's blockade of ENaC.
Conclusion
This compound is a well-established blocker of the epithelial sodium channel, with its effects on renal epithelia being extensively studied and quantified. Its action leads to a potassium-sparing diuretic effect. In airway epithelia, ENaC plays a vital role in maintaining the appropriate hydration of the airway surface, which is critical for lung health. While it is mechanistically plausible and expected that this compound inhibits ENaC in airway epithelial cells, direct quantitative data to confirm the potency of this inhibition is currently lacking in the scientific literature. Further research, employing techniques such as Ussing chamber and patch-clamp electrophysiology, is necessary to fully characterize and compare the effects of this compound on airway epithelia with its well-understood actions in the kidney. Such studies would be invaluable for understanding the full pharmacological profile of this compound and for the development of novel therapies targeting ENaC in respiratory diseases.
References
- 1. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENaC Blockers (Amiloride, this compound) Mnemonic for USMLE [pixorize.com]
- 3. Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the epithelial sodium channel inhibitor BI 1265162 for treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Triamterene with Other Diuretics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of the potassium-sparing diuretic triamterene with other diuretics, such as thiazides and loop diuretics, represents a compelling strategy to enhance therapeutic efficacy while mitigating adverse electrolyte imbalances. This guide provides an objective comparison of this compound's synergistic effects, supported by experimental data, detailed methodologies, and visualizations of the underlying mechanisms and experimental workflows.
Enhanced Efficacy and Safety Profile of Combination Therapy
This compound, when co-administered with diuretics like hydrochlorothiazide (HCTZ) or furosemide, demonstrates a significant synergistic effect. This combination therapy not only potentiates the desired diuretic and natriuretic outcomes but also counteracts the potassium-wasting effects commonly associated with thiazide and loop diuretics.[1][2]
The primary mechanism of this synergy lies in the sequential blockade of sodium reabsorption at different sites within the nephron.[3] Hydrochlorothiazide inhibits the Na+/Cl- cotransporter in the distal convoluted tubule, while furosemide acts on the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle.[4][5] this compound, on the other hand, blocks the epithelial sodium channel (ENaC) in the late distal tubule and collecting duct.[2] This multi-target approach leads to a more pronounced increase in sodium and water excretion.
Crucially, by blocking ENaC, this compound reduces the driving force for potassium secretion into the tubular fluid, thereby conserving potassium and preventing hypokalemia, a common and potentially dangerous side effect of other diuretics.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical studies, highlighting the synergistic effects of this compound in combination with hydrochlorothiazide and furosemide.
Table 1: this compound and Hydrochlorothiazide (HCTZ) Combination Therapy
| Parameter | HCTZ Monotherapy | This compound + HCTZ Combination | Key Findings |
| Systolic Blood Pressure Reduction | - | 1.8 - 3.8 mmHg lower than HCTZ alone | This compound enhances the blood pressure-lowering effect of HCTZ.[6] |
| Serum Potassium Levels | Prone to hypokalemia | Maintained within normal range | This compound effectively mitigates HCTZ-induced hypokalemia.[7][8] |
Data synthesized from multiple observational and clinical trials.
Table 2: this compound and Furosemide Combination Therapy
| Parameter | Furosemide Monotherapy | This compound + Furosemide Combination | Key Findings |
| Urinary Sodium Excretion | Increased | Significantly greater increase (p < 0.0001) | Enhanced natriuretic effect.[1][9] |
| Urinary Potassium Excretion | Increased | Significantly decreased (p < 0.0001) | Pronounced potassium-sparing effect.[1][10] |
| Diuresis | Increased | Enhanced diuresis, particularly in the first 12 hours post-dose | Potentiated diuretic effect.[1] |
Data from a randomized, open-label, three-way crossover study in healthy volunteers.[1]
Experimental Protocols
The assessment of synergistic effects between this compound and other diuretics typically involves well-controlled clinical trials. Below is a detailed methodology representative of such studies.
Study Design: Randomized Crossover Trial
A common and robust design for these studies is a randomized, crossover trial.[1]
-
Participant Selection: Healthy volunteers or patients with specific conditions (e.g., hypertension, heart failure) are recruited.[1][11] Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.
-
Washout Period: Participants undergo a washout period to eliminate any pre-existing medications that could interfere with the study drugs.
-
Randomization and Treatment Arms: Participants are randomly assigned to a sequence of treatment periods. For example, in a three-way crossover study assessing this compound and furosemide, the sequences might be:
-
Furosemide alone
-
This compound alone
-
Furosemide + this compound combination A washout period is observed between each treatment period.[1]
-
-
Dosing: Standardized doses of the diuretics are administered. For example, 40 mg of furosemide and 150 mg of this compound.[1]
-
Sample Collection and Analysis:
-
Urine Collection: Timed urine samples are collected at baseline and at multiple intervals post-dosing (e.g., 0-1, 1-2, 2-4, 4-8, 8-12, and 12-24 hours).[1]
-
Blood Collection: Blood samples are drawn to measure serum electrolyte concentrations.
-
Electrolyte Measurement: Urinary and serum concentrations of sodium, potassium, and other electrolytes are measured using methods like ion-selective electrodes.[1]
-
-
Data Analysis: Statistical analysis, such as ANOVA for crossover designs, is used to compare the effects of the different treatment arms on parameters like cumulative urine volume, and sodium and potassium excretion. A p-value of < 0.05 is typically considered statistically significant.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Combined Diuretic Action
The following diagram illustrates the sites of action of this compound, hydrochlorothiazide, and furosemide within the nephron, highlighting the mechanism of their synergistic effect.
Caption: Mechanism of synergistic diuretic action.
Experimental Workflow for Assessing Diuretic Synergy
This diagram outlines the typical workflow for a clinical trial designed to evaluate the synergistic effects of diuretic combinations.
Caption: Experimental workflow for diuretic synergy assessment.
References
- 1. Attenuation of the kaluretic properties of furosemide by this compound (Dyrenium) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Combination Diuretic Therapy With Thiazides: A Systematic Review on the Beneficial Approach to Overcome Refractory Fluid Overload in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: diuretics pathway, pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. This compound Enhances the Blood Pressure Lowering Effect of Hydrochlorothiazide in Patients with Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Postmarketing surveillance in 70,898 patients treated with a this compound/hydrochlorothiazide combination (Maxzide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Effect of this compound on potassium excretion in cirrhotic patients receiving furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic study of the combination of furosemide retard and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound/hydrochlorothiazide combinations in mild systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New LC-MS/MS Method for Triamterene Quantification in Biological Samples
This guide provides a comprehensive comparison of a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of triamterene in biological samples against established analytical techniques. The data presented is intended for researchers, scientists, and drug development professionals seeking to implement robust and reliable bioanalytical methods.
The validation of any new analytical method is critical to ensure the reliability and accuracy of pharmacokinetic and toxicological studies.[1][2] This guide adheres to the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, covering key parameters such as selectivity, specificity, accuracy, precision, and stability.[1][3][4]
Comparison of Analytical Methods for this compound Quantification
The following table summarizes the performance characteristics of the new LC-MS/MS method compared to other commonly used methods for this compound quantification.
| Method | Linearity Range | Lower Limit of Quantification (LLOQ) | Recovery (%) | Precision (% RSD) |
| New LC-MS/MS | 0.5–200 ng/mL (in plasma)[5] | 0.5 ng/mL (in plasma)[5] | High (not specified) | < 15% |
| HPLC-Fluorescence | 1-100 ng/mL (in plasma) | 1 ng/mL (in plasma)[6] | Complete[6] | < 6% (intraday)[6] |
| HPLC-UV | 40–240 ng/ml (in plasma)[7] | 20 ng/mL (in plasma)[7] | 82.8-99%[7] | Not specified |
| HPTLC-Fluorescence | 1.0–60 ng/band (in plasma)[8] | 1.0 ng/band (in plasma)[8] | Not specified | Not specified |
| Spectrophotometry | 3.0–15.0 µg/mL[9] | 1.031 µg/mL[9] | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the new LC-MS/MS method and a traditional HPLC-UV method are provided below.
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and specificity for the quantification of this compound in human plasma.[5]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human urine, add 25 µL of β-glucuronidase solution and 175 µL of 100 mM ammonium acetate buffer (pH 4).[10]
-
Incubate the sample.
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load the incubated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.[10]
-
Elute this compound with 1 mL of 5% formic acid in methanol.[10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.[10]
2. Chromatographic Conditions
-
Column: Zorbax Eclipse Plus RRHD C18 (2.1 mm × 50 mm, 1.7 μm).[5]
-
Mobile Phase: Isocratic elution with 0.1% formic acid:methanol:acetonitrile (5:4:1) and 0.1% formic acid in water.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection
-
Instrument: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
MRM Transition: m/z 254.0 → 237.1 for this compound.[5]
-
Internal Standard: this compound-d5 (m/z 259.1 → 242.2).[5]
Traditional Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A previously established method for the determination of this compound in plasma.[7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma, add the internal standard.
-
Extract with 10 mL of ether-isopropanol (95:5).[7]
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.[7]
-
Reconstitute the residue with 500 µL of the mobile phase.[7]
2. Chromatographic Conditions
-
Column: C18 µBondapak.[7]
-
Mobile Phase: Acetonitrile-water-acetic acid (60:39.5:0.5).[7]
-
Flow Rate: 1 mL/min.[7]
-
Injection Volume: 100 µL.[7]
3. UV Detection
-
Wavelength: 365 nm.[7]
Method Validation Workflow
The validation of a new bioanalytical method follows a structured workflow to ensure its performance is well-characterized and reliable. The key stages of this process are illustrated in the diagram below.
Caption: Bioanalytical method validation workflow.
This workflow diagram illustrates the logical progression from method development through to full validation and application for the analysis of study samples, as recommended by regulatory bodies.[1][3][4]
References
- 1. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 2. fda.gov [fda.gov]
- 3. nalam.ca [nalam.ca]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatographic analysis of this compound and its major metabolite, hydroxythis compound sulfate, in blood, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic analysis of this compound and p-hydroxythis compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Validated spectroscopic methods for the estimation of this compound in bulk powder and capsule form via derivatization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Triamterene in a Laboratory Setting
The proper disposal of Triamterene, an odorless yellow crystalline solid, is crucial for laboratory safety, environmental protection, and regulatory compliance.[1] Improper disposal methods, such as flushing down the drain or discarding in regular trash, are inappropriate and can introduce active pharmaceutical ingredients into the environment.[1][2] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound can be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to the skin, eyes, and respiratory system.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves tested for use with chemotherapy/hazardous drugs, safety goggles, and a lab coat.[4][5] In situations with a risk of aerosol or dust generation, respiratory protection such as an N95 respirator or a full-facepiece chemical cartridge-type respirator may be necessary.[6]
-
Ventilation: Ensure all handling and initial waste containment activities are performed in a well-ventilated area, such as a chemical fume hood or designated containment primary engineering control (C-PEC).[3][5]
-
Spill Management: Have a spill kit readily available. In case of a spill, collect the solid material mechanically, minimizing dust generation, and place it into a suitable, sealed container for disposal.[3]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] The EPA's Subpart P rule provides specific regulations for managing hazardous waste pharmaceuticals at healthcare facilities, which are a valuable reference for laboratory settings.[2][7] It is imperative to adhere to all local, state, and federal regulations.[3][6]
Key regulatory points include:
-
Sewer Disposal Prohibition: The EPA rule explicitly prohibits flushing hazardous waste pharmaceuticals down sinks or toilets.[2]
-
Hazardous Waste Classification: While only 5-10% of pharmaceutical waste is typically classified as RCRA hazardous waste, proper evaluation is necessary.[2][8] this compound waste should be managed as a chemical or pharmaceutical waste stream, segregated from general refuse.
-
Container Labeling: Waste containers must be clearly labeled with the words "Hazardous Waste Pharmaceuticals" or a similar designation as required by your institution and local regulations.[7]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the standard operating procedure for the safe disposal of this compound from a laboratory setting.
1. Identification and Segregation:
-
Identify all waste streams containing this compound. This includes expired pure compounds, contaminated lab materials (e.g., weighing boats, wipes, gloves), and solutions.
-
Segregate this compound waste at the point of generation. Do not mix it with non-hazardous solid waste, sharps waste (unless the this compound waste is also a sharp), or other chemical waste streams unless compatible and permitted by your institution's waste management plan.
2. Containment and Labeling:
-
Solid Waste: Collect solid this compound waste, such as powder or contaminated consumables, in a leak-proof, sealable container.[3] A robust, properly sealed plastic bag can serve as primary containment before being placed in a larger, rigid outer container.[9]
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and sealable bottle or container that will not be affected by the contents.[9]
-
Labeling: Label the waste container clearly. The label should include "Pharmaceutical Waste," the name "this compound," and any other information required by your facility's safety plan and local regulations.
3. Storage:
-
Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area.[9][10]
-
Ensure the storage area is away from incompatible materials, particularly strong acids, strong bases, and oxidation agents.[3]
-
Storage must prevent spillage or breakage. Do not store waste containers on the floor.[6]
4. Final Disposal:
-
Arrange for the collection and disposal of the waste through a licensed hazardous or pharmaceutical waste management vendor. These vendors ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).[3][8]
-
The primary method for treating and disposing of pharmaceutical waste is incineration at a licensed facility.[2]
-
Complete all necessary documentation, such as a hazardous waste manifest, for off-site shipments as required by regulations.[8] Retain copies of all disposal records.
Ecological Toxicity Data
Improper disposal of this compound can negatively impact aquatic life. The following table summarizes key ecological data, highlighting the importance of preventing its release into the environment.
| Organism | Test Type | Result Concentration | Notes |
| Rainbow Trout | LC50 (Lethal Concentration, 50%) | > 13 mg/L | Measured |
| Water Flea (Daphnia) | EC50 (Effective Concentration, 50%) | > 10 mg/L | Measured |
| Green Algae | EC50 (72h) | 14 mg/L | Measured |
| Water Flea (Ceriodaphnia dubia) | LOEC (Lowest Observed Effect Concentration) | > 10 mg/L | 7 days, Nominal |
| Water Flea | NOEC (No Observed Effect Concentration) | 10 mg/L | Static test |
| Data sourced from this compound Safety Data Sheet.[3] |
Visualized Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C12H11N7 | CID 5546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. moehs.com [moehs.com]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 5. safety.duke.edu [safety.duke.edu]
- 6. uspnf.com [uspnf.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. stericycle.com [stericycle.com]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Personal protective equipment for handling Triamterene
Essential Safety and Handling Guide for Triamterene
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. It outlines necessary personal protective equipment (PPE), safe handling and storage procedures, emergency protocols, and compliant disposal methods to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in powdered form, engineering controls and personal protective equipment are critical to minimize exposure.
Engineering Controls:
-
Ventilation: Use in a well-ventilated area.[1][2][3] A local exhaust or general room ventilation should be provided to maintain airborne levels below exposure limits.[2][3] For operations that may generate dust, process enclosures are recommended.[3]
Personal Protective Equipment:
-
Eye Protection: Safety glasses with side shields or goggles are recommended to prevent eye contact.[1][3]
-
Hand Protection: Wear suitable protective gloves for prolonged or repeated skin contact.[1][3]
-
Respiratory Protection: In cases of insufficient ventilation or when dust formation is likely, use an appropriate dust respirator or mask.[2][3][4] A quarter mask (DIN EN 140) is a suggested option.[1]
-
Skin and Body Protection: A lab coat or apron should be worn.[1][4] For significant exposure risk, suitable protective clothing is advised to avoid skin contact.[3]
Safe Handling and Storage
Proper handling and storage practices are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Prevent dust formation and accumulation.[1][2] If appropriate, moisten the substance to prevent dusting during cleanup.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2][3]
-
Take precautionary measures against static discharge.[5]
Storage:
-
Store in a dry, cool, and well-ventilated place, away from heat and ignition sources.[1][2]
-
Keep the container tightly closed and store in the original container.[2][3][6]
-
Store at temperatures between 20°C to 25°C (68°F to 77°F).[1][3][6] Excursions are permitted between 15°C to 30°C (59°F to 86°F).[6][7]
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | 20°C to 25°C (68°F to 77°F) | [1][3][6] |
| Permitted Temperature Excursion | 15°C to 30°C (59°F to 86°F) | [6][7] |
| Acute Oral Toxicity (LD50) | 400 mg/kg (Rat) | [4][5] |
| Acute Oral Toxicity (LD50) | 285 mg/kg (Mouse) | [4] |
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
Spill and Leak:
-
Evacuate unnecessary personnel from the area.[3]
-
Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[1][3]
-
Avoid generating dust.[1] Moisten the spilled substance to prevent it from becoming airborne.[1]
-
Sweep or shovel the spilled material into a closed container for disposal.[1][2]
-
Clean the spill area thoroughly, using detergents if necessary.[1]
Exposure:
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[3][4] Seek medical attention.[4]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water.[3][4] Remove contaminated clothing and wash it before reuse.[2][3]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] Seek medical attention if symptoms occur.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Seek immediate medical attention.[4]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for pharmaceutical waste.
Steps for Disposal:
-
Segregation: Collect all this compound waste, including unused product and contaminated lab supplies (e.g., gloves, wipes, containers), in a dedicated, clearly labeled hazardous waste container.
-
Containment: Ensure the waste container is properly sealed to prevent leaks or spills.
-
Labeling: Label the container as "Hazardous Pharmaceutical Waste" and include the name "this compound."
-
Storage: Store the waste container in a secure, designated area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this compound in the regular trash or down the drain. For household quantities, consult local drug take-back programs.[8][9] If a take-back program is not available, the FDA recommends mixing the medicine with an undesirable substance like dirt or coffee grounds, placing it in a sealed container, and then in the household trash.[8][10]
Visual Workflows
The following diagrams illustrate the procedural flow for handling and disposal, and the logical steps for emergency response.
Caption: Procedural flow for safe handling and disposal of this compound.
Caption: Decision-making workflow for this compound-related emergencies.
References
- 1. vionausa.com [vionausa.com]
- 2. moehs.com [moehs.com]
- 3. gps.mylwebhub.com [gps.mylwebhub.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound (Dyrenium): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. drugs.com [drugs.com]
- 8. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
